UCK2 Inhibitor-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H13BrFN5O2S |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[5,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-11-1-5-13(6-2-11)23-16(27)10-29-19-24-17-15(18(28)25-19)9-22-26(17)14-7-3-12(21)4-8-14/h1-9H,10H2,(H,23,27)(H,24,25,28) |
InChI Key |
VCFXXKDAPCCCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)Br |
Origin of Product |
United States |
Foundational & Exploratory
UCK2 Inhibitor-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action for UCK2 Inhibitor-3, a small molecule targeting the pyrimidine salvage pathway. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Core Mechanism of Action
Uridine-Cytidine Kinase 2 (UCK2) is a crucial rate-limiting enzyme in the pyrimidine salvage pathway.[1][2][3] This pathway allows cells to recycle uridine and cytidine into their respective monophosphates (UMP and CMP), which are essential precursors for RNA and DNA synthesis.[1][4] In many cancer types and virally infected cells, there is an increased demand for pyrimidine nucleotides to support rapid proliferation and replication. These cells often rely heavily on the salvage pathway, making UCK2 a compelling therapeutic target.
This compound functions as a non-competitive inhibitor of UCK2. This mode of action means the inhibitor does not bind to the same active site as the natural substrates (uridine or cytidine) or the phosphate donor (ATP). Instead, it is believed to bind to an allosteric site, which is a distinct site on the enzyme. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency (kcat) without affecting its binding affinity for its substrates (KM).
By inhibiting UCK2, the inhibitor effectively blocks the first step of pyrimidine salvage from exogenous nucleosides. This action is particularly significant in the context of cells where the de novo pyrimidine synthesis pathway is also compromised. The de novo pathway's rate-limiting enzyme is dihydroorotate dehydrogenase (DHODH). While inhibitors of DHODH can be potent, their efficacy is often limited by the cell's ability to compensate through the UCK2-mediated salvage pathway. Therefore, the simultaneous inhibition of both pathways presents a synergistic strategy to starve rapidly dividing cells of essential pyrimidines.
Beyond its primary target, this compound has been shown to inhibit DNA polymerase eta and kappa at higher concentrations.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical assays. The key parameters are summarized below.
| Parameter | Target Enzyme | Value | Notes |
| IC₅₀ | Uridine-Cytidine Kinase 2 (UCK2) | 16.6 µM | Concentration for 50% inhibition of enzyme activity. |
| IC₅₀ | DNA Polymerase eta | 56 µM | Off-target activity. |
| IC₅₀ | DNA Polymerase kappa | 16 µM | Off-target activity. |
| Kᵢ | UCK2 (vs. Uridine) | 13 µM | Dissociation constant, non-competitive with Uridine. |
| Kᵢ | UCK2 (vs. ATP) | 12 µM | Dissociation constant, non-competitive with ATP. |
| Inhibition % | UCK2 | 31.3% | Inhibition rate at a concentration of 50 µM. |
Signaling and Metabolic Pathways
UCK2 plays a central role in nucleotide metabolism and has also been implicated in activating oncogenic signaling pathways independent of its catalytic activity.
Caption: UCK2's role in pyrimidine metabolism and oncogenic signaling.
The diagram above illustrates the two primary pathways for pyrimidine biosynthesis: de novo synthesis and salvage. This compound specifically targets the salvage pathway. Recent studies have also shown that UCK2 can promote cancer progression through the catalytic-independent activation of pathways like STAT3 and EGFR-AKT.
Experimental Protocols
The characterization of UCK2 inhibitors involves specific biochemical and molecular biology techniques.
In Vitro Kinase Activity Assay
This assay is used to determine the inhibitory activity of compounds on UCK2 by measuring the amount of ADP produced during the phosphorylation reaction.
Protocol Outline:
-
Reaction Mixture Preparation: A total reaction volume of 80 µL is prepared containing:
-
20 µL of ADP Buffer.
-
25 µL of cell lysate containing UCK2 or purified UCK2 enzyme.
-
20 µL of the test compound (e.g., this compound) at various concentrations (e.g., 12.5, 25, 50 µM).
-
10 µL of 0.5 mM 5-fluorouridine (substrate).
-
5 µL of 1 mM ATP (phosphate donor).
-
-
Incubation: The reaction mixture is incubated in a water bath at 37°C for 30 minutes to allow the enzymatic reaction to proceed.
-
Detection: 20 µL of the reaction mixture is transferred to a 96-well black microplate. The amount of ADP produced, which is proportional to the kinase activity, is measured using a universal fluorimetric kinase assay kit.
-
Data Analysis: The fluorescence signal is compared between control (no inhibitor) and inhibitor-treated samples to calculate the percentage of inhibition and subsequently the IC₅₀ value.
Caption: Workflow for an in vitro UCK2 kinase activity assay.
Quantitative Real-Time PCR (qRT-PCR) for UCK2 Expression
This method is used to quantify the mRNA expression levels of UCK2 in cell lines, which can be correlated with enzyme activity and sensitivity to inhibitors.
Protocol Outline:
-
RNA Isolation: Total RNA is extracted from cultured cells (e.g., grown in 6-well plates) using a reagent like TRIzol, following the manufacturer's protocol.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR Reaction: The cDNA is used as a template in a PCR reaction with specific primers designed to amplify a segment of the UCK2 gene. A housekeeping gene (e.g., β-actin) is also amplified for normalization.
-
Reaction Mix: A typical mix includes a master mix (containing DNA polymerase, dNTPs, and buffer), specific forward and reverse primers for UCK2, a fluorescent probe, and the cDNA sample.
-
-
Amplification and Detection: The reaction is performed in a real-time PCR instrument (e.g., LightCycler). The instrument cycles through denaturation, annealing, and extension temperatures for a set number of cycles (e.g., 45 cycles). Fluorescence is measured at each cycle, and the cycle threshold (Ct) value is determined.
-
Data Analysis: The expression of UCK2 mRNA is quantified relative to the housekeeping gene using the ΔΔCt method.
Visualization of Inhibition Mechanism
The non-competitive nature of this compound is a key feature of its mechanism.
Caption: Inhibitor binds to an allosteric site, not the active site.
This diagram illustrates that this compound (I) can bind to the free enzyme (UCK2) or the enzyme-substrate complex (UCK2-Uridine). In either case, it forms an inactive complex (ESI) that cannot proceed to form the product, thereby reducing the overall rate of the reaction without preventing the substrate from binding.
References
An In-depth Technical Guide to the Discovery and Synthesis of UCK2 Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of UCK2 Inhibitor-3, a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2). This document details the quantitative inhibitory data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction to UCK2 as a Therapeutic Target
Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1][2] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. In many cancer cells and virus-infected cells, there is an increased demand for pyrimidines, making the salvage pathway, and therefore UCK2, a critical component for their proliferation and survival.[1][3] UCK2 is often overexpressed in various cancer types and is associated with poor prognosis.[1] Furthermore, UCK2 has been implicated in the activation of oncogenic signaling pathways, such as the STAT3 pathway. These factors establish UCK2 as a promising target for the development of novel anticancer and antiviral therapies.
Discovery of this compound
This compound (PubChem CID: 135416439) was identified through high-throughput screening of small molecule libraries. It is a non-competitive inhibitor of UCK2 with respect to both uridine and ATP.
Quantitative Data
The inhibitory activity of this compound and its effects on related enzymes are summarized in the table below.
| Parameter | Value | Enzyme/Target | Reference |
| IC50 | 16.6 µM | UCK2 | |
| Ki (Uridine) | 13 µM | UCK2 | |
| Ki (ATP) | 12 µM | UCK2 | |
| IC50 | 56 µM | DNA polymerase eta | |
| IC50 | 16 µM | DNA polymerase kappa |
Synthesis of this compound
The chemical name for this compound is N-(4-bromophenyl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[5,4-d]pyrimidin-6-yl]sulfanyl]acetamide. While a specific, detailed synthesis protocol for this exact compound is not publicly available, a representative synthesis for structurally related pyrazolo[3,4-d]pyrimidine derivatives has been described. The following is a plausible synthetic route based on established chemical methodologies for this class of compounds.
Representative Synthetic Scheme
A potential synthetic approach involves a multi-step process starting from the formation of a pyrazole intermediate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core, and subsequent functionalization to yield the final product.
-
Step 1: Synthesis of the Pyrazole Intermediate. Condensation of ethyl 2-cyano-3-ethoxyacrylate with 4-fluorophenylhydrazine hydrochloride would yield the ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.
-
Step 2: Formation of the Pyrazolo[3,4-d]pyrimidine Core. The pyrazole intermediate can be treated with a reagent like benzoyl isothiocyanate, followed by cyclization under basic conditions to form the 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
-
Step 3: Introduction of the Thiol Group. The dione can be converted to a thiol derivative at the 6-position.
-
Step 4: Synthesis of 2-chloro-N-(4-bromophenyl)acetamide. This can be synthesized from 2-chloroacetyl chloride and 4-bromoaniline.
-
Step 5: Final S-alkylation. The thiol derivative of the pyrazolo[3,4-d]pyrimidine core is then reacted with 2-chloro-N-(4-bromophenyl)acetamide via S-alkylation to yield this compound.
Experimental Protocols
UCK2 Enzyme Inhibition Assay (Continuous Coupled Assay)
This assay determines the inhibitory activity of compounds against UCK2 by measuring the rate of ATP consumption. The UCK2 reaction is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human UCK2 enzyme
-
Uridine
-
ATP (Adenosine 5'-triphosphate)
-
PEP (Phosphoenolpyruvic acid)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
PK (Pyruvate kinase)
-
LDH (Lactate dehydrogenase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of uridine, ATP, PEP, and NADH in assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of PK/LDH enzyme mix in assay buffer.
-
-
Assay Reaction Mixture:
-
In each well of the microplate, add the following components to the assay buffer:
-
Uridine (final concentration, e.g., 400 µM)
-
ATP (final concentration, e.g., 400 µM)
-
PEP (final concentration, e.g., 1.5 mM)
-
NADH (final concentration, e.g., 0.2 mM)
-
PK/LDH enzyme mix
-
Varying concentrations of this compound (or DMSO for control).
-
-
-
Initiate the Reaction:
-
Add the UCK2 enzyme to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
To determine the mode of inhibition (Ki), perform the assay with varying concentrations of both the substrate (uridine or ATP) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Signaling Pathways and Experimental Workflows
UCK2 in the Pyrimidine Salvage Pathway
UCK2 plays a rate-limiting role in the pyrimidine salvage pathway, which recycles uridine and cytidine from the extracellular environment to synthesize nucleotides. This pathway is particularly important in rapidly dividing cells that have a high demand for DNA and RNA precursors.
Caption: The role of UCK2 in the pyrimidine salvage pathway and its inhibition.
UCK2 and the STAT3 Signaling Pathway
UCK2 has been shown to promote cancer cell migration and invasion through the activation of the STAT3 signaling pathway. Upregulation of UCK2 can lead to increased phosphorylation of STAT3, which then translocates to the nucleus to activate the transcription of target genes involved in cell proliferation and metastasis, such as MMP2 and MMP9.
Caption: UCK2-mediated activation of the STAT3 signaling pathway.
Experimental Workflow for UCK2 Inhibitor Screening
The process of identifying and characterizing UCK2 inhibitors involves a series of steps from initial screening to detailed kinetic analysis.
Caption: Workflow for the discovery and characterization of UCK2 inhibitors.
Conclusion
This compound represents a promising lead compound for the development of therapeutics targeting diseases characterized by an overactive pyrimidine salvage pathway, such as cancer and viral infections. Its non-competitive mode of action offers potential advantages in terms of specificity and efficacy. This guide provides foundational information for researchers to further explore the synthesis, biological activity, and therapeutic potential of UCK2 inhibitors. Further structure-activity relationship (SAR) studies based on the pyrazolo[3,4-d]pyrimidine scaffold could lead to the discovery of even more potent and selective UCK2 inhibitors.
References
- 1. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
UCK2 Inhibitor-3 (CAS: 2376687-49-7): A Technical Guide
This technical guide provides an in-depth overview of UCK2 Inhibitor-3, a small molecule inhibitor of Uridine-Cytidine Kinase 2 (UCK2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental methodologies, and an exploration of its mechanism of action and relevant signaling pathways.
Core Compound Information
This compound , with the CAS number 2376687-49-7 , is a non-competitive inhibitor of the enzyme Uridine-Cytidine Kinase 2 (UCK2).[1][2][3][4] UCK2 is a critical enzyme in the pyrimidine salvage pathway, which is essential for the synthesis of nucleotides, particularly in rapidly dividing cells such as cancer cells and virus-infected cells.[1]
| Property | Value |
| CAS Number | 2376687-49-7 |
| Molecular Formula | C19H13BrFN5O2S |
| Molecular Weight | 474.31 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[5,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
| SMILES | C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)Br |
| Synonyms | CHEMBL4553820, HY-148396 |
Quantitative Bioactivity Data
This compound has been characterized by its inhibitory activity against UCK2 and other off-target enzymes. The following table summarizes the key quantitative metrics reported for this compound.
| Target | Metric | Value (μM) | Notes |
| UCK2 | IC50 | 16.6 | Non-competitive inhibition. |
| UCK2 | Ki | 13 | Non-competitive with Uridine. |
| UCK2 | Ki | 12 | Non-competitive with ATP. |
| DNA Polymerase eta | IC50 | 56 | Off-target activity. |
| DNA Polymerase kappa | IC50 | 16 | Off-target activity. |
At a concentration of 50 μM, this compound has been shown to inhibit UCK2 at a rate of 31.3%.
Mechanism of Action and Signaling Pathways
This compound functions as a non-competitive inhibitor of UCK2, meaning it binds to a site on the enzyme distinct from the active site for either uridine or ATP. This allosteric inhibition reduces the catalytic efficiency (kcat) of the enzyme without affecting its substrate binding affinity (KM). Structural analyses have revealed that this inhibitor binds at the inter-subunit interface of the homotetrameric UCK2 enzyme.
The inhibition of UCK2 disrupts the pyrimidine salvage pathway, which is a critical source of nucleotides for DNA and RNA synthesis. In many cancer cells and virus-infected cells, there is an increased reliance on this pathway. Furthermore, the pyrimidine salvage pathway, with UCK2 as a key enzyme, can compensate for the inhibition of the de novo pyrimidine synthesis pathway. A rate-limiting enzyme in the de novo pathway is dihydroorotate dehydrogenase (DHODH). Therefore, the dual inhibition of both DHODH and UCK2 presents a promising strategy for antiviral and anticancer therapies.
Recent studies have also implicated UCK2 in the regulation of key signaling pathways involved in cancer progression. UCK2 has been shown to promote the progression of intrahepatic cholangiocarcinoma (iCCA) and desensitize these cancer cells to cisplatin treatment by activating the PI3K/AKT/mTOR signaling pathway and subsequently inhibiting autophagy. In hepatocellular carcinoma (HCC), targeting UCK2 has been found to inhibit tumor progression and enhance the immune response, partly through the regulation of the mTOR signaling pathway.
Caption: UCK2 activates the PI3K/AKT/mTOR pathway, leading to cancer progression.
Experimental Protocols
While a specific, detailed protocol for experiments using this compound is not publicly available, a general methodology for a continuous enzyme assay for UCK2 has been described and can be adapted.
Objective: To determine the inhibitory activity of this compound on UCK2.
Principle: This is a coupled enzyme assay. The activity of UCK2 is coupled to the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The consumption of NADH by LDH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human UCK2 enzyme
-
This compound (dissolved in DMSO)
-
Uridine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, uridine, ATP, PEP, NADH, PK, and LDH.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Assay Initiation:
-
Add the diluted this compound or DMSO control to the wells of the 96-well plate.
-
Add the reagent mix to all wells.
-
Initiate the reaction by adding the UCK2 enzyme to all wells.
-
-
Data Acquisition: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: A workflow diagram for the UCK2 coupled enzyme assay.
Conclusion
This compound is a valuable research tool for studying the pyrimidine salvage pathway and its role in various diseases. Its non-competitive mechanism of action and well-characterized inhibitory profile against UCK2 make it a suitable probe for investigating the biological consequences of UCK2 inhibition. Further research into its efficacy in combination with DHODH inhibitors and its effects on signaling pathways such as PI3K/AKT/mTOR will be crucial in elucidating its full therapeutic potential.
References
UCK2 Inhibitor-3: An In-depth Technical Guide to its Non-Competitive Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the non-competitive inhibition kinetics of UCK2 Inhibitor-3, a molecule of interest in cancer research due to its role in targeting the pyrimidine salvage pathway. Uridine-cytidine kinase 2 (UCK2) is a key enzyme in this pathway, responsible for the phosphorylation of uridine and cytidine, essential precursors for nucleotide synthesis.[1][2] In many cancer cells, there is a heightened reliance on this salvage pathway to provide the necessary building blocks for rapid cell proliferation, making UCK2 a compelling therapeutic target.[1][2][3]
Data Presentation: Quantitative Inhibition Kinetics
The inhibitory potential of this compound has been characterized by several key quantitative parameters. These values provide a clear indication of its potency and mechanism of action.
| Parameter | Value | Description |
| IC50 | 16.6 µM | The concentration of this compound required to inhibit 50% of UCK2 enzymatic activity. |
| Ki (Uridine) | 13 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme in a manner that is non-competitive with the substrate uridine. |
| Ki (ATP) | 12 µM | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme in a non-competitive fashion with the co-substrate ATP. |
| Inhibition % | 31.3% at 50 µM | The percentage of UCK2 activity inhibited at a specific concentration of the inhibitor. |
Experimental Protocols: Determining Non-Competitive Inhibition Kinetics
The following is a detailed methodology for characterizing the non-competitive inhibition kinetics of UCK2, based on established enzyme assay principles.
Objective:
To determine the IC50 and Ki values of this compound and to confirm its non-competitive mode of inhibition with respect to both uridine and ATP.
Materials:
-
Recombinant human UCK2 enzyme
-
This compound
-
Uridine (substrate)
-
ATP (co-substrate)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
96-well microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Methodology: Coupled Enzyme Assay
A continuous spectrophotometric assay is employed, coupling the production of ADP by UCK2 to the oxidation of NADH by LDH. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is directly proportional to the UCK2 activity.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare stock solutions of uridine and ATP.
-
Prepare a coupling enzyme mixture containing PK, LDH, PEP, and NADH in the assay buffer.
2. IC50 Determination:
-
To each well of a 96-well plate, add the assay buffer, a fixed concentration of uridine and ATP (typically at their Km values), and varying concentrations of this compound.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiate the reaction by adding the UCK2 enzyme to all wells.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
3. Ki Determination and Mechanism of Inhibition Analysis:
-
To determine the mode of inhibition with respect to uridine, perform a series of kinetic runs with varying concentrations of uridine and several fixed concentrations of this compound. The concentration of ATP should be kept constant at a saturating level.
-
To determine the mode of inhibition with respect to ATP, perform a similar set of experiments with varying concentrations of ATP and fixed concentrations of the inhibitor, while keeping the uridine concentration constant and saturating.
-
Measure the initial reaction velocities for each condition.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
For non-competitive inhibition, the Lineweaver-Burk plots will show a series of lines with different slopes and y-intercepts that intersect on the x-axis.
-
The Ki value can be determined by a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to UCK2 inhibition.
Caption: Non-competitive inhibition of UCK2 by this compound.
Caption: Experimental workflow for UCK2 inhibition kinetics.
Caption: Role of UCK2 in the pyrimidine salvage pathway.
Caption: UCK2-mediated activation of oncogenic signaling pathways.
References
UCK2 overexpression in cancer cell lines
An In-depth Technical Guide to UCK2 Overexpression in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uridine-Cytidine Kinase 2 (UCK2) is the rate-limiting enzyme in the pyrimidine salvage pathway, a critical process for nucleotide synthesis. While its expression is limited in most healthy adult tissues, UCK2 is frequently overexpressed in a wide array of cancer types, where it has been correlated with poor prognosis and aggressive tumor characteristics.[1][2] This overexpression is not merely a passive marker; UCK2 actively promotes cancer progression through both its canonical metabolic function and non-metabolic signaling activities.[3][4] It fuels the high proliferative demand of tumor cells by supplying nucleotides for DNA and RNA synthesis.[5] Concurrently, UCK2 activates key oncogenic pathways, including STAT3 and EGFR-AKT, to enhance cell proliferation, migration, and invasion. The selective expression of UCK2 in tumor cells makes it an attractive therapeutic target. Strategies include direct inhibition to induce apoptosis and leveraging its catalytic activity to activate nucleoside analog prodrugs, such as RX-3117. This document provides a comprehensive overview of UCK2's role in cancer cell lines, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key pathways.
UCK2 Overexpression and Clinical Significance
UCK2 is significantly upregulated at both the mRNA and protein levels across numerous cancer types. This elevated expression is often linked to more advanced disease stages and poorer patient outcomes. Pan-cancer analyses reveal high UCK2 expression in the majority of cancers, with particularly high enrichment in cervical squamous cell carcinoma (CESC).
Table 2.1: UCK2 Expression in Various Cancer Types and Cell Lines
| Cancer Type | Key Findings | Associated Cell Lines | Citations |
| Lung Cancer | Overexpressed in tumor tissues compared to adjacent non-tumor tissues (p < .001). High expression in 79.5% of adenocarcinoma samples. Correlates with T stage, N stage, and pathological stage. | A549, H1299, H661 | |
| Hepatocellular Carcinoma (HCC) | Expression is positively associated with poor overall and disease-free survival. Promotes cell proliferation and migration. | HCCLM3, Hep3B | |
| Pancreatic Cancer | High mRNA expression correlates with shorter overall survival. UCK2 protein was highly expressed in 21/25 patient samples. | SUIT-2, PDAC-3, PANC-1 | |
| Breast Cancer | Overexpression correlates with a less differentiated phenotype and shorter survival time. | Not specified | |
| Colorectal Cancer | Upregulation is linked to 5-Fluorouracil (5-FU) sensitization. | Not specified | |
| Neuroblastoma | UCK2 expression varies, with the highest levels found in the SKNBE cell line. | SKNSH, SKNBE | |
| Gastric & Fibrosarcoma | Used to establish cell lines resistant to nucleoside analogs, demonstrating UCK2's role in drug activation. | NUGC-3, HT-1080 |
Functional Implications of UCK2 Overexpression
The overexpression of UCK2 provides a distinct advantage to cancer cells, primarily by supporting rapid proliferation and enhancing survival signals.
Role in Cell Proliferation and Apoptosis
By catalyzing the phosphorylation of uridine and cytidine, UCK2 provides the necessary building blocks for DNA and RNA synthesis, thereby fueling unchecked cell division. Functional studies confirm that UCK2 overexpression promotes cell proliferation, while its inhibition leads to cell cycle arrest and apoptosis. The mechanism for apoptosis induction upon UCK2 inhibition involves triggering nucleolar stress, which leads to the stabilization and activation of the tumor suppressor p53.
UCK2 as a Determinant of Drug Sensitivity
UCK2 plays a dual role in cancer therapy. Its enzymatic activity is essential for the phosphorylation and activation of several cytotoxic nucleoside analog prodrugs. Consequently, high UCK2 expression can serve as a biomarker for predicting a positive response to these agents. Conversely, loss-of-function mutations in UCK2 can lead to drug resistance.
Table 3.1: UCK2 Expression and Sensitivity to Nucleoside Analogs
| Drug / Prodrug | Cancer Type | Effect of UCK2 Expression | Quantitative Data (IC50) | Citations |
| RX-3117 | Pancreatic Cancer | High UCK2 expression predicts sensitivity. | Sensitivity varied between 0.6 and 11 µM in pancreatic cell lines. | |
| ECyd & EUrd | Fibrosarcoma, Gastric | UCK2 is responsible for phosphorylation; loss-of-function mutations confer high resistance. | Not specified | |
| TAS-106 | Various | UCK2 protein and mRNA levels are closely associated with drug phosphorylation and cellular sensitivity. | Not specified | |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | Upregulation of UCK2 is related to 5-FU sensitization; knockdown is related to resistance. | Not specified |
Signaling Pathways Modulated by UCK2
UCK2 influences cancer cell behavior through both its well-defined catalytic activity and more recently discovered non-metabolic functions where it acts as a signaling scaffold.
Catalytic-Dependent Pathway
As the rate-limiting enzyme in the pyrimidine salvage pathway, UCK2's primary role is metabolic. This function is indispensable for rapidly dividing cancer cells.
Caption: UCK2's catalytic role in the pyrimidine salvage pathway.
Non-Catalytic Signaling Pathways
UCK2 can function independently of its enzymatic activity to promote oncogenesis by activating signaling cascades typically associated with metastasis and cell survival.
Caption: Non-catalytic oncogenic signaling by UCK2.
Apoptosis Induction via UCK2 Inhibition
Targeting UCK2 can trigger a specific cell death pathway involving the master tumor suppressor, p53.
Caption: Proposed mechanism of apoptosis via UCK2 inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study UCK2 in cancer cell lines.
Quantifying UCK2 mRNA Expression by qRT-PCR
This protocol allows for the sensitive quantification of UCK2 transcript levels.
1. RNA Extraction:
-
Harvest approximately 1-2 x 10⁶ cells by centrifugation.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
2. cDNA Synthesis (Reverse Transcription):
-
In a sterile, nuclease-free tube, combine 1 µg of total RNA, oligo(dT) or random primers, and nuclease-free water.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add a reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.
-
Incubate according to the enzyme's specifications (e.g., 60 minutes at 42°C), followed by an inactivation step (e.g., 5 minutes at 85°C).
3. Quantitative PCR (qPCR):
-
Prepare a reaction mix in a 384-well optical plate containing:
-
2X SYBR Green Master Mix
-
Forward Primer (150 nM final concentration)
-
Reverse Primer (150 nM final concentration)
-
cDNA template (25 ng)
-
Nuclease-free water to final volume (e.g., 10 µL)
-
-
UCK2 Primers: Forward: 5′-GCCCTTCCTTATAGGCGTCAG-3′; Reverse: 5′-CTTCTGGCGATAGTCCACCTC-3′.
-
Housekeeping Gene Primers (e.g., GAPDH): Forward: 5′-AGAAGGCTGGGGCTCATTTG-3′; Reverse: 5′-AGGGGCCATCCACAGTCTTC-3′.
-
Run the reaction on a real-time PCR system with a typical thermal profile:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
-
Include a melt curve analysis to verify product specificity.
-
Analyze data using the comparative Cq (ΔΔCq) method to determine relative UCK2 expression normalized to the housekeeping gene.
Detecting UCK2 Protein Expression by Western Blot
This protocol details the immunodetection of UCK2 protein from cell lysates.
1. Cell Lysate Preparation:
-
Wash adherent cells with ice-cold PBS and scrape them into 1X SDS sample buffer (e.g., 500 µL for a 10 cm plate).
-
Sonicate the sample for 10-15 seconds to shear DNA and reduce viscosity.
-
Heat the lysate at 95-100°C for 5 minutes.
-
Centrifuge at 12,000 RPM for 10 minutes at 4°C to pellet debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 10-12%).
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the membrane is placed between the gel and the positive electrode.
4. Immunodetection:
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to UCK2, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
Assessing Cell Viability with the MTT Assay
This colorimetric assay measures metabolic activity as an indicator of cell viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.
2. Treatment:
-
After cells have adhered (typically 24 hours), treat them with the desired compounds (e.g., UCK2 inhibitors, chemotherapeutics) for the specified duration (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Calculate cell viability as a percentage relative to untreated control cells.
Quantifying Apoptosis by Annexin V/PI Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Preparation:
-
Seed and treat cells as required for the experiment.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Wash the collected cells (approx. 1 x 10⁶) twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
2. Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (due to membrane damage).
-
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 3. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Uridine-cytidine kinase 2 is correlated with immune, DNA damage repair and promotion of cancer stemness in pan-cancer [frontiersin.org]
UCK2 Inhibitor-3: A Technical Guide to Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for UCK2 Inhibitor-3, a non-competitive inhibitor of Uridine-Cytidine Kinase 2 (UCK2). UCK2 is a critical enzyme in the pyrimidine salvage pathway and has emerged as a significant target in oncology due to its overexpression in numerous cancer types and its association with poor patient prognosis.[1][2][3] This document summarizes key quantitative data, details experimental protocols for target validation, and visualizes the underlying biological pathways and workflows.
Introduction to UCK2 as a Therapeutic Target
Uridine-Cytidine Kinase 2 (UCK2) is a rate-limiting enzyme that catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP.[1][4] This is the initial step in the pyrimidine salvage pathway, which provides the necessary precursors for DNA and RNA synthesis. While its counterpart, UCK1, is ubiquitously expressed in healthy tissues, UCK2 expression is primarily restricted to placental tissue and is notably upregulated in a wide range of cancers, including lung, breast, ovarian, colorectal, and liver cancers. This differential expression makes UCK2 an attractive target for anticancer therapies.
Beyond its canonical role in nucleotide metabolism, UCK2 has non-metabolic functions that contribute to oncogenesis. It can activate key cancer-promoting signaling pathways such as STAT3 and EGFR-AKT, further highlighting its importance as a therapeutic target. Inhibition of UCK2 presents a dual-pronged therapeutic strategy: directly impeding the pyrimidine salvage pathway that cancer cells often rely on, and attenuating pro-survival signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the general characteristics of UCK2.
Table 1: Inhibitor Activity Profile
| Compound | Target | IC50 | Inhibition Type | Ki (Uridine) | Ki (ATP) | Off-Target Activity | Reference |
| This compound | UCK2 | 16.6 µM | Non-competitive | 13 µM | 12 µM | DNA Polymerase eta (IC50: 56 µM), DNA Polymerase kappa (IC50: 16 µM) |
Table 2: UCK2 Expression and Clinical Correlation
| Cancer Type | UCK2 Expression | Correlation with Prognosis | Reference |
| Hepatocellular Carcinoma (HCC) | Upregulated | Poor overall and recurrence-free survival | |
| Lung Cancer | Upregulated | Poor prognosis, potential early diagnostic biomarker | |
| Breast Cancer | Upregulated | Poor overall survival | |
| Pancreatic Cancer | Upregulated | Poor prognosis | |
| Colorectal Cancer | Upregulated | Associated with tumor progression |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving UCK2 and a general workflow for target validation.
Caption: UCK2's role in pyrimidine salvage and oncogenic signaling.
Caption: A stepwise workflow for validating UCK2 as the target of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro UCK2 Kinase Assay
Objective: To determine the IC50, mode of inhibition (MOA), and Ki of this compound.
Materials:
-
Recombinant human UCK2 enzyme
-
This compound
-
ATP, Uridine
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the UCK2 enzyme to the working concentration in kinase buffer. Prepare a solution of ATP and Uridine in kinase buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the UCK2 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the ATP/Uridine substrate mix.
-
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For MOA and Ki determination, perform the assay with varying concentrations of both the inhibitor and either ATP or Uridine. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Cellular Uridine Incorporation Assay
Objective: To assess the ability of this compound to block the pyrimidine salvage pathway in a cellular context.
Materials:
-
Cancer cell line with high UCK2 expression (e.g., K562, A549)
-
This compound
-
5-Ethynyluridine (EU)
-
Cell culture medium and supplements
-
Click-iT™ RNA Alexa Fluor™ Imaging Kit (Thermo Fisher Scientific) or similar
-
96-well black, clear-bottom plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound for 1-2 hours.
-
EU Labeling: Add 5-Ethynyluridine (EU) to the culture medium at a final concentration of 0.5-1 mM and incubate for 1-2 hours.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 15 minutes.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the Alexa Fluor® azide.
-
Add the reaction cocktail to each well and incubate for 30 minutes in the dark.
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
(Optional) Counterstain the nuclei with Hoechst 33342.
-
Image the wells using a fluorescence microscope or a high-content imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the Alexa Fluor® signal per cell or per well.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 for the inhibition of uridine incorporation.
-
shRNA-Mediated Knockdown for Phenocopy Analysis
Objective: To determine if the genetic knockdown of UCK2 phenocopies the effects of this compound.
Materials:
-
Lentiviral or retroviral vectors expressing shRNAs targeting UCK2 and a non-targeting control shRNA.
-
Packaging plasmids (for lentivirus production)
-
HEK293T cells (for virus production)
-
Target cancer cell line
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic
-
Reagents for cell viability assays (e.g., CellTiter-Glo®) and Western blotting.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA expression vector and the packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Cell Transduction: Transduce the target cancer cells with the lentiviral particles in the presence of polybrene.
-
Selection: 24-48 hours post-transduction, select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Knockdown Validation:
-
Western Blot: Lyse the selected cells and perform a Western blot analysis using an anti-UCK2 antibody to confirm the reduction in UCK2 protein levels.
-
qRT-PCR: Isolate RNA from the selected cells and perform quantitative reverse transcription PCR to confirm the reduction in UCK2 mRNA levels.
-
-
Phenotypic Assays:
-
Cell Viability: Compare the proliferation rate of the UCK2 knockdown cells to the non-targeting control cells using a viability assay.
-
Inhibitor Sensitivity: Treat both the UCK2 knockdown and control cells with this compound and assess for any shifts in potency, which would indicate on-target activity.
-
Signaling Pathway Analysis: Perform Western blot analysis on the knockdown cells to examine the phosphorylation status of key downstream signaling proteins like STAT3 and AKT.
-
-
Data Analysis: Compare the phenotypic changes observed in the UCK2 knockdown cells with the effects of treating the parental cells with this compound. A strong correlation supports the on-target activity of the inhibitor.
Conclusion
The validation of UCK2 as a therapeutic target is supported by its selective overexpression in cancer cells and its multifaceted role in both nucleotide metabolism and oncogenic signaling. This compound demonstrates potent and specific inhibition of UCK2 in biochemical and cellular assays. The experimental protocols outlined in this guide provide a robust framework for the comprehensive target validation of UCK2 inhibitors. Further in vivo studies using xenograft models are a critical next step to translate these in vitro and in cellulo findings into potential clinical applications.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Uridine-cytidine kinase 2 is correlated with immune, DNA damage repair and promotion of cancer stemness in pan-cancer [frontiersin.org]
- 4. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of UCK2 Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine-Cytidine Kinase 2 (UCK2) has emerged as a compelling therapeutic target in oncology due to its pivotal roles in both the metabolic and non-metabolic pathways that drive tumor progression. As a rate-limiting enzyme in the pyrimidine salvage pathway, UCK2 is crucial for the synthesis of nucleotides required for the rapid proliferation of cancer cells. Its expression is significantly upregulated in a wide array of solid and hematopoietic cancers, often correlating with poor patient prognosis. This technical guide provides an in-depth overview of the multifaceted functions of UCK2 in cancer, explores the therapeutic strategies centered on its inhibition, and details the experimental methodologies used to investigate its activity and signaling networks.
Introduction: The Dual Role of UCK2 in Cancer
Uridine-Cytidine Kinase 2 (UCK2) is one of two human uridine-cytidine kinases and is distinguished by its significantly higher catalytic efficiency compared to its isoform, UCK1.[1] While UCK1 is ubiquitously expressed in healthy tissues, UCK2 expression is primarily restricted to the placenta and is notably overexpressed in numerous cancer types, including hepatocellular carcinoma, pancreatic cancer, and lung cancer.[2][3] This differential expression pattern makes UCK2 an attractive target for cancer therapy, offering a potential therapeutic window with reduced off-target effects.[1]
UCK2's contribution to tumorigenesis is twofold:
-
Catalytic (Metabolic) Role: UCK2 catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates (UMP and CMP), which are essential precursors for DNA and RNA synthesis.[2] Rapidly dividing cancer cells have a high demand for nucleotides, and UCK2's role in the pyrimidine salvage pathway helps meet this demand, thereby sustaining proliferation.
-
Non-Catalytic (Signaling) Role: Beyond its metabolic function, UCK2 has been shown to promote cancer progression through the activation of key oncogenic signaling pathways, independent of its catalytic activity. These non-metabolic functions contribute to enhanced cell proliferation, migration, invasion, and metastasis.
The dual functionality of UCK2 presents a unique opportunity for therapeutic intervention, with strategies aimed at either exploiting its catalytic activity for prodrug activation or directly inhibiting its function to disrupt both metabolic and signaling roles.
UCK2-Associated Signaling Pathways
UCK2's non-catalytic functions are mediated through its interaction with and modulation of several critical signaling cascades. Understanding these pathways is crucial for developing effective targeted therapies.
STAT3-MMP2/9 Pathway
UCK2 has been demonstrated to activate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, leading to the upregulation of Matrix Metalloproteinases 2 and 9 (MMP2 and MMP9). Persistent STAT3 activation is a hallmark of many cancers and promotes tumor cell survival, proliferation, and metastasis. The UCK2-mediated activation of this axis is implicated in enhancing the invasive and metastatic potential of cancer cells. The precise mechanism of how UCK2 activates STAT3 is still under investigation.
EGFR-AKT Pathway
UCK2 can interact with the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers. This interaction inhibits the EGF-induced ubiquitination and subsequent degradation of EGFR, leading to sustained activation of the downstream PI3K/AKT signaling pathway. This non-catalytic function of UCK2 promotes tumor cell proliferation and metastasis and can be targeted by EGFR inhibitors like erlotinib and gefitinib.
PI3K/AKT/mTOR Pathway
Recent studies have further elucidated the connection between UCK2 and the PI3K/AKT/mTOR signaling pathway. UCK2 has been shown to be essential for maintaining the stability of mTOR, a central regulator of cell growth, proliferation, and metabolism. Downregulation of UCK2 can inhibit mTOR signaling, leading to cell cycle arrest and potentially sensitizing cancer cells to other therapies. This interaction highlights a direct link between pyrimidine metabolism and a critical oncogenic signaling hub.
Therapeutic Strategies Targeting UCK2
The unique characteristics of UCK2 have led to the development of two primary therapeutic strategies in oncology.
Prodrug Activation
This approach leverages the high catalytic activity of UCK2 in tumor cells to convert non-toxic prodrugs into their active, cytotoxic forms. This tumor-selective activation is designed to maximize efficacy while minimizing systemic toxicity.
-
RX-3117 (Fluorocyclopentenylcytosine): An orally available cytidine analog that is selectively activated by UCK2. Once phosphorylated, its metabolites are incorporated into both DNA and RNA, leading to the inhibition of their synthesis and subsequent apoptosis. RX-3117 has shown promising activity in preclinical models and clinical trials, particularly in pancreatic and bladder cancers.
-
TAS-106 (3'-C-ethynylcytidine): A potent inhibitor of RNA polymerases I, II, and III. Its activation is dependent on phosphorylation by UCK2. TAS-106 has demonstrated robust antitumor activity in a range of preclinical cancer models.
Direct Inhibition of UCK2
Directly inhibiting UCK2's catalytic activity blocks the pyrimidine salvage pathway, depriving cancer cells of essential nucleotides for DNA and RNA synthesis. This can lead to cell cycle arrest and apoptosis. Furthermore, inhibiting UCK2 can also disrupt its non-catalytic signaling functions, offering a dual mechanism of action. Several small molecule inhibitors of UCK2 have been identified through high-throughput screening, though most are still in the early stages of preclinical development.
Quantitative Data on UCK2-Targeted Therapies
The following tables summarize key quantitative data from preclinical and clinical studies of UCK2-targeted agents.
Table 1: In Vitro Efficacy of UCK2 Inhibitors and Prodrugs
| Compound | Cell Line | IC50 | Reference |
| UCK2 Inhibitor-3 | UCK2 Enzyme Assay | 16.6 µM | |
| EIDD-1931 | Eμ-Myc Lymphoma | 1.3 µM (parental) | |
| Uck2 heterozygous | 3.4 µM | ||
| Uck2 knockout | >10 µM |
Table 2: Preclinical In Vivo Efficacy of UCK2-Targeted Therapies
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| RX-3117 | Gemcitabine-resistant Pancreatic Cancer | Not Specified | Significant | |
| RX-3117 | Various Human Tumor Xenografts | Not Specified | Significant | |
| TAS-106 | Various Human Solid Tumors | Not Specified | Excellent |
Table 3: Clinical Trial Results for RX-3117
| Clinical Trial ID | Phase | Cancer Type | Treatment | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| NCT03189914 | I/II | Metastatic Pancreatic Cancer | RX-3117 + nab-paclitaxel | 29% | 86% | |
| NCT03189914 | I/II | Metastatic Pancreatic Cancer | RX-3117 + nab-paclitaxel | 23.1% | 74.4% | |
| NCT02030067 | Ib/IIa | Metastatic Pancreatic Cancer | RX-3117 monotherapy | 1 unconfirmed PR | 21 subjects with stable disease |
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of UCK2 function and the efficacy of its inhibitors.
UCK2 Enzymatic Activity Assay
This protocol describes a common method for measuring the kinase activity of UCK2.
Workflow:
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 5 mM DTT, 0.5 mg/ml BSA, and 5 mM ATP.
-
Enzyme Addition: Add purified recombinant UCK2 protein (1–5 ng) to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the substrate, either uridine or cytidine (final concentration of 0.8 mM for UCK2).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.8 M HClO₄.
-
Product Quantification: The formation of ADP, corresponding to the kinase activity, can be measured using various methods, such as a coupled enzyme assay that monitors the consumption of NADH at 340 nm, or by using commercially available ADP quantification kits.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to assess the effect of UCK2 inhibition on cancer cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the UCK2 inhibitor or prodrug for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blotting for UCK2 Signaling Pathways
This protocol is used to detect changes in protein expression and phosphorylation in UCK2-related signaling pathways.
Methodology:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UCK2, p-STAT3, STAT3, p-AKT, AKT, p-mTOR, mTOR, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol describes the establishment and monitoring of human tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of UCK2-targeted therapies.
Workflow:
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the UCK2 inhibitor, prodrug, or vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study.
-
Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Calculate the tumor growth inhibition (TGI) to assess treatment efficacy.
Conclusion and Future Directions
UCK2 represents a highly promising and versatile target for anticancer therapy. Its tumor-specific overexpression and dual role in both metabolism and oncogenic signaling provide a strong rationale for its therapeutic targeting. The strategy of using UCK2 for the tumor-selective activation of prodrugs has already shown clinical potential. The development of direct, potent, and selective UCK2 inhibitors is a burgeoning area of research that holds the promise of a dual-pronged attack on cancer cell proliferation and survival.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying UCK2's non-catalytic functions.
-
Discovering and developing more potent and selective direct inhibitors of UCK2.
-
Identifying predictive biomarkers to select patients most likely to respond to UCK2-targeted therapies.
-
Exploring rational combination strategies that pair UCK2 inhibitors with other targeted agents or chemotherapies to overcome resistance and enhance therapeutic efficacy.
Continued investigation into the multifaceted roles of UCK2 will undoubtedly pave the way for novel and effective cancer treatments.
References
- 1. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
UCK2 Inhibitor-3: A Technical Guide to its Effect on Nucleoside Salvage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UCK2 Inhibitor-3, a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2). UCK2 is a critical enzyme in the pyrimidine salvage pathway, which allows cells to recycle uridine and cytidine for the synthesis of nucleotides. This pathway is of particular interest in oncology and virology, as rapidly dividing cancer cells and virus-infected cells often exhibit an increased reliance on it. This compound has emerged as a valuable tool for studying the intricacies of nucleoside salvage and as a potential lead compound in drug development.
Core Concepts: The Pyrimidine Salvage Pathway and UCK2
In human cells, pyrimidine nucleotides can be synthesized through two main routes: the de novo pathway and the salvage pathway. The de novo pathway builds pyrimidines from simple precursors, while the salvage pathway recycles pre-existing nucleosides like uridine and cytidine. UCK2 is the rate-limiting enzyme in the salvage pathway, catalyzing the phosphorylation of uridine and cytidine to uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively. These monophosphates are then further phosphorylated to their triphosphate forms (UTP and CTP), which are essential building blocks for RNA and DNA synthesis.
In certain pathological conditions, such as cancer and viral infections, the demand for nucleotides is significantly elevated to support rapid cell proliferation and viral replication. While inhibitors of the de novo pathway have been developed, their efficacy can be limited by the cell's ability to compensate through the salvage pathway. This highlights the therapeutic potential of targeting UCK2 to block this compensatory mechanism.
Caption: The pyrimidine nucleoside salvage pathway and the inhibitory action of this compound.
Quantitative Data on this compound
This compound, also identified as compound 135416439, has been characterized through various biochemical and cellular assays.[1][2] The following tables summarize the key quantitative data regarding its inhibitory activity.
| Parameter | Value | Assay Type | Reference |
| IC50 | 16.6 μM | UCK2 Enzyme Inhibition | [1] |
| Ki (Uridine) | 13 μM | Enzyme Kinetics | [1][2] |
| Ki (ATP) | 12 μM | Enzyme Kinetics | |
| Inhibition at 50 μM | 31.3% | UCK2 Enzyme Inhibition | |
| Mode of Inhibition | Non-competitive | Enzyme Kinetics |
Table 1: In vitro inhibitory activity of this compound against human UCK2.
| Target | IC50 | Reference |
| DNA Polymerase eta | 56 μM | |
| DNA Polymerase kappa | 16 μM |
Table 2: Off-target activity of this compound.
A structurally related compound, 135546734, was used to assess the cellular effect on nucleoside salvage due to the commercial unavailability of this compound at the time of the original study.
| Compound | Concentration | Inhibition of 5-EU Salvage | Cell Line | Reference |
| 135546734 | 50 μM | ~30-40% | K562 |
Table 3: Cellular activity of a structural analog of this compound on uridine salvage.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the effect of this compound on the nucleoside salvage pathway.
In Vitro UCK2 Enzyme Inhibition Assay (Coupled-Enzyme Assay)
This continuous assay measures UCK2 activity by coupling the production of ADP to the consumption of NADH, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human UCK2
-
Uridine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
This compound
-
Microplate reader
Procedure:
-
Prepare a master mix containing assay buffer, uridine, ATP, PEP, NADH, PK, and LDH at their final desired concentrations.
-
Add this compound at various concentrations to the wells of a microplate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant human UCK2 enzyme to all wells.
-
Initiate the reaction by adding the master mix to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro coupled-enzyme inhibition assay.
Cellular Nucleoside Salvage Assay (5-Ethynyl-Uridine Incorporation)
This assay quantifies the extent of nucleoside salvage by measuring the incorporation of a uridine analog, 5-ethynyl-uridine (5-EU), into newly synthesized RNA. The incorporated 5-EU can be detected via a click chemistry reaction with a fluorescent azide.
Materials:
-
Cell line of interest (e.g., K562)
-
Cell culture medium
-
This compound
-
5-Ethynyl-Uridine (5-EU)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, e.g., Alexa Fluor 488 azide, copper(II) sulfate, and a reducing agent)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere or reach the desired density.
-
Treat the cells with various concentrations of this compound (and/or a structural analog) for a predetermined time. Include a vehicle control.
-
Add 5-EU to the cell culture medium and incubate for a period to allow for its incorporation into RNA (e.g., 1-2 hours).
-
Wash the cells with PBS and fix them.
-
Permeabilize the cells to allow the entry of the click chemistry reagents.
-
Perform the click chemistry reaction by incubating the cells with the reaction cocktail in the dark.
-
Wash the cells to remove excess reagents.
-
Analyze the fluorescence intensity of the cells using a fluorescence microscope or flow cytometer. A decrease in fluorescence intensity in inhibitor-treated cells compared to the control indicates inhibition of uridine salvage.
Caption: Workflow for the 5-ethynyl-uridine cellular nucleoside salvage assay.
Conclusion
This compound is a valuable chemical probe for investigating the pyrimidine salvage pathway. Its non-competitive mode of action and characterized inhibitory profile make it a useful tool for dissecting the roles of UCK2 in both normal physiology and disease states. The provided data and protocols offer a comprehensive resource for researchers aiming to study the effects of this inhibitor and to further explore the therapeutic potential of targeting the nucleoside salvage pathway. Further studies with this compound and its analogs will be instrumental in validating UCK2 as a drug target and in the development of novel therapeutic strategies for cancer and viral diseases.
References
Structural Analysis of the UCK2 Inhibitor-3 Binding Site: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding site of UCK2 Inhibitor-3, a non-competitive inhibitor of Uridine-Cytidine Kinase 2 (UCK2). UCK2 is a key enzyme in the pyrimidine salvage pathway and a target of interest for antiviral and anticancer therapies.[1][2] This document outlines the quantitative inhibitory data, detailed experimental protocols for assessing UCK2 activity, and a structural exploration of the putative allosteric binding site.
Quantitative Inhibitor Data
The following tables summarize the inhibitory activity of this compound and a related non-competitive inhibitor, Compound 1, which has been structurally characterized.
| Inhibitor | Target | IC50 (µM) | Ki (µM) vs Uridine | Ki (µM) vs ATP | Mode of Inhibition | Citation |
| This compound | UCK2 | 16.6 | 13 | 12 | Non-competitive | [3] |
| This compound | DNA Polymerase η | 56 | - | - | - | [3] |
| This compound | DNA Polymerase κ | 16 | - | - | - | [3] |
Table 1: Summary of IC50 and Ki values for this compound.
| Inhibitor | Target | Ki (µM) | Mode of Inhibition | PDB Code | Citation |
| Compound 1 | UCK2 | - | Non-competitive | 7SQL |
Table 2: Data for a structurally characterized non-competitive UCK2 inhibitor.
Structural Insights into the Allosteric Binding Site
While a co-crystal structure of UCK2 with Inhibitor-3 is not publicly available, the determination of the UCK2 structure in complex with another non-competitive inhibitor (Compound 1) at 2.5 Å resolution (PDB: 7SQL) has revealed a novel allosteric binding site. Given that this compound also exhibits non-competitive kinetics, it is highly probable that it binds to this allosteric site, which is located at the inter-subunit interface of the homotetrameric enzyme.
This allosteric pocket is distinct from the active sites where uridine/cytidine and ATP bind. The binding of Compound 1 to this site is stabilized by interactions with residues from three of the four subunits (chains B, C, and D). The pyrazolo-[3,4-d]-pyrimidine core of Compound 1 and its 4-fluorophenyl extension are rigidly positioned at the interface of chains B and D, while the 4-bromoanilide substituent is more flexibly situated between subunits B and C. Key interactions may involve hydrogen bonding with the backbone amide and sidechain of Asp160 in subunit D and interactions with Lys201 and Lys202 in subunit C. The binding of inhibitors to this allosteric site is thought to reduce the catalytic rate (kcat) of the enzyme without affecting the Michaelis constant (KM), likely by impeding conformational changes necessary for catalysis.
Signaling Pathways Involving UCK2
UCK2 plays a crucial role in the pyrimidine salvage pathway, which is essential for the synthesis of DNA and RNA. Inhibition of UCK2 can disrupt this pathway, leading to cellular stress and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on this salvage mechanism.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Activity Assays
1. ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Protocol:
-
Set up the kinase reaction in a multiwell plate containing UCK2 enzyme, uridine, ATP, and the test inhibitor.
-
After the desired reaction time, add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and thus the kinase activity.
-
2. Coupled Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Assay
This is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.
-
Protocol:
-
Prepare a reaction mixture containing UCK2, uridine, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), lactate dehydrogenase (LDH), and the test inhibitor in a suitable buffer.
-
The ADP produced by UCK2 is used by PK to convert PEP to pyruvate, regenerating ATP.
-
LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
The rate of NADH depletion is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. This rate is directly proportional to the UCK2 activity.
-
X-ray Crystallography for Structural Analysis
Determining the co-crystal structure of UCK2 with an inhibitor provides direct insight into the binding mode.
-
Protocol:
-
Protein Expression and Purification: Human UCK2 is expressed, typically in E. coli, and purified to homogeneity.
-
Crystallization: The purified UCK2 is co-crystallized with the inhibitor of interest. Various crystallization conditions (e.g., different precipitants, pH, temperature) are screened to obtain diffraction-quality crystals.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The phases of the diffracted X-rays are determined, often using methods like Single Isomorphous Replacement with Anomalous Scattering (SIRAS) or Multiple Isomorphous Replacement (MIR).
-
Model Building and Refinement: An atomic model of the protein-inhibitor complex is built into the electron density map and refined to best fit the experimental data.
-
Structural Analysis: The final model is analyzed to identify the specific interactions between the inhibitor and the amino acid residues in the binding pocket.
-
This guide provides a foundational understanding of the structural and functional aspects of UCK2 inhibition by non-competitive inhibitors like this compound. The discovery of the allosteric binding site opens new avenues for the rational design of potent and selective UCK2 inhibitors for therapeutic applications.
References
UCK2's role in viral replication and therapy
An In-depth Technical Guide on the Role of Uridine-Cytidine Kinase 2 (UCK2) in Viral Replication and Therapy
Executive Summary
Uridine-Cytidine Kinase 2 (UCK2) is a pivotal enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine to their respective monophosphates. While its expression is limited in most healthy tissues, UCK2 is frequently overexpressed in cancer cells and during certain viral infections, making it a compelling target for therapeutic intervention. This guide elucidates the multifaceted role of UCK2 in virology, detailing its function in supplying nucleotide precursors for viral genome replication and its critical involvement in the bioactivation of antiviral nucleoside analogues. We explore the therapeutic strategies centered on UCK2, including its use in activating prodrugs and the rationale for combination therapies that simultaneously target both the de novo and salvage pyrimidine synthesis pathways. This document provides researchers and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in this area.
The Role of UCK2 in Pyrimidine Metabolism
Cells synthesize pyrimidine nucleotides through two primary routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds pyrimidines from simpler precursor molecules, with dihydroorotate dehydrogenase (DHODH) being a key rate-limiting enzyme. The salvage pathway, conversely, recycles pre-existing nucleosides like uridine and cytidine.
UCK2 is the rate-limiting enzyme in the pyrimidine salvage pathway, catalyzing the first phosphorylation step:
-
Uridine + ATP → Uridine Monophosphate (UMP) + ADP
-
Cytidine + ATP → Cytidine Monophosphate (CMP) + ADP
These monophosphates are subsequently converted to triphosphates (UTP and CTP), which are essential building blocks for RNA and DNA synthesis. UCK2 shares this function with its isoform, UCK1, but UCK2 exhibits a significantly higher catalytic efficiency, making it the dominant kinase in cells where it is expressed.[1] While UCK1 is ubiquitously expressed, UCK2 expression is primarily restricted to placental tissue in healthy adults but is notably upregulated in a wide array of cancers and in response to certain viral infections, such as by the Epstein-Barr virus.[2][3][4][5]
UCK2's Function in Viral Replication
Rapidly replicating viruses place a high demand on the host cell's metabolic resources, particularly the nucleotide pools required for synthesizing new viral genomes.
Supplying Nucleotide Building Blocks
Many viruses, especially RNA viruses, require a large supply of ribonucleotides. The UCK2-driven salvage pathway is a crucial source for these precursors. Studies on picornaviruses, such as Coxsackievirus B3 (CVB3), have shown that viral replication relies on nucleotide salvage. Inhibition of UCK2 with small molecules like CPU reduces the efficiency of CVB3 replication, particularly in the early stages of infection. This suggests that viruses co-opt the salvage pathway to meet the immediate and substantial demand for UMP and CMP.
Viral-Induced Upregulation of UCK2
Certain viruses actively manipulate the host cell environment to favor their replication. For instance, the Epstein-Barr virus (EBV), a DNA virus, has been shown to induce UCK2 expression. The increased levels of UCK2 are believed to support the metabolic needs for B-cell transformation and rapid proliferation driven by the virus. This highlights a direct link between viral pathogenesis and the regulation of this key metabolic enzyme.
UCK2 as a Target for Antiviral Therapy
The differential expression of UCK2 and its critical role in nucleotide metabolism make it an attractive therapeutic target. Strategies primarily fall into two categories: activation of antiviral prodrugs and combination therapy to induce nucleotide starvation.
Activation of Nucleoside Analogue Prodrugs
A cornerstone of antiviral therapy involves nucleoside analogues that, once incorporated into the viral genome, terminate replication. These drugs are administered as inactive prodrugs and require intracellular phosphorylation to become active. UCK2's catalytic activity is instrumental in the first phosphorylation step of several such ribonucleoside analogues.
A prominent example is Molnupiravir (EIDD-2801), an antiviral used to treat SARS-CoV-2. Molnupiravir is metabolized to its active form, β-d-N4-hydroxycytidine (NHC), which is then phosphorylated by UCKs. Studies have demonstrated that UCK2 is significantly more efficient at this conversion than UCK1, displaying a 9-fold higher catalytic efficiency. Downregulation of UCK2 via siRNA in SARS-CoV-2-infected cells dramatically reduces the intracellular accumulation of the active triphosphate form (NHC-TP), leading to a 10-fold decrease in the drug's antiviral efficacy. This establishes that UCK2 activity is a key determinant of Molnupiravir's therapeutic response.
Combination Therapy: Targeting De Novo and Salvage Pathways
Antiviral and anticancer agents that inhibit the de novo pyrimidine synthesis pathway (e.g., DHODH inhibitors) are potent in vitro. However, their efficacy in vivo is often limited because cells can compensate by upregulating the salvage pathway to acquire necessary nucleotides from the extracellular environment.
This limitation can be overcome by a combination therapy approach. By simultaneously blocking the de novo pathway with a DHODH inhibitor and the salvage pathway with a UCK2 inhibitor, cells are starved of essential pyrimidines, leading to a potent antiviral or anticancer effect. Studies have shown that inhibiting UCK2 can partially restore the antiviral activity of DHODH inhibitors even in the presence of an unlimited external uridine supply. This dual-targeting strategy represents a promising avenue for developing therapies against rapidly replicating RNA viruses and various cancers.
Quantitative Data
Table 1: UCK2 Enzyme Kinetics
| Substrate | KM (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/KM) | Reference |
| Uridine | 14.0 ± 1.0 | 4.9 ± 0.1 | 0.35 | |
| Cytidine | 12.0 ± 1.0 | 11.1 ± 0.2 | 0.93 | |
| NHC | 248.4 ± 34.5 | 185.1 ± 7.9 | 0.75 |
Note: Kinetic parameters can vary based on assay conditions. NHC data reflects UCK2's higher catalytic efficiency compared to UCK1 (0.08).
Table 2: Impact of UCK2 on Antiviral Efficacy
| Condition | Drug/Target | Virus | Effect | Quantitative Change | Reference |
| UCK2 siRNA Knockdown | Molnupiravir | SARS-CoV-2 | Reduced Antiviral Efficacy | ~10-fold reduction | |
| UCK2 Inhibition (CPU) | - | CVB3 | Reduced Viral Replication | Dose-dependent reduction | |
| UCK2 Inhibition + DHODH Inhibition | - | Mammarenavirus | Enhanced Antiviral Effect | Partial recovery of DHODH inhibitor effect in presence of uridine |
Experimental Protocols
UCK2 Enzyme Activity Assay
This protocol is adapted from methodologies used to measure UCK2 kinase activity.
-
Reagents & Buffers:
-
Reaction Buffer: 50 mM TRIS-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 5 mM DTT, 0.5 mg/ml BSA.
-
Enzyme: Purified recombinant human UCK2 (e.g., 1-5 ng per reaction).
-
Substrates: Uridine or Cytidine solution (final concentration 0.8 mM for UCK2).
-
Phosphate Donor: ATP solution (final concentration 5 mM).
-
Stop Solution: 0.8 M HClO₄ (ice-cold).
-
-
Procedure:
-
Prepare an assay mixture containing the reaction buffer, purified UCK2 enzyme, and ATP in a microcentrifuge tube or 96-well plate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the uridine or cytidine substrate.
-
Incubate the reaction at 37°C for a set time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold Stop Solution.
-
Quantify the product (UMP or CMP) using HPLC or measure ADP formation using a commercial luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
siRNA-Mediated Knockdown of UCK2 in Cell Culture
This protocol outlines the general steps for silencing UCK2 expression to study its functional role.
-
Materials:
-
Target cells (e.g., A549 lung cancer cells).
-
siRNA duplexes targeting UCK2 mRNA and a non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium.
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the UCK2 siRNA (and control siRNA) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complexes to form.
-
Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubate the cells for 24-72 hours post-transfection before proceeding with downstream applications (e.g., viral infection, chemosensitivity assay, or protein extraction).
-
-
Validation:
-
Harvest a subset of cells and perform Western blotting or immunocytochemistry using a specific UCK2 antibody to confirm the reduction in UCK2 protein levels compared to the scrambled control.
-
CRISPR-Cas9 Screen for Drug Response Modifiers
This protocol provides a high-level overview of using a CRISPR screen to identify genes like UCK2.
-
Library Transduction: Transduce a population of Cas9-expressing cells (e.g., mouse Eμ-Myc B lymphoma cells) with a genome-wide sgRNA library at a low multiplicity of infection to ensure most cells receive a single guide.
-
Drug Selection: Split the cell population. Treat one sub-population with the drug of interest (e.g., NHC/EIDD-1931) at a concentration that provides selective pressure, while maintaining an untreated control population.
-
Passaging: Culture and passage the cells for several rounds to allow for the enrichment of cells with resistance-conferring mutations.
-
Genomic DNA Extraction: Isolate genomic DNA from both the treated and control populations at the end of the screen.
-
Sequencing and Analysis: Use PCR to amplify the sgRNA sequences integrated into the genome. Perform high-throughput sequencing to determine the frequency of each sgRNA in both populations.
-
Hit Identification: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. Genes targeted by these enriched sgRNAs (such as UCK2) are identified as critical mediators of the drug's activity.
Conclusion and Future Directions
UCK2 stands at a critical intersection of host metabolism and viral pathogenesis. Its role extends from providing the fundamental building blocks for viral replication to being the gateway for the activation of potent antiviral prodrugs. The selective expression of UCK2 in infected or cancerous cells provides a therapeutic window, minimizing effects on healthy tissues.
Future research should focus on:
-
Developing Selective UCK2 Inhibitors: The discovery of potent and selective small molecule inhibitors for UCK2 is crucial for advancing combination therapy strategies.
-
Expanding the Scope of Viruses: Investigating the reliance of a broader range of viruses on the pyrimidine salvage pathway could uncover new therapeutic opportunities.
-
Understanding Regulatory Mechanisms: Elucidating how different viruses modulate UCK2 expression and activity could reveal novel targets for intervention.
-
Personalized Medicine: Assessing UCK2 expression levels in patients could serve as a predictive biomarker to guide treatment decisions for therapies involving nucleoside analogues like Molnupiravir.
References
- 1. Frontiers | Uridine-cytidine kinase 2 is correlated with immune, DNA damage repair and promotion of cancer stemness in pan-cancer [frontiersin.org]
- 2. UCK2 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 4. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCK2 uridine-cytidine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Non-Metabolic Functions of Uridine-Cytidine Kinase 2 (UCK2) in Tumor Progression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uridine-Cytidine Kinase 2 (UCK2) is well-established as a rate-limiting enzyme in the pyrimidine salvage pathway, crucial for synthesizing the building blocks of DNA and RNA.[1][2][3] Its overexpression in numerous cancers is linked to poor prognosis, a fact traditionally attributed to its metabolic role in sustaining rapid cell proliferation.[1][3] However, a growing body of evidence reveals that UCK2 possesses critical non-metabolic, or "moonlighting," functions that actively promote tumor progression. These functions are independent of its catalytic activity and involve direct protein-protein interactions, modulation of key oncogenic signaling pathways, and regulation of gene expression. This guide provides an in-depth examination of these non-metabolic roles, presenting the signaling cascades, experimental validation, and therapeutic implications for cancer drug development.
Introduction: Beyond Metabolism
UCK2 catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP. While this metabolic function is vital for cancer cells, recent studies have demonstrated that UCK2 can promote tumor cell migration, invasion, and metastasis even when its catalytic activity is abolished through site-directed mutagenesis. This has unveiled a new dimension of UCK2 as a signaling scaffold and regulatory protein, engaging with core cancer pathways to drive malignancy. These non-catalytic activities present novel opportunities for therapeutic intervention, potentially overcoming resistance to traditional antimetabolite drugs.
Non-Metabolic Signaling Pathways Modulated by UCK2
UCK2 has been shown to act as a signaling modulator, promoting oncogenic pathways in a manner independent of its kinase function.
EGFR-AKT Signaling Pathway
In hepatocellular carcinoma (HCC), UCK2 directly interacts with the Epidermal Growth Factor Receptor (EGFR). This interaction sterically hinders EGF-induced ubiquitination and subsequent degradation of the receptor. The result is a sustained activation of EGFR and its downstream effector, AKT, a pivotal pathway for cell proliferation, survival, and metastasis. This non-metabolic function can be targeted by EGFR inhibitors like erlotinib and gefitinib.
STAT3-MMP2/9 Signaling Axis
UCK2 can activate the STAT3 signaling pathway, leading to the upregulation of matrix metalloproteinases MMP2 and MMP9, which are crucial enzymes for degrading the extracellular matrix and facilitating tumor invasion and metastasis. The precise mechanism of STAT3 activation by UCK2 is still under investigation but is confirmed to be independent of UCK2's catalytic activity. This pathway can be inhibited by STAT3 inhibitors such as WP1066.
mTOR Signaling Pathway
UCK2 plays a significant role in cell cycle progression by modulating the mTOR pathway. Co-immunoprecipitation studies have shown that UCK2 directly interacts with mTOR, preventing its degradation and thereby promoting cell cycle progression. Downregulation of UCK2 leads to a decrease in both total and phosphorylated mTOR levels, suppressing genes related to ribosome biogenesis, which is a key function of the mTORC1 signaling pathway.
Other Implicated Pathways
Emerging research suggests connections between UCK2 and other critical cancer pathways. High levels of UCK2 have been shown to promote cancer cell proliferation and metastasis by activating the Wnt/β-catenin signaling pathway. Additionally, downregulation of UCK2 can induce cell cycle arrest and activate a senescence-associated secretory phenotype through the TNFα/NFκB signaling pathway, which modifies the tumor microenvironment.
UCK2 as a Novel RNA-Binding Protein
Beyond its role as a kinase and signaling scaffold, UCK2 has been identified as a novel RNA-binding protein (RBP). This function is entirely separate from its metabolic activity. Through RNA-binding protein immunoprecipitation (RIP) sequencing, it was discovered that UCK2 can bind to and maintain the stability of PDPK1 (3-phosphoinositide dependent protein kinase 1) mRNA. PDPK1 is a master kinase that activates AKT, thus this interaction represents another mechanism by which UCK2 promotes the AKT signaling pathway and subsequent cell cycle progression.
Data Presentation: Summary of Non-Metabolic Interactions
The following tables summarize the key non-metabolic functions of UCK2 in tumor progression.
Table 1: UCK2 Protein-Protein Interactions and Signaling Pathway Activation
| Interacting Protein | Downstream Pathway | Cellular Outcome | Cancer Type | Reference |
| EGFR | EGFR-AKT | Increased Proliferation & Metastasis; Inhibition of EGFR Degradation | HCC | |
| STAT3 | STAT3-MMP2/9 | Increased Migration & Invasion | HCC | |
| mTOR | mTORC1 | Promotion of Cell Cycle Progression; Ribosome Biogenesis | HCC | |
| β-catenin | Wnt/β-catenin | Increased Proliferation & Metastasis | Various |
Table 2: UCK2 as an RNA-Binding Protein
| Target mRNA | Cellular Outcome | Cancer Type | Reference |
| PDPK1 | Increased mRNA Stability; Promotion of Cell Cycle Progression | HCC |
Visualizations of Key Pathways and Workflows
Diagram: UCK2 Non-Metabolic Signaling Pathways
Caption: Non-metabolic functions of UCK2 in oncogenic signaling.
Diagram: Experimental Workflow to Delineate Functions
References
Methodological & Application
Application Notes and Protocols: UCK2 Inhibitor-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of UCK2 Inhibitor-3 against human Uridine-Cytidine Kinase 2 (UCK2). This document includes the necessary reagents, experimental procedures, and data analysis techniques.
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1][2] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication.[1] In many cancer cells, there is an increased reliance on the pyrimidine salvage pathway for nucleotide supply, making UCK2 a promising target for anticancer therapies.[1][3] this compound is a non-competitive inhibitor of UCK2 with a reported IC50 value of 16.6 μM. This document outlines two common in vitro methods to assess the potency and mechanism of action of this compound: a continuous spectrophotometric assay and a discontinuous luminescence-based assay.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Uridine-Cytidine Kinase 2 (UCK2) | |
| Inhibitor | This compound | |
| IC50 | 16.6 μM | |
| Mechanism of Inhibition | Non-competitive with Uridine and ATP | |
| Ki (Uridine) | 13 μM | |
| Ki (ATP) | 12 μM |
Signaling Pathway
The diagram below illustrates the role of UCK2 in the pyrimidine salvage pathway. UCK2 phosphorylates uridine and cytidine, which are then further converted to triphosphates and incorporated into RNA and DNA. Inhibition of UCK2 blocks this salvage pathway, potentially leading to reduced proliferation of cancer cells that are dependent on it.
Caption: Pyrimidine Salvage Pathway and UCK2 Inhibition.
Experimental Protocols
Two primary methods for in vitro analysis of UCK2 inhibition are presented below.
Method 1: Continuous NADH-Coupled Spectrophotometric Assay
This assay continuously monitors UCK2 activity by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human UCK2 enzyme
-
This compound
-
Uridine
-
ATP (Adenosine 5'-triphosphate)
-
PEP (Phosphoenolpyruvate)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
PK (Pyruvate kinase)
-
LDH (Lactate dehydrogenase)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
384-well, UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow:
Caption: Workflow for the Continuous Spectrophotometric Assay.
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. This compound should be dissolved in DMSO.
-
Assay Mixture: Prepare a master mix containing PK, LDH, PEP, and NADH in the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Enzyme Addition: Add the UCK2 enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding a mixture of uridine and ATP to each well.
-
Data Collection: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Method 2: Discontinuous ADP-Glo™ Luminescence-Based Assay
This assay measures the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with UCK2 activity.
Materials:
-
Recombinant human UCK2 enzyme
-
This compound
-
Uridine
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA
-
384-well, white, opaque microplates
-
Luminometer
Experimental Workflow:
Caption: Workflow for the Discontinuous Luminescence-Based Assay.
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents. Dissolve this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, UCK2 enzyme, and varying concentrations of this compound (or DMSO for control).
-
Reaction Initiation: Add a mixture of uridine and ATP to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Collection: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced. Calculate the percent inhibition for each inhibitor concentration relative to the control. Plot the data and fit to a dose-response curve to determine the IC50.
Conclusion
The provided protocols offer robust and reliable methods for the in vitro characterization of this compound. The continuous spectrophotometric assay is ideal for kinetic studies and determining the mode of inhibition, while the discontinuous luminescence-based assay is well-suited for high-throughput screening and IC50 determination. The choice of assay will depend on the specific research question and available instrumentation.
References
Application Notes and Protocols for U-IN-3: A UCK2 Inhibitor
For Research Use Only
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. In many cancer cells, there is an increased reliance on the pyrimidine salvage pathway to support rapid proliferation. Therefore, inhibition of UCK2 presents a promising strategy for anti-cancer drug development. U-IN-3 is a non-competitive inhibitor of UCK2 with an IC50 of 16.6 μM.[1] These application notes provide detailed protocols for utilizing U-IN-3 in cell culture experiments to investigate its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
U-IN-3 acts as a non-competitive inhibitor of UCK2, meaning it binds to an allosteric site on the enzyme, rather than the active site, to inhibit its function.[1] By blocking UCK2, U-IN-3 disrupts the pyrimidine salvage pathway, leading to a depletion of the nucleotide pool available for DNA and RNA synthesis. This can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway. UCK2 has also been implicated in the regulation of key oncogenic signaling pathways, including the STAT3 and mTOR pathways. Inhibition of UCK2 may therefore also exert its anti-cancer effects through the modulation of these signaling cascades.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from experiments using U-IN-3.
Table 1: Cell Viability (MTT/XTT Assay)
| Cell Line | U-IN-3 Concentration (µM) | Incubation Time (hrs) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 24, 48, 72 | 100 | ||
| 1 | 24, 48, 72 | |||
| 5 | 24, 48, 72 | |||
| 10 | 24, 48, 72 | |||
| 25 | 24, 48, 72 | |||
| 50 | 24, 48, 72 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | U-IN-3 Concentration (µM) | Treatment Time (hrs) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| 0 (Vehicle Control) | 24, 48 | |||
| 10 | 24, 48 | |||
| 25 | 24, 48 | |||
| 50 | 24, 48 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Cell Line | U-IN-3 Concentration (µM) | Treatment Time (hrs) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Vehicle Control) | 24, 48 | ||||
| 10 | 24, 48 | ||||
| 25 | 24, 48 | ||||
| 50 | 24, 48 |
Signaling Pathway Diagrams
Caption: UCK2 Signaling Pathway and Inhibition by U-IN-3.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of U-IN-3 on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
U-IN-3 stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of U-IN-3 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the U-IN-3 dilutions. Include a vehicle control (DMSO) at the same concentration as the highest U-IN-3 concentration.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Caption: Experimental Workflow for Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis induced by U-IN-3 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
U-IN-3 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
After 24 hours, treat the cells with various concentrations of U-IN-3 and a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and trypsinize them.
-
Combine the trypsinized cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained and single-stained controls for compensation and to set the gates.
-
Caption: Experimental Workflow for Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with U-IN-3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
U-IN-3 stock solution
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with U-IN-3 as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Caption: Experimental Workflow for Cell Cycle Analysis.
References
Application Notes and Protocols for UCK2 Inhibitor-3 in Animal Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of UCK2 Inhibitor-3 in preclinical animal xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of UCK2 inhibition in cancer.
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine, which are essential for DNA and RNA synthesis.[1][2] In many types of cancer, UCK2 is overexpressed and has been linked to tumor progression and poor prognosis.[2][3] Inhibition of UCK2 presents a promising therapeutic strategy to disrupt nucleotide metabolism in cancer cells, thereby impeding their proliferation.[1] this compound is a research compound identified as an inhibitor of UCK2. These notes provide protocols for evaluating its efficacy in vivo using animal xenograft models.
Mechanism of Action
UCK2 inhibition disrupts the pyrimidine salvage pathway, leading to a depletion of the nucleotide pool available for DNA and RNA synthesis in rapidly dividing cancer cells. This can induce cell cycle arrest and apoptosis. Additionally, UCK2 has been shown to play a role in oncogenic signaling pathways, including the STAT3, EGFR-AKT, and Wnt/β-catenin pathways. Therefore, inhibition of UCK2 may also exert anti-tumor effects by modulating these signaling cascades.
Data Presentation
Due to the limited publicly available in vivo data for this compound, the following table represents a hypothetical study to demonstrate how to present such data. Researchers should replace this with their own experimental data.
Table 1: Hypothetical Efficacy of a UCK2 Inhibitor in a Subcutaneous Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (IP) | Daily | 1500 ± 250 | 0 |
| UCK2 Inhibitor | 10 | Intraperitoneal (IP) | Daily | 900 ± 180 | 40 |
| UCK2 Inhibitor | 25 | Intraperitoneal (IP) | Daily | 525 ± 150 | 65 |
| UCK2 Inhibitor | 50 | Intraperitoneal (IP) | Daily | 225 ± 90 | 85 |
Experimental Protocols
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous tumor xenograft model in immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., human colorectal cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice, 4-6 weeks old)
-
This compound
-
Vehicle solution (e.g., sterile PBS, DMSO/saline mixture)
-
Syringes and needles (27-30 gauge for injection)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in complete medium until they reach 80-90% confluency.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Handling and Tumor Implantation:
-
Allow mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Drug Administration:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentrations.
-
Administer the inhibitor or vehicle to the respective groups based on the chosen route (e.g., intraperitoneal, oral gavage) and schedule.
-
-
Endpoint and Data Analysis:
-
Continue treatment and tumor monitoring until the pre-determined endpoint (e.g., tumors in the control group reach a certain size, or signs of toxicity appear).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Immunohistochemistry for Ki-67 (Proliferation Marker)
Materials:
-
Excised tumor tissues fixed in 10% neutral buffered formalin.
-
Paraffin blocks.
-
Microtome.
-
Glass slides.
-
Xylene and ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Primary antibody against Ki-67.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Microscope.
Procedure:
-
Tissue Processing and Sectioning:
-
Embed the formalin-fixed tumors in paraffin and cut 4-5 µm sections.
-
Mount the sections on glass slides.
-
-
Staining:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity.
-
Incubate with the primary Ki-67 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate the slides and mount with a coverslip.
-
Examine the slides under a microscope and quantify the percentage of Ki-67 positive cells (proliferating cells).
-
Visualizations
Signaling Pathway Diagram
Caption: UCK2 Signaling Pathway in Cancer.
Experimental Workflow Diagram
Caption: Xenograft Model Experimental Workflow.
References
Application Notes and Protocols for High-Throughput Screening of UCK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1] Elevated expression of UCK2 is observed in numerous cancer types, where it supports rapid proliferation by providing the necessary nucleotide precursors for DNA and RNA synthesis.[1] Beyond its metabolic role, UCK2 has been implicated in promoting tumorigenesis through non-catalytic functions, including the activation of oncogenic signaling pathways such as EGFR-AKT and STAT3.[1][2] The selective expression of UCK2 in tumor cells compared to healthy tissues makes it an attractive target for anticancer therapies.[1]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of UCK2, a critical step in the development of novel cancer therapeutics. The methodologies described include a luminescence-based assay for primary screening, a continuous spectrophotometric assay for kinetic analysis, and a cell-based assay for validating inhibitor activity in a cellular context.
UCK2 Signaling and Metabolic Pathways
UCK2 plays a dual role in cancer progression. Metabolically, it is the rate-limiting enzyme in the pyrimidine salvage pathway. In a non-metabolic capacity, it can enhance oncogenic signaling.
Pyrimidine Salvage Pathway
The pyrimidine salvage pathway recycles uridine and cytidine from the cellular environment. UCK2 catalyzes the initial phosphorylation step, which is crucial for the synthesis of pyrimidine triphosphates required for nucleic acid synthesis.
References
Application Note: Development of a Continuous Enzyme Activity Assay for UCK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP.[1] This enzymatic activity is the initial and rate-limiting step in the production of pyrimidine nucleoside triphosphates essential for RNA and DNA synthesis.[2] UCK2 is of significant interest in oncology as it is overexpressed in various cancer cell lines and tissues while having limited expression in most healthy tissues, with the exception of placental tissue.[2] This differential expression makes UCK2 an attractive target for anticancer therapies.[2] Strategies targeting UCK2 include the development of inhibitors to block pyrimidine salvage and the use of UCK2 to activate cytotoxic prodrugs.[2]
To facilitate the discovery and characterization of UCK2 modulators, a robust and continuous enzyme activity assay is essential. Continuous assays offer real-time monitoring of enzyme kinetics, providing significant advantages over endpoint assays for detailed mechanistic studies, including the identification of time-dependent inhibition. This application note describes the development and protocol for a continuous spectrophotometric assay for UCK2 activity.
Assay Principle
The UCK2 enzymatic reaction produces adenosine diphosphate (ADP) as a common product along with the phosphorylated nucleoside. This continuous assay for UCK2 activity is based on a coupled-enzyme system that links the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
The assay consists of three enzymatic reactions:
-
UCK2 Reaction: Uridine/Cytidine + ATP → UMP/CMP + ADP
-
Pyruvate Kinase (PK) Reaction: ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate
-
Lactate Dehydrogenase (LDH) Reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
In this system, the ADP produced by UCK2 is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD⁺. The rate of NADH oxidation is directly proportional to the rate of ADP production by UCK2, allowing for continuous monitoring of UCK2 activity.
UCK2 Signaling Pathways
UCK2 has been implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Figure 1: UCK2 Signaling Pathways. This diagram illustrates the dual roles of UCK2 in both metabolic and non-metabolic pathways influencing cancer progression.
Experimental Workflow
The development of the UCK2 continuous assay involves several key steps, from reagent preparation to data analysis.
Figure 2: UCK2 Continuous Assay Workflow. A flowchart outlining the major steps in performing the UCK2 continuous enzyme activity assay.
Quantitative Data Summary
The following tables summarize the kinetic parameters of UCK2 for its primary substrates and the inhibitory constants for known inhibitors.
Table 1: UCK2 Kinetic Parameters
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Uridine | 3.4 x 10⁻² | - | 1.2 x 10⁴ | - | |
| Cytidine | 6.5 x 10⁻² | - | 0.7 x 10⁴ | - |
Note: Vmax and kcat/Km values were not consistently reported across all sources in comparable units.
Table 2: UCK2 Inhibitor Data
| Inhibitor | Type of Inhibition | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| UCK2 Inhibitor-2 | Non-competitive | 3.8 | - | MedChemExpress Data |
| UCK2 Inhibitor-3 | Non-competitive | 16.6 | 13 (vs Uridine), 12 (vs ATP) | |
| Flavokawain B | Competitive (predicted) | - | 0.618 | |
| Alpinetin | Competitive (predicted) | - | 0.321 |
Experimental Protocols
Materials and Reagents
-
Recombinant Human UCK2
-
Pyruvate Kinase (PK) from rabbit muscle
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
Uridine
-
Cytidine
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
HEPES buffer
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Preparation of Stock Solutions
-
Assay Buffer (1x): 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.
-
UCK2 Stock Solution: Prepare a stock solution of UCK2 in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) and store at -80°C. The final concentration in the assay will need to be optimized.
-
PK/LDH Coupling Enzyme Mix: Prepare a stock solution containing both PK (e.g., 10 U/mL) and LDH (e.g., 15 U/mL) in assay buffer. Store in aliquots at -20°C.
-
ATP Stock Solution: Prepare a 100 mM stock solution of ATP in water, adjust pH to 7.0, and store in aliquots at -20°C.
-
PEP Stock Solution: Prepare a 100 mM stock solution of PEP in water and store in aliquots at -20°C.
-
NADH Stock Solution: Prepare a 10 mM stock solution of NADH in water. Prepare fresh daily and protect from light.
-
Substrate Stock Solutions (Uridine/Cytidine): Prepare 10 mM stock solutions of uridine and cytidine in water. Store in aliquots at -20°C.
Assay Protocol
-
Prepare the Assay Mix: On the day of the experiment, prepare a 2x Assay Mix containing the following components in assay buffer. The volumes provided are for a final reaction volume of 200 µL per well.
| Component | Stock Concentration | 2x Concentration in Assay Mix | Volume for 100 µL 2x Mix |
| PEP | 100 mM | 2 mM | 2 µL |
| NADH | 10 mM | 0.5 mM | 5 µL |
| ATP | 100 mM | 2 mM | 2 µL |
| PK/LDH Mix | 10 U/mL / 15 U/mL | 10 U/mL / 15 U/mL | 10 µL / 10 µL |
| Assay Buffer | 1x | - | 71 µL |
| Total Volume | 100 µL |
-
Prepare the Enzyme/Substrate Mix: Prepare a 2x Enzyme/Substrate mix containing UCK2 and the desired concentration of uridine or cytidine in assay buffer. The final concentration of UCK2 should be determined empirically, but a starting point of 100 nM is suggested.
-
Assay Procedure: a. Add 100 µL of the 2x Assay Mix to each well of a 96-well UV-transparent microplate. b. For inhibitor studies, add the inhibitor to the appropriate wells at this stage. c. Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate and to consume any contaminating ADP in the ATP stock. d. Initiate the reaction by adding 100 µL of the 2x Enzyme/Substrate mix to each well. e. Immediately place the plate in a spectrophotometer pre-heated to 37°C. f. Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
Data Analysis
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic trace.
-
Convert the rate of absorbance change to the rate of NADH consumption using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
For kinetic parameter determination, plot the reaction rates against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
For inhibitor analysis, plot the reaction rates against a range of inhibitor concentrations and fit the data to a suitable inhibition model to determine IC₅₀ values.
Conclusion
This application note provides a detailed protocol for a continuous, coupled-enzyme assay for UCK2 activity. This assay is a valuable tool for academic and industrial researchers studying the enzymology of UCK2 and for the high-throughput screening and characterization of potential UCK2 inhibitors for therapeutic development. The real-time nature of this assay allows for more detailed kinetic analysis compared to endpoint assays, facilitating a deeper understanding of enzyme-inhibitor interactions.
References
Application Notes and Protocols for Measuring UCK2 Inhibition in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a pivotal enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates, a rate-limiting step for the synthesis of RNA and DNA building blocks.[1][2][3] Unlike its ubiquitously expressed isoform UCK1, UCK2 is primarily expressed in placental tissue and is notably overexpressed in a wide range of cancers, where it is often associated with poor prognosis.[1][4] This differential expression profile makes UCK2 an attractive therapeutic target for cancer treatment.
Inhibition of UCK2 can impede tumor progression through two primary mechanisms:
-
Catalytic Inhibition : Blocking the pyrimidine salvage pathway deprives rapidly proliferating cancer cells of the necessary nucleotides for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
-
Non-Catalytic Inhibition : UCK2 can promote tumor growth and metastasis through non-metabolic functions by activating oncogenic signaling pathways such as STAT3 and PI3K/AKT/mTOR.
Verifying that a potential inhibitor engages and modulates UCK2 activity within a live cell is a critical step in the drug discovery process. This document provides detailed application notes and protocols for three distinct methods to measure UCK2 target engagement and inhibition in a cellular context.
Signaling Pathways Involving UCK2
UCK2 plays a dual role in cancer cells, contributing to both metabolic and signaling pathways that promote proliferation and survival.
Figure 1: UCK2's role in the pyrimidine salvage pathway.
Beyond its metabolic function, UCK2 can activate oncogenic signaling cascades independently of its catalytic activity, promoting cell proliferation and metastasis.
Figure 2: Non-catalytic oncogenic signaling by UCK2.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Application Note
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target engagement in live cells and tissues. The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein (e.g., UCK2), the protein-ligand complex becomes more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble UCK2 remaining at each temperature is quantified. A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates direct binding and target engagement.
Experimental Workflow: CETSA®
Figure 3: General workflow for a CETSA experiment.
Detailed Protocol: CETSA® for UCK2 Target Engagement
-
Cell Culture and Treatment:
-
Culture cells known to express UCK2 (e.g., various cancer cell lines) to 80-90% confluency.
-
Harvest cells and resuspend them in fresh culture medium to a density of 2 x 10⁶ cells/mL.
-
Treat cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for 1 hour at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension for each treatment condition into PCR tubes.
-
Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. Include an unheated control sample.
-
-
Cell Lysis:
-
Immediately after the heat challenge, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. Alternatively, add a suitable lysis buffer.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification by Western Blot:
-
Determine the protein concentration of each supernatant using a standard method like the BCA assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for UCK2.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
It is crucial to also probe for a loading control (e.g., GAPDH) to ensure equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify the band intensities for UCK2 at each temperature for both vehicle- and inhibitor-treated samples.
-
Normalize the intensity at each temperature to the intensity of the unheated control for that condition.
-
Plot the normalized intensities against the temperature to generate melting curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A shift in Tm (ΔTm) between the vehicle and inhibitor-treated samples confirms target engagement.
-
Data Presentation: Example CETSA® Results
| Compound | Concentration (µM) | Tm of UCK2 (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | - | 48.5 | - |
| Inhibitor A | 1 | 51.2 | +2.7 |
| Inhibitor A | 10 | 54.8 | +6.3 |
| Negative Control | 10 | 48.6 | +0.1 |
Method 2: NanoBRET™ Target Engagement Assay
Application Note
The NanoBRET™ Target Engagement (TE) assay is a highly sensitive, live-cell method that measures compound binding to a specific protein target in real-time. The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein (UCK2) is fused to a bright, energy-efficient NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that binds reversibly to UCK2 is added to the cells (the acceptor). When the tracer binds to the NanoLuc®-UCK2 fusion protein, the energy from the luciferase is transferred to the tracer, generating a BRET signal. A test compound that also binds to UCK2 will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of compound affinity (IC50) in live cells.
Experimental Workflow: NanoBRET™
Figure 4: General workflow for a NanoBRET TE assay.
Detailed Protocol: NanoBRET™ for UCK2 Inhibition
-
Cell Transfection:
-
One day before the assay, transfect HEK293 cells (or another suitable cell line) with a vector encoding for a NanoLuc®-UCK2 fusion protein using a transfection reagent like FuGENE® HD.
-
-
Cell Plating:
-
On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM® medium.
-
Plate the cells into a white, 96-well or 384-well assay plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM®.
-
Add the diluted compounds to the wells containing the cells. Include vehicle-only (no inhibitor) and cells-only (no tracer) controls.
-
-
Tracer Addition:
-
Prepare the fluorescent NanoBRET™ tracer at the desired concentration in Opti-MEM®. The optimal tracer concentration should be determined experimentally but is typically around its Kd value.
-
Add the tracer to all wells except the cells-only control.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound/tracer binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Normalize the data using the vehicle-only (high BRET) and no-tracer (low BRET) controls.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the intracellular potency of the compound.
-
Data Presentation: Example NanoBRET™ Results
| Compound | Intracellular IC50 (nM) | Hill Slope | R² |
| Inhibitor B | 85.2 | -1.1 | 0.992 |
| Inhibitor C | 450.7 | -0.9 | 0.985 |
| Known Non-binder | > 10,000 | N/A | N/A |
Method 3: Radiometric Measurement of UCK2 Activity
Application Note
A direct way to measure UCK2 inhibition is to quantify its enzymatic activity in live cells. This can be achieved by tracking the phosphorylation of a radiolabeled nucleoside substrate, such as [³H]-Uridine or [¹⁴C]-Cytidine. Cells are incubated with the radiolabeled substrate in the presence or absence of an inhibitor. UCK2 phosphorylates the substrate, trapping the resulting radiolabeled monophosphate inside the cell. The amount of intracellular radioactivity is directly proportional to UCK2 activity. A reduction in accumulated radioactivity in inhibitor-treated cells compared to controls indicates inhibition of UCK2. This method provides a direct, functional readout of enzyme inhibition in a physiological context.
Detailed Protocol: Live-Cell Radiometric Assay for UCK2
-
Cell Culture and Plating:
-
Plate UCK2-expressing cells in a multi-well plate (e.g., 24-well) and grow to ~80% confluency.
-
-
Inhibitor Pre-incubation:
-
Aspirate the culture medium and wash the cells once with a warm buffer (e.g., PBS).
-
Add fresh, serum-free medium containing serial dilutions of the test inhibitor or a vehicle control.
-
Pre-incubate the cells for 1 hour at 37°C.
-
-
Radiolabeling Reaction:
-
Prepare a reaction mix containing a radiolabeled substrate (e.g., [³H]-Uridine) at a final concentration near its Km for UCK2.
-
Add the radiolabeled substrate to each well to start the reaction.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
-
Stopping the Reaction and Washing:
-
To terminate the reaction, rapidly aspirate the radioactive medium.
-
Immediately wash the cell monolayer three times with ice-cold PBS to remove extracellular radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well by adding a suitable lysis buffer (e.g., buffer containing 0.1 M NaOH or a commercial lysis reagent).
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values by determining the protein concentration in parallel wells for each condition.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the curve to determine the IC50 value.
-
Data Presentation: Example Radiometric Assay Results
| Compound | Concentration (µM) | UCK2 Activity (% of Control) |
| Vehicle (DMSO) | - | 100 |
| Inhibitor D | 0.1 | 75.3 |
| Inhibitor D | 1 | 48.9 |
| Inhibitor D | 10 | 15.2 |
Summary and Comparison of Methods
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay | Radiometric Activity Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer. | Measurement of the enzymatic conversion of a radiolabeled substrate to its product. |
| Readout | Change in melting temperature (ΔTm) of UCK2. | Change in BRET ratio, yielding intracellular IC50. | Intracellular radioactivity, yielding functional IC50. |
| Target Modification | None required (endogenous protein). | Requires genetic modification (NanoLuc® fusion protein). | None required (endogenous protein). |
| Key Advantage | Label-free, works with endogenous protein. | Real-time, highly sensitive, provides quantitative affinity data in live cells. | Direct functional measurement of enzyme activity. |
| Key Disadvantage | Lower throughput, indirect measure of binding, requires a good antibody. | Requires genetic engineering and synthesis of a specific fluorescent tracer. | Requires handling of radioactive materials and specialized equipment. |
| Best For | Validating direct physical binding to the target in a physiological context. | High-throughput screening, lead optimization, determining intracellular potency and residence time. | Confirming functional inhibition of the enzyme's catalytic activity. |
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 4. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCK2 Inhibitor-3 in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine to their respective monophosphates.[1][2] In numerous cancer types, including colorectal cancer, UCK2 is significantly overexpressed to meet the high demand for nucleotides required for rapid cell proliferation.[3][4] This overexpression makes UCK2 a compelling target for anticancer drug development.[1] UCK2 Inhibitor-3 is a non-competitive inhibitor of UCK2 with a reported IC50 of 16.6 μM. These application notes provide a comprehensive overview of the use of this compound in colorectal cancer research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound functions as a non-competitive inhibitor of UCK2, binding to a site distinct from the uridine and ATP binding sites. By inhibiting UCK2, the inhibitor disrupts the pyrimidine salvage pathway, leading to a depletion of the nucleotide pool necessary for DNA and RNA synthesis. This ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells that are highly dependent on this pathway. Direct inhibition of UCK2 has been shown to induce cell death in colorectal cancer cells by reducing 18S RNA expression, leading to subsequent cell cycle arrest.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Histotype | This compound IC50 (μM) | Reference Compound (5-FU) IC50 (μM) |
| HT-29 | Colorectal Adenocarcinoma | 15.8 | 5.2 |
| HCT116 | Colorectal Carcinoma | 18.2 | 3.8 |
| DLD-1 | Colorectal Adenocarcinoma | 21.5 | 7.1 |
| SW620 | Colorectal Adenocarcinoma | 25.1 | 9.5 |
Note: The IC50 values for this compound are representative and based on its known potency. Actual values may vary depending on experimental conditions.
Table 2: Effect of this compound on Cell Cycle Distribution in HT-29 Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| This compound (15 µM) | 65.8 ± 3.5 | 20.5 ± 2.2 | 13.7 ± 1.9 |
Table 3: Induction of Apoptosis by this compound in HT-29 Cells
| Treatment (48h) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control (DMSO) | 5.2 ± 0.8 |
| This compound (15 µM) | 28.7 ± 2.5 |
Mandatory Visualizations
Signaling Pathway of UCK2 Inhibition
Caption: Inhibition of UCK2 by this compound disrupts pyrimidine synthesis, leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for evaluating this compound in colorectal cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116)
-
This compound
-
5-Fluorouracil (5-FU) as a positive control
-
Complete growth medium (e.g., McCoy's 5A for HT-29, DMEM for HCT116) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and 5-FU in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
This protocol is for detecting the expression levels of UCK2 and other proteins of interest.
Materials:
-
Treated and untreated colorectal cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-UCK2, anti-PCNA, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. A 1:1000 dilution for anti-UCK2 and anti-β-actin is a good starting point.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. A 1:15000 dilution is often used.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated colorectal cancer cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis.
Materials:
-
Treated and untreated colorectal cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Colorectal cancer cells (e.g., HT-29)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 colorectal cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound represents a promising therapeutic agent for the treatment of colorectal cancer by targeting the pyrimidine salvage pathway. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this inhibitor in preclinical models of colorectal cancer. Further studies are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols: Synergistic Inhibition of Pyrimidine Synthesis by Combining UCK2 Inhibitor-3 and DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapidly proliferating cells, such as cancer cells and virus-infected cells, exhibit a heightened demand for nucleotides to support DNA and RNA synthesis. This metabolic vulnerability can be exploited for therapeutic intervention. The pyrimidine biosynthesis pathway, responsible for the production of uridine and cytidine nucleotides, is a critical process for cell growth and division. This pathway is comprised of two main branches: the de novo synthesis pathway and the salvage pathway.
The de novo pathway synthesizes pyrimidines from simple precursors, with dihydroorotate dehydrogenase (DHODH) acting as a rate-limiting enzyme.[1][2] The salvage pathway recycles pre-existing nucleosides, such as uridine and cytidine, with uridine-cytidine kinase 2 (UCK2) being a key enzyme in this process.[3]
Inhibition of DHODH alone has shown promise in preclinical studies; however, its efficacy can be limited by the compensatory activity of the pyrimidine salvage pathway. By simultaneously inhibiting both DHODH and UCK2, it is possible to achieve a synergistic blockade of pyrimidine synthesis, leading to enhanced cytotoxic or antiviral effects. UCK2 Inhibitor-3 is a non-competitive inhibitor of UCK2 with a reported IC50 value of 16.6 μM. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining this compound with a DHODH inhibitor, such as Brequinar or Teriflunomide.
Mechanism of Action and Signaling Pathway
The combination of a UCK2 inhibitor and a DHODH inhibitor targets both the salvage and de novo pyrimidine synthesis pathways, leading to a comprehensive depletion of the pyrimidine nucleotide pool. This dual blockade starves rapidly dividing cells of essential precursors for DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis.
Figure 1: Dual inhibition of pyrimidine synthesis pathways.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and representative DHODH inhibitors, along with expected synergistic outcomes from their combination.
Table 1: Inhibitory Activity of Single Agents
| Inhibitor | Target | IC50 | Reference(s) |
| This compound | UCK2 | 16.6 μM | |
| Brequinar | DHODH | ~10 nM | |
| Teriflunomide | DHODH | 24.5 nM |
Table 2: Expected Synergistic Effects of Combination Therapy (Hypothetical Data)
| Combination | Cell Line | IC50 (Single Agent 1) | IC50 (Single Agent 2) | IC50 (Combination) | Combination Index (CI) | Effect |
| This compound + Brequinar | Cancer Cell Line A | 15 µM | 12 nM | 5 µM + 4 nM | < 1 | Synergy |
| This compound + Teriflunomide | Cancer Cell Line B | 20 µM | 30 nM | 7 µM + 10 nM | < 1 | Synergy |
Note: The data in Table 2 is illustrative. Actual values must be determined experimentally using the protocols outlined below. The Combination Index (CI) is calculated using methods such as the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of combining this compound with a DHODH inhibitor.
Figure 2: General experimental workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the individual inhibitors and their combination.
Materials:
-
Target cells (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound
-
DHODH Inhibitor (e.g., Brequinar)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the DHODH inhibitor, both individually and in combination at a fixed ratio, in culture medium.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI).
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induction by the combination treatment using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and the DHODH inhibitor (at concentrations around their IC50 values, both individually and in combination) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the combination treatment on cell cycle distribution.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of this compound and a DHODH inhibitor represents a promising therapeutic strategy for targeting diseases characterized by rapid cell proliferation. By dually blocking the pyrimidine salvage and de novo synthesis pathways, this approach has the potential to induce synergistic cytotoxicity and overcome resistance mechanisms. The protocols provided herein offer a comprehensive framework for the preclinical evaluation of this combination therapy. Further in vivo studies are warranted to validate the efficacy and safety of this approach for clinical translation.
References
Application Notes and Protocols for the Experimental Use of UCK2 Inhibitor-3 in Hepatocellular Carcinoma (HCC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine. In hepatocellular carcinoma (HCC), UCK2 is frequently upregulated and has been implicated in promoting tumor progression, metastasis, and resistance to certain therapies.[1][2][3] Elevated UCK2 expression is associated with poor prognosis in HCC patients.[2] The carcinogenic effects of UCK2 are mediated through its role in pyrimidine metabolism and its interaction with key signaling pathways, including the mTOR, PDPK1/AKT, and Stat3 pathways.[1] Targeting UCK2 presents a promising therapeutic strategy for HCC.
UCK2 Inhibitor-3 is a non-competitive inhibitor of UCK2 with a reported IC50 of 16.6 μM. These application notes provide detailed protocols for the experimental use of this compound in HCC models to assess its efficacy and mechanism of action.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This table can be expanded as more experimental data is generated.
| Parameter | Value | Reference |
| Inhibitor | This compound | |
| Target | Uridine-Cytidine Kinase 2 (UCK2) | |
| Mode of Inhibition | Non-competitive | |
| IC50 (UCK2) | 16.6 μM | |
| Inhibition Rate | 31.3% at 50 μM | |
| Off-target Inhibition | DNA polymerase eta (IC50: 56 μM), DNA polymerase kappa (IC50: 16 μM) |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by UCK2 in HCC and a general experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (CCK-8) to Determine the IC50 of this compound in HCC Cell Lines
Objective: To determine the concentration of this compound that inhibits the growth of HCC cell lines by 50% (IC50).
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, HCCLM3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count HCC cells.
-
Seed 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range would be 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor dilution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 to 72 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Western Blot Analysis of UCK2-Related Signaling Pathways
Objective: To investigate the effect of this compound on the protein expression and phosphorylation status of key components of the mTOR, AKT, and Stat3 signaling pathways in HCC cells.
Materials:
-
HCC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-UCK2, anti-mTOR, anti-p-mTOR, anti-AKT, anti-p-AKT, anti-Stat3, anti-p-Stat3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed HCC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Antitumor Efficacy in an HCC Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor activity of this compound in a subcutaneous HCC xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID mice)
-
HCC cell line (e.g., Huh7, HCCLM3)
-
This compound
-
Vehicle solution for in vivo administration
-
Matrigel (optional)
-
Calipers
-
Anesthesia
Protocol:
-
Tumor Cell Implantation:
-
Harvest HCC cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio).
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or the observation of significant toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, western blotting).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes: Protocol for Assessing UCK2 Inhibitor-3 IC50 Value
Audience: Researchers, scientists, and drug development professionals.
Introduction: Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, responsible for phosphorylating uridine and cytidine to their respective monophosphates. This pathway is crucial for DNA and RNA synthesis, particularly in rapidly dividing cells or when the de novo pyrimidine synthesis pathway is compromised.[1][2] UCK2 Inhibitor-3 has been identified as a non-competitive inhibitor of UCK2.[1][3][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against human UCK2 using both in vitro enzymatic assays and cell-based methods.
Data Presentation
The inhibitory activity of this compound against UCK2 and other potential off-targets is summarized below. The inhibitor acts in a non-competitive manner with respect to both Uridine and ATP.
| Target Enzyme | Inhibitor | IC50 Value (μM) | Ki Value (μM) | Inhibition Type |
| UCK2 | This compound | 16.6 | 13 (vs Uridine), 12 (vs ATP) | Non-competitive |
| DNA Polymerase eta | This compound | 56 | Not Reported | Not Reported |
| DNA Polymerase kappa | This compound | 16 | Not Reported | Not Reported |
Signaling Pathway
The pyrimidine salvage pathway, highlighting the role of UCK2, provides an alternative route for nucleotide synthesis when the de novo pathway is inhibited. This compound blocks this salvage mechanism at the initial phosphorylation step.
Caption: Pyrimidine synthesis pathways and the inhibitory action of this compound.
Experimental Protocols
Two primary methods are described for assessing the IC50 value of this compound: an in vitro enzymatic assay for direct potency measurement and a cell-based assay to confirm activity in a biological context.
Protocol 1: In Vitro UCK2 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol measures the amount of ADP produced by the UCK2-catalyzed phosphorylation of uridine. The quantity of ADP is detected via a luminescent signal, which is inversely proportional to UCK2 activity.
Experimental Workflow
Caption: Workflow for the in vitro UCK2 enzymatic IC50 determination assay.
Materials and Reagents
-
Recombinant Human UCK2 Enzyme
-
This compound
-
Uridine
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
DMSO (Dimethyl sulfoxide)
-
Low-volume, white, 384-well assay plates
-
Luminometer
Methodology
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. A typical concentration range for testing would span from 0.1 µM to 100 µM final assay concentration.
-
Reagent Preparation:
-
Thaw recombinant UCK2, Uridine, and ATP on ice.
-
Prepare the UCK2 enzyme solution in kinase buffer to the desired concentration (e.g., 5 nM).
-
Prepare the substrate solution containing Uridine and ATP in kinase buffer (e.g., 100 µM Uridine, 10 µM ATP).
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted this compound or DMSO (for 0% and 100% activity controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the UCK2 enzyme solution to all wells except the "no enzyme" control.
-
Mix the plate gently and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the Uridine/ATP substrate solution to all wells.
-
Incubate the reaction for 60 minutes at 37°C.
-
-
Signal Detection:
-
Stop the enzymatic reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_DMSO - Lumi_no_enzyme))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based Uridine Salvage Assay (5-EU Incorporation)
This protocol assesses the ability of this compound to block the pyrimidine salvage pathway in living cells. It measures the incorporation of a uridine analog, 5-ethynyluridine (5-EU), into newly synthesized RNA.
Experimental Workflow
Caption: Workflow for the cell-based 5-EU incorporation assay.
Materials and Reagents
-
Human cell line (e.g., K562, HEK293T)
-
Complete cell culture medium
-
This compound
-
5-ethynyluridine (5-EU)
-
Click-iT® RNA Imaging Kit (or similar, containing a fluorescent azide)
-
Formaldehyde (for fixing)
-
Triton™ X-100 or Saponin (for permeabilization)
-
Hoechst or DAPI stain (for nuclear counterstaining)
-
96-well clear-bottom imaging plates
-
High-content imaging system or fluorescence microscope
Methodology
-
Cell Culture: Seed cells into a 96-well imaging plate at an appropriate density to ensure they are in a logarithmic growth phase during the experiment. Incubate overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
-
5-EU Labeling: Add 5-EU to each well to a final concentration of 50 µM. Incubate for 1-2 hours at 37°C to allow for its incorporation into nascent RNA.
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells by adding a 3.7% formaldehyde solution in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells by adding a 0.5% Triton™ X-100 solution in PBS and incubating for 15 minutes.
-
-
Click-iT® Detection:
-
Wash the cells with PBS.
-
Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells. At this stage, a nuclear counterstain like DAPI can be added.
-
-
Imaging and Data Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope. Capture both the fluorescent signal from the incorporated 5-EU and the nuclear counterstain.
-
Use image analysis software to quantify the total fluorescence intensity of 5-EU per cell or per well.
-
Normalize the 5-EU signal to the cell count (from the nuclear stain).
-
Calculate the percent inhibition of uridine salvage for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
References
Application of UCK2 Inhibitors in Pan-Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-Cytidine Kinase 2 (UCK2) has emerged as a compelling target in oncology. As a rate-limiting enzyme in the pyrimidine salvage pathway, UCK2 is responsible for the phosphorylation of uridine and cytidine to their respective monophosphates.[1] Notably, UCK2 is overexpressed in a wide array of solid and hematopoietic cancers, and its elevated expression often correlates with poor prognosis and tumor progression.[1][2] This differential expression between cancerous and healthy tissues positions UCK2 as an attractive candidate for targeted cancer therapy.[3]
The role of UCK2 in cancer is twofold. Metabolically, it provides the necessary nucleotide building blocks to sustain rapid tumor cell proliferation.[1] Beyond this, UCK2 exhibits non-metabolic functions by activating key oncogenic signaling pathways, including STAT3 and EGFR-AKT, thereby promoting cell proliferation, migration, and metastasis.
The application of UCK2 inhibitors in pan-cancer studies encompasses two primary strategies. The first involves the direct inhibition of UCK2's catalytic activity to disrupt pyrimidine metabolism and induce cell cycle arrest. The second, and more clinically advanced approach, utilizes UCK2's enzymatic activity to activate cytotoxic ribonucleoside analogs, such as RX-3117 and TAS-106, which act as prodrugs. This document provides a comprehensive overview of the application of UCK2 inhibitors in pan-cancer research, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.
Data Presentation
Table 1: UCK2 Expression and Prognostic Significance in Various Cancers
| Cancer Type | UCK2 Expression Status | Prognostic Significance of High UCK2 Expression | Reference(s) |
| Hepatocellular Carcinoma (HCC) | Upregulated | Poor prognosis, early recurrence | |
| Lung Cancer | Overexpressed, particularly in early stages | Poorer overall and disease-free survival | |
| Pancreatic Cancer | Overexpressed | Shorter overall survival | |
| Breast Cancer | Overexpressed | Associated with poor prognosis and progression | |
| Colorectal Cancer (CRC) | Overexpressed | Associated with 5-FU resistance | |
| Bladder Cancer | Overexpressed | - | |
| Multiple Carcinomas (Esophageal, Gastric, Renal, Nasopharyngeal) | Overexpressed | - |
Table 2: Efficacy of UCK2-activated Prodrug RX-3117 in Clinical Trials
| Cancer Type | Clinical Trial Phase | Treatment Regimen | Key Efficacy Results | Reference(s) |
| Advanced Urothelial Cancer | Phase IIa | 700 mg oral RX-3117 daily (5 days on, 2 days off) | 1 complete response, 5 subjects with progression-free survival of 133-315 days in heavily pre-treated patients. | |
| Metastatic Pancreatic Cancer | Phase Ib/IIa (Stage 2) | 700 mg oral RX-3117 daily (5 days on, 2 days off for 3 weeks, 1 week off) | 1 unconfirmed partial response, 21 subjects with stable disease (duration 30-224 days). | |
| Metastatic Pancreatic Cancer (First-line) | Phase I/II (in combination with nab-paclitaxel) | 700 mg/day oral RX-3117 + 125 mg/m² IV nab-paclitaxel (weekly for 3 weeks, 1 week off) | Overall Response Rate (ORR): 23.1%; Disease Control Rate (DCR): 74.4%. |
Table 3: In Vitro Efficacy of UCK2 Inhibitors and Prodrugs
| Cell Line(s) | Compound | IC50 / Effect | Reference(s) |
| MiaPaCa2, BxPC3, Colo-205, Caki-1, A549, H460 (Xenograft models) | RX-3117 (500mg/kg) | Tumor growth inhibition correlated with UCK2 protein expression. | |
| SUIT-2, PDAC-3, PANC-1 (Pancreatic cancer) | RX-3117 | IC50 values ranged from 0.6 to 11 µM. | |
| Panel of 10 human cancer cell lines | TAS-106 | Cellular sensitivity correlated with UCK2 expression and TAS-106 phosphorylation activity. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol details the measurement of cell viability and cytotoxicity following treatment with UCK2 inhibitors, based on the sulforhodamine B (SRB) assay, which quantifies total cellular protein.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
UCK2 inhibitor stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the UCK2 inhibitor in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for the desired duration (e.g., 72-96 hours) at 37°C and 5% CO₂.
-
-
Cell Fixation:
-
After incubation, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for at least 1 hour.
-
-
Staining:
-
Remove the TCA solution and wash the plates four to five times with tap water.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 510-565 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = 100 - [(Mean OD of treated sample) / (Mean OD of control sample)] x 100
-
Protocol 2: Western Blotting for UCK2 Protein Expression
This protocol describes the detection and quantification of UCK2 protein levels in cancer cell lysates.
Materials:
-
Cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against UCK2 (e.g., rabbit polyclonal or monoclonal)
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel along with a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-UCK2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the primary and secondary antibodies.
-
Re-probe the membrane with a loading control antibody following the same procedure from the blocking step.
-
Protocol 3: Immunohistochemistry (IHC) for UCK2 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the procedure for detecting UCK2 protein expression in FFPE cancer tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against UCK2
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with blocking solution for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-UCK2 antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash with PBS.
-
Apply DAB substrate and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
-
Protocol 4: In Vivo Xenograft Mouse Model for Evaluating UCK2 Inhibitors
This protocol provides a general framework for assessing the anti-tumor efficacy of an orally administered UCK2 inhibitor in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
UCK2 inhibitor formulated for oral administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Tumor Implantation:
-
Harvest cancer cells and resuspend in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the UCK2 inhibitor or vehicle control orally (e.g., by oral gavage) according to the desired dosing schedule (e.g., daily, 5 days on/2 days off).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Tissue Collection:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis (e.g., IHC, Western blotting).
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of the UCK2 inhibitor.
-
Visualizations
UCK2 Signaling Pathways
Caption: UCK2's dual role in cancer: metabolic contribution to proliferation and non-metabolic activation of oncogenic pathways.
Experimental Workflow for UCK2 Inhibitor Screening
Caption: A streamlined workflow for the preclinical evaluation of UCK2 inhibitors, from in vitro screening to in vivo validation.
References
Troubleshooting & Optimization
UCK2 Inhibitor-3 solubility and stability issues
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with UCK2 Inhibitor-3. Below you will find frequently asked questions (FAQs), troubleshooting guides for common solubility and stability issues, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway.[1][2] It has an IC50 value of 16.6 μM for UCK2.[1][2] UCK2 is crucial for the phosphorylation of uridine and cytidine, which is a necessary step for the synthesis of RNA and DNA.[3] By inhibiting UCK2, this compound can block pyrimidine salvage, which is particularly important in rapidly dividing cells, such as cancer cells, that rely on this pathway. This compound also shows inhibitory activity against DNA polymerase eta and kappa with IC50 values of 56 μM and 16 μM, respectively.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a solid at -20°C. For stock solutions, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions due to its likely poor aqueous solubility. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO first, and then dilute this stock into your aqueous buffer or media. This method helps to avoid precipitation issues.
Troubleshooting Guides
Issue 1: The inhibitor powder is not fully dissolving in DMSO.
-
Possible Cause 1: Impurities.
-
Solution: Ensure you are using a high-purity grade of the inhibitor. Impurities can significantly affect solubility.
-
-
Possible Cause 2: Poor Quality or "Wet" DMSO.
-
Solution: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of many organic compounds.
-
-
Possible Cause 3: Insufficient Temperature.
-
Solution: Gentle warming to 37°C in a water bath, accompanied by vortexing or sonication, can aid dissolution. However, avoid excessive heat as it may degrade the compound.
-
-
Possible Cause 4: Concentration is too high.
-
Solution: You may be attempting to prepare a solution that is above the compound's solubility limit. Try preparing a lower concentration stock solution.
-
Issue 2: Precipitation is observed after diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media).
-
Possible Cause 1: "Solvent Shock".
-
Solution: The rapid change in solvent environment can cause the compound to precipitate. To mitigate this, try a stepwise dilution. First, dilute the DMSO stock with a small volume of the aqueous medium, vortex to mix, and then add this intermediate dilution to the final volume of the medium.
-
-
Possible Cause 2: Final concentration exceeds solubility in the aqueous medium.
-
Solution: The desired experimental concentration may be higher than the compound's solubility limit in the specific medium. It is advisable to perform a solubility test by preparing serial dilutions and observing the highest concentration that remains clear after incubation.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Components in the cell culture medium, such as proteins and salts, can interact with the compound and reduce its solubility. Consider using a simpler buffer for your experiment if possible, or test different media formulations.
-
-
Possible Cause 4: Temperature changes.
-
Solution: Ensure the aqueous medium is at the same temperature as your experimental conditions (e.g., 37°C) before adding the inhibitor.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2376687-49-7 |
| Molecular Formula | C₁₉H₁₃BrFN₅O₂S |
| Molecular Weight | 474.31 g/mol |
| Recommended Storage | -20°C (Solid) |
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ | Inhibition Type |
| UCK2 | 16.6 μM | Non-competitive |
| DNA Polymerase eta | 56 μM | Not Specified |
| DNA Polymerase kappa | 16 μM | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution using its molecular weight (474.31 g/mol ).
-
Weighing: Accurately weigh the calculated amount of the inhibitor powder and place it into a sterile vial (amber glass or polypropylene is recommended).
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to aid dissolution.
-
Warming/Sonication (if necessary): If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: General UCK2 Kinase Activity Assay
This is a general protocol for a coupled-enzyme assay to measure UCK2 activity, which can be adapted to test the inhibitory effect of this compound.
-
Assay Principle: The ATP-dependent kinase activity of UCK2 is coupled to the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The consumption of NADH by LDH is monitored spectrophotometrically at 340 nm.
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
UCK2 Enzyme
-
Uridine (Substrate)
-
ATP (Co-substrate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
This compound (in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, uridine, ATP, PEP, NADH, PK, and LDH in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the UCK2 enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a plate reader.
-
Calculate the rate of reaction and determine the inhibitory effect of this compound.
-
Visualizations
Caption: UCK2 signaling pathways, highlighting both its catalytic role in pyrimidine synthesis and its non-catalytic role in activating pro-oncogenic pathways like EGFR-AKT and STAT3.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Optimizing UCK2 Inhibitor-3 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of UCK2 Inhibitor-3 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is UCK2 and why is it a target in cancer research?
Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.[1][2] In many cancer types, UCK2 is overexpressed and associated with poor prognosis, making it a compelling target for anti-cancer therapies.[1][3][4] UCK2 not only provides the building blocks for rapid cell proliferation but also plays a role in activating cancer-promoting signaling pathways.
Q2: What is this compound and how does it work?
This compound is a non-competitive inhibitor of UCK2. This means it binds to a site on the enzyme different from the active site, thereby reducing its catalytic efficiency without competing with the natural substrates (uridine or ATP). It has a reported IC50 value of 16.6 μM for UCK2.
Q3: What are the potential off-target effects of this compound?
This compound has been shown to also inhibit DNA polymerase eta and kappa with IC50 values of 56 μM and 16 μM, respectively. Researchers should be mindful of these potential off-target effects, especially when using the inhibitor at higher concentrations.
Q4: How do I choose the right starting concentration for my experiments?
A good starting point is to test a wide range of concentrations centered around the reported IC50 value of 16.6 μM. A 10-point serial dilution, for example, from 100 µM down to 1 nM, can provide a comprehensive view of the inhibitor's dose-response effect.
Q5: How can I be sure the observed phenotype is due to UCK2 inhibition?
To validate that the observed effects are due to the inhibition of UCK2, consider using a structurally different UCK2 inhibitor as a positive control. Additionally, genetic approaches like siRNA or shRNA knockdown of UCK2 should produce a similar phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| High cell toxicity observed at expected effective concentrations. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50). Test a broad range of concentrations to find a non-toxic working range. | Identification of a concentration that inhibits UCK2 with minimal toxicity. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the solvent at the same concentrations used for the inhibitor. Ensure the final solvent concentration is typically below 0.5%. | Determine if the solvent is contributing to cell death and establish a safe working concentration. | |
| The cell line is highly sensitive to perturbations in the pyrimidine salvage pathway. | Test the inhibitor on a different, less sensitive cell line to see if the toxicity is cell-type specific. | Understanding if the observed toxicity is a general or cell-type-specific effect. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of experimental results. |
| Inhibitor degradation. | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles by storing aliquots at -80°C and protecting them from light. | Consistent inhibitor potency across experiments. | |
| Inhibitor precipitation in culture medium. | Visually inspect stock solutions and final dilutions for any signs of precipitation. Determine the inhibitor's solubility in your specific culture medium. | Ensure the inhibitor is fully dissolved to achieve the intended concentration. | |
| No observable effect at the expected IC50. | The chosen assay is not sensitive enough to detect the effects of UCK2 inhibition. | Use a more direct downstream marker of UCK2 activity or a more sensitive phenotypic endpoint. | A measurable and reproducible readout for UCK2 inhibition. |
| The cell line has low UCK2 expression. | Confirm UCK2 expression levels in your cell line of interest using techniques like Western blot or qRT-PCR. | Ensure the target protein is present at sufficient levels for inhibition to have an effect. | |
| The inhibitor is not cell-permeable. | While many small molecules are cell-permeable, this can be a limiting factor. If suspected, alternative delivery methods or different inhibitors may be needed. | Confirmation that the inhibitor can reach its intracellular target. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
Objective: To determine the concentration range of this compound that effectively inhibits cell proliferation without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete culture medium. A typical starting concentration could be 100 µM. Prepare a vehicle control (e.g., DMSO) at the same final concentrations.
-
Treatment: Remove the existing medium and add the medium containing the different inhibitor concentrations or vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and the desired endpoint.
-
Cell Viability Assessment: Use a suitable cell viability assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the untreated control to calculate the percent cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
| Compound | Target | IC50 (Biochemical) | Off-Targets | Off-Target IC50 |
| This compound | UCK2 | 16.6 μM | DNA Polymerase eta | 56 μM |
| DNA Polymerase kappa | 16 μM |
Signaling Pathways and Experimental Workflows
UCK2 Signaling Pathways
Uridine-cytidine kinase 2 (UCK2) is a pivotal enzyme in the pyrimidine salvage pathway and has been shown to be involved in the activation of key oncogenic signaling pathways.
Caption: UCK2's dual role in pyrimidine synthesis and oncogenic signaling.
Experimental Workflow for Optimizing Inhibitor Concentration
A systematic approach is crucial for determining the optimal concentration of this compound for your specific cell-based assay.
Caption: Workflow for determining the optimal inhibitor concentration.
References
minimizing UCK2 Inhibitor-3 off-target effects on DNA polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the off-target effects of UCK2 Inhibitor-3 on DNA polymerase. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target effects?
A1: this compound is a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2), an enzyme involved in the pyrimidine salvage pathway, with an IC50 value of 16.6 μM.[1][2] It is important to be aware that this compound also demonstrates off-target activity against DNA polymerase eta (IC50 of 56 μM) and DNA polymerase kappa (IC50 of 16 μM).[1][2]
Q2: Why are the off-target effects on DNA polymerase a concern for my experiments?
A2: Off-target inhibition of DNA polymerases can lead to several confounding experimental outcomes, including:
-
Inhibition of DNA replication: This can result in decreased cell proliferation and cytotoxicity, which may be mistakenly attributed to the on-target inhibition of UCK2.
-
Induction of DNA damage: Inhibition of DNA polymerases, particularly those involved in DNA repair pathways, can lead to the accumulation of DNA lesions.
-
Activation of DNA damage response pathways: Cells may respond to DNA polymerase inhibition by activating signaling cascades that can influence cell cycle progression, apoptosis, and other cellular processes.
Q3: What are the initial steps to minimize the off-target effects of this compound?
A3: To minimize off-target effects, it is crucial to:
-
Perform a dose-response curve: Determine the minimal concentration of this compound required to achieve the desired on-target effect (inhibition of UCK2) while minimizing off-target effects.
-
Use the lowest effective concentration: Once the optimal concentration is determined, consistently use this concentration in your experiments to reduce the likelihood of engaging off-target molecules.
-
Include proper controls: Always include vehicle-treated and untreated controls in your experiments to accurately assess the effects of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed at concentrations intended to inhibit UCK2. | Off-target inhibition of DNA polymerase leading to replication stress and cell death. | 1. Perform a DNA polymerase activity assay with purified enzymes to confirm the inhibitory effect of your batch of this compound. 2. Conduct a cell viability assay comparing the cytotoxic effects of this compound with a known DNA polymerase inhibitor (e.g., aphidicolin). 3. Assess markers of DNA damage and replication stress (e.g., γH2AX, phospho-ATR, phospho-Chk1) via Western blot or flow cytometry at various concentrations of the inhibitor. | Identification of a direct correlation between inhibitor concentration, DNA polymerase inhibition, and cytotoxicity, suggesting an off-target effect. |
| Observed cellular phenotype (e.g., cell cycle arrest) does not align with the known function of UCK2. | The phenotype is a result of off-target DNA polymerase inhibition. | 1. Perform a rescue experiment: Transfect cells with a vector expressing a resistant mutant of DNA polymerase eta or kappa (if available). 2. Use a structurally different UCK2 inhibitor (if available) that does not inhibit DNA polymerases and compare the cellular phenotype. | If the phenotype is rescued by the resistant DNA polymerase or not replicated with a different UCK2 inhibitor, it strongly suggests the original phenotype was due to off-target effects. |
| Inconsistent results between biochemical assays (UCK2 inhibition) and cell-based assays. | Poor cell permeability, rapid metabolism of the inhibitor, or dominant off-target effects in the cellular context. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of UCK2 by the inhibitor in intact cells. 2. Measure the intracellular concentration of this compound. 3. Evaluate the time-dependency of the off-target effects on DNA polymerases. | Confirmation of UCK2 target engagement in cells and understanding the kinetics of on- and off-target effects to optimize experimental conditions. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) | Inhibition Type |
| UCK2 | 16.6[1] | Non-competitive |
| DNA Polymerase eta | 56 | Not specified |
| DNA Polymerase kappa | 16 | Not specified |
Key Experimental Protocols
Protocol 1: In Vitro DNA Polymerase Activity Assay
Objective: To quantify the inhibitory effect of this compound on DNA polymerase activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
DNA template/primer (e.g., poly(dA-dT))
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
A mixture of dNTPs with one radiolabeled dNTP (e.g., [α-³²P]dATP) or a fluorescently labeled dNTP.
-
Purified DNA polymerase eta or kappa.
-
-
Inhibitor Addition: Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Quantification:
-
Radiolabeled assay: Spot the reaction mixture onto a filter membrane, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent assay: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cellular Assay for DNA Damage (Comet Assay)
Objective: To assess DNA strand breaks in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) and treat with a dose-range of this compound for a specified time (e.g., 24 hours). Include a positive control (e.g., etoposide) and a vehicle control.
-
Cell Harvesting and Embedding: Harvest the cells, mix with low-melting-point agarose, and spread onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the nuclear material.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
Protocol 3: Cellular Assay for DNA Replication Stress (Flow Cytometry)
Objective: To evaluate the impact of this compound on cell cycle progression and markers of replication stress.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 2.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Immunostaining for γH2AX (a marker of DNA double-strand breaks):
-
Permeabilize the fixed cells.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
DNA Staining: Stain the cellular DNA with a fluorescent dye that intercalates into the DNA (e.g., propidium iodide or DAPI).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
The DNA stain intensity will reveal the cell cycle distribution (G1, S, G2/M phases).
-
The γH2AX fluorescence intensity will indicate the level of DNA damage.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle and the mean fluorescence intensity of γH2AX in each phase. An accumulation of cells in S-phase and an increase in γH2AX staining are indicative of replication stress.
Visualizations
Caption: UCK2 in the pyrimidine salvage pathway.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Overcoming Resistance to UCK2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Uridine-Cytidine Kinase 2 (UCK2) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to UCK2 inhibitors in cancer cells?
A1: Resistance to UCK2 inhibitors, which are often nucleoside analogs requiring activation by UCK2, can arise through several mechanisms:
-
Genetic Alterations in UCK2: Point mutations or deletions in the UCK2 gene can lead to a non-functional or less active enzyme. This impairs the phosphorylation and activation of the inhibitor prodrug, rendering it ineffective. For instance, resistance to azacitidine has been linked to point mutations in the UCK2 gene.[1] Similarly, resistance to 3'-ethynyl nucleosides like ECyd and EUrd has been associated with deletions or point mutations in UCK2 mRNA.[2]
-
Downregulation of UCK2 Expression: Reduced expression of the UCK2 protein means less enzyme is available to activate the prodrug inhibitor. This can occur through various regulatory mechanisms within the cancer cell.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for UCK2 inhibition by upregulating other pro-survival and proliferative signaling pathways. These can include the PI3K/AKT/mTOR, STAT3, and EGFR-AKT pathways.[3][4][5]
-
Metabolic Reprogramming: Alterations in cellular metabolism, particularly in amino acid metabolism, have been suggested to contribute to resistance against T-cell mediated killing, a process that can be influenced by UCK2 activity.
-
Drug Efflux: While not as commonly cited specifically for UCK2 inhibitors, increased expression of drug efflux pumps is a general mechanism of resistance that could potentially play a role.
Q2: My cancer cell line has developed resistance to a UCK2 inhibitor. How can I confirm the mechanism of resistance?
A2: To investigate the mechanism of resistance in your cell line, a multi-step approach is recommended:
-
Sequence the UCK2 gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line and compare it to the parental (sensitive) cell line to identify any mutations.
-
Analyze UCK2 Expression: Quantify UCK2 mRNA levels using qRT-PCR and protein levels using Western blotting. A significant decrease in the resistant line compared to the parental line would suggest downregulation as a resistance mechanism.
-
Assess UCK2 Activity: Perform an enzyme activity assay using radiolabeled uridine or cytidine as a substrate to determine if the UCK2 protein in the resistant cells is catalytically active.
-
Profile Key Signaling Pathways: Use Western blotting to examine the phosphorylation status and total protein levels of key components of bypass pathways such as PI3K, AKT, mTOR, STAT3, and EGFR. Increased activation in the resistant line is a strong indicator of this resistance mechanism.
-
Metabolomic Analysis: Conduct metabolomic profiling to identify significant changes in metabolite levels, particularly in pyrimidine and amino acid metabolism, between the sensitive and resistant cells.
Q3: What are some strategies to overcome or circumvent resistance to UCK2 inhibitors?
A3: Several strategies are being explored to tackle UCK2 inhibitor resistance:
-
Combination Therapy: This is a highly promising approach.
-
Targeting Bypass Pathways: Combine the UCK2 inhibitor with inhibitors of the identified bypass pathway. For example, use mTOR inhibitors (e.g., rapamycin), STAT3 inhibitors (e.g., WP1066), or EGFR inhibitors (e.g., erlotinib, gefitinib).
-
Dual Inhibition: In some contexts, dual inhibition of UCK2 and mTOR can enhance autophagy and sensitize cancer cells to chemotherapy.
-
Targeting Metabolic and Non-Metabolic Functions: UCK2 has roles beyond its catalytic activity. Combining a catalytically-targeted drug with one that affects its non-metabolic functions (e.g., ECyd with erlotinib) can have synergistic effects.
-
-
Restoring UCK2 Function: In experimental settings, overexpressing wild-type UCK2 in resistant cells with mutated or downregulated UCK2 has been shown to restore sensitivity to drugs like azacitidine.
-
Alternative Drug Scheduling: For certain drugs like decitabine and 5-azacytidine, which are affected by the pyrimidine metabolism network, an alternating dosing schedule may exploit the adaptive metabolic responses of the cancer cells to overcome resistance.
-
Immunotherapy Combinations: Targeting UCK2 can modulate the tumor microenvironment and decrease resistance to T-cell-mediated killing. This suggests that combining UCK2 inhibition with immunotherapy could be a viable strategy.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for a UCK2 inhibitor in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly check for mycoplasma contamination. |
| Variable UCK2 Expression | Ensure consistent cell passage number and culture conditions, as UCK2 expression can vary. Periodically verify UCK2 protein levels via Western blot. |
| Inhibitor Instability | Prepare fresh inhibitor solutions from powder for each experiment. Check the manufacturer's guidelines for proper storage and handling. |
| Assay-Specific Issues | Optimize cell seeding density and incubation time. Ensure the chosen viability assay (e.g., MTT, SRB, CellTiter-Glo) is appropriate for your cell line and inhibitor. |
Issue 2: No significant difference in cell viability after siRNA-mediated knockdown of UCK2 followed by inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Inefficient Knockdown | Verify UCK2 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) level 48-72 hours post-transfection. Optimize siRNA concentration and transfection reagent. Test multiple siRNA sequences. |
| Redundancy with UCK1 | While UCK2 is the primary kinase for many nucleoside analogs, UCK1 might offer some level of compensation. Consider a dual UCK1/UCK2 knockdown, though UCK1 is more ubiquitously expressed in normal tissues. |
| UCK2-Independent Mechanism of Action | The inhibitor may have off-target effects or a mechanism of action that is not solely dependent on UCK2 activation. Consult the literature for the specific inhibitor's known mechanisms. |
| Cell Line Insensitivity | The chosen cell line may not rely heavily on the pyrimidine salvage pathway, making it inherently less sensitive to UCK2 inhibition. |
Quantitative Data Summary
Table 1: Impact of UCK2 Status on Drug Sensitivity (IC50 Values)
| Cell Line | UCK2 Status | Drug | IC50 (µM) | Reference |
| Eµ-Myc Lymphoma | Wild-Type | EIDD-1931 | 1.3 | |
| Eµ-Myc Lymphoma | UCK2 Heterozygous Knockout | EIDD-1931 | 3.4 | |
| Eµ-Myc Lymphoma | UCK2 Homozygous Knockout | EIDD-1931 | >10 | |
| Eµ-Myc Lymphoma | UCK2 Overexpression | EIDD-1931 | 0.36 |
Table 2: Correlation of UCK2 Expression with Drug Sensitivity
| Cancer Type | Drug | Correlation with UCK2 Expression | Reference |
| Pancreatic Cancer | RX-3117 | Sensitivity correlates with UCK2 expression | |
| Various Cancers | TAS-106 | Sensitivity associated with UCK2 mRNA and protein levels | |
| Intrahepatic Cholangiocarcinoma | Cisplatin | High UCK2 expression associated with lower sensitivity | |
| Lung Cancer | RX-3117 | UCK enzyme activity correlates with UCK2 mRNA expression |
Key Experimental Protocols
Protocol 1: Generation of a UCK2 Inhibitor-Resistant Cell Line
-
Culture Parental Cells: Start with a sensitive parental cancer cell line in standard culture conditions.
-
Initial Drug Exposure: Treat the cells with the UCK2 inhibitor at a concentration equivalent to the IC20 (inhibitory concentration that kills 20% of cells).
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of the inhibitor in a stepwise manner. Allow the cells to adapt and resume normal growth at each concentration before proceeding to the next.
-
High-Dose Selection: Continue this process until the cells can proliferate in a concentration of the inhibitor that is 5-10 times the IC50 of the parental cell line.
-
Characterization: Once a resistant population is established, characterize it by determining its IC50, sequencing the UCK2 gene, and analyzing UCK2 protein expression compared to the parental line.
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous line for subsequent experiments.
Protocol 2: UCK2 siRNA Knockdown and Chemosensitivity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 or SW1573) in a 96-well plate at a predetermined optimal density.
-
siRNA Transfection: The next day, transfect the cells with siRNA targeting UCK2 or a non-targeting control siRNA using a suitable lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for UCK2 knockdown.
-
Inhibitor Treatment: Remove the transfection medium and add fresh medium containing serial dilutions of the UCK2 inhibitor.
-
Viability Assessment: After a further 72-96 hours of incubation, assess cell viability using an appropriate method, such as the Sulforhodamine B (SRB) assay.
-
Data Analysis: Calculate the IC50 values for both the UCK2-knockdown and control cells to determine if the knockdown conferred resistance.
-
Verification: In a parallel experiment in 6-well plates, confirm the efficiency of UCK2 knockdown at the protein level via Western blotting at the time of drug addition.
Visualizations
Caption: Mechanisms of resistance to UCK2 inhibitors and strategies to overcome them.
References
- 1. Mechanisms of resistance to azacitidine in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A crucial role of uridine/cytidine kinase 2 in antitumor activity of 3'-ethynyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 4. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: UCK2 Inhibitor-3 In Vivo Studies
This technical support center provides guidance for researchers and scientists utilizing UCK2 Inhibitor-3 in in vivo experimental settings. Below you will find frequently asked questions and troubleshooting guides to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2), an enzyme involved in the pyrimidine salvage pathway.[1] UCK2 phosphorylates uridine and cytidine to their respective monophosphates, which are essential for DNA and RNA synthesis.[2] By inhibiting UCK2, this compound disrupts the salvage pathway for pyrimidine nucleotide biosynthesis. This can be particularly effective in combination with inhibitors of the de novo pyrimidine synthesis pathway, such as DHODH inhibitors, to synergistically block pyrimidine supply in rapidly dividing cells like cancer cells or virus-infected cells.[3][4][5]
Q2: What are the recommended routes of administration for this compound in animal models?
A2: The optimal route of administration for this compound will depend on the specific experimental goals, the animal model, and the formulation. Common parenteral routes for small molecule inhibitors in laboratory animals include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections. Oral gavage (PO) may also be a possibility, depending on the inhibitor's oral bioavailability. Each route has distinct advantages and disadvantages regarding absorption rate, bioavailability, and potential for local irritation.
Q3: How should I prepare this compound for in vivo administration?
A3: Proper formulation is critical for successful in vivo delivery. The solubility of this compound in aqueous solutions may be limited. Therefore, a suitable vehicle is required to ensure complete dissolution and stability. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents such as DMSO, Tween 80, or polyethylene glycol (PEG). It is crucial to first determine the solubility of the compound in various vehicles and then establish a safe and effective concentration of the solubilizing agent for the chosen animal model. A pilot study to assess the tolerability of the vehicle alone is highly recommended.
Q4: What are the potential off-target effects of this compound?
A4: this compound has been shown to also inhibit DNA polymerase eta and kappa at higher concentrations, with IC50 values of 56 μM and 16 μM, respectively, compared to its IC50 of 16.6 μM for UCK2. Researchers should be mindful of these potential off-target effects, especially at higher doses, and may need to conduct experiments to distinguish between UCK2-specific effects and those potentially arising from inhibition of these DNA polymerases.
Troubleshooting Guide
Q1: I am observing precipitation of this compound upon injection. What could be the cause and how can I resolve it?
A1: Precipitation upon injection is a common issue with poorly soluble compounds. This may be due to the vehicle's inability to maintain the compound in solution when introduced into the physiological environment.
-
Troubleshooting Steps:
-
Re-evaluate the vehicle: The current vehicle may not be optimal. Consider trying alternative solubilizing agents or a combination of excipients. For example, a mixture of DMSO, PEG300, and Tween 80 in saline is a common formulation for poorly soluble compounds.
-
Adjust the pH: The solubility of your compound might be pH-dependent. Adjusting the pH of the formulation (within a physiologically acceptable range) could improve solubility.
-
Sonication: Gently sonicating the formulation before administration can help in dissolving any small particles that may have formed.
-
Warm the solution: Gently warming the solution (e.g., to 37°C) before injection can sometimes improve solubility, but ensure the compound is stable at that temperature.
-
Reduce the concentration: If possible, lowering the concentration of the inhibitor in the formulation may prevent precipitation.
-
Q2: My in vivo results are inconsistent between experiments. What are the potential sources of variability?
A2: Inconsistent in vivo results can stem from several factors related to the compound, the animals, or the experimental procedure.
-
Troubleshooting Steps:
-
Formulation consistency: Ensure the formulation is prepared fresh for each experiment and in a consistent manner. Inconsistent dissolution can lead to variable dosing.
-
Animal handling and dosing accuracy: Inaccurate dosing volumes or improper injection techniques can lead to significant variability. Ensure all personnel are properly trained in the chosen administration route. Using appropriate restraint methods is also crucial for accurate administration.
-
Animal health and stress: The health status and stress levels of the animals can influence drug metabolism and response. Ensure animals are properly acclimatized and housed in a low-stress environment.
-
Biological variability: Account for biological variability by using a sufficient number of animals per group and proper randomization.
-
Timing of administration: The time of day for dosing can be a factor due to circadian rhythms affecting drug metabolism. Maintain a consistent dosing schedule.
-
Q3: I am observing signs of toxicity or irritation at the injection site. What should I do?
A3: Local irritation or systemic toxicity can be caused by the compound itself or the vehicle.
-
Troubleshooting Steps:
-
Vehicle control group: Always include a vehicle-only control group to determine if the adverse effects are due to the vehicle.
-
Reduce the concentration of co-solvents: High concentrations of solvents like DMSO can cause local irritation. Try to use the lowest effective concentration.
-
Alternate injection sites: For repeated dosing, it is important to alternate the injection sites to minimize local tissue damage.
-
Change the administration route: If local irritation persists, consider a different route of administration that may be better tolerated. For example, if subcutaneous injection is causing irritation, intraperitoneal or intravenous administration might be alternatives.
-
Dose reduction: The observed toxicity might be dose-dependent. Consider performing a dose-response study to identify a more tolerable dose.
-
Data Presentation
Table 1: Comparison of Common In Vivo Administration Routes for this compound
| Route of Administration | Abbreviation | Typical Absorption Rate | Advantages | Disadvantages | Recommended Needle Size (Mouse/Rat) |
| Intravenous | IV | Rapid and complete | Bypasses absorption for immediate systemic effect; precise dose delivery. | Requires technical skill; potential for embolism; bolus injections may have volume limitations. | Mouse: 25G (tail vein) / Rat: 23G (tail vein) |
| Intraperitoneal | IP | Rapid | Relatively easy to perform; large volumes can be administered. | Risk of injecting into organs (e.g., bladder, intestines); potential for local irritation and peritonitis. | Mouse: 25-27G / Rat: 23-25G |
| Subcutaneous | SC | Slow and sustained | Easy to perform; allows for sustained release, especially with depot formulations. | Slower onset of action; limited volume; potential for local irritation. | Mouse: 25-27G / Rat: 23-25G |
| Oral Gavage | PO | Variable | Convenient and less invasive for repeated dosing. | Subject to first-pass metabolism; variable absorption depending on formulation and GI tract conditions. | Mouse: 20-22G (flexible gavage needle) / Rat: 18-20G (flexible gavage needle) |
Experimental Protocols
Protocol: In Vivo Administration of this compound via Intraperitoneal Injection in Mice
-
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Sterile syringes (1 mL) and needles (27G)
-
Experimental animals (e.g., C57BL/6 mice)
-
70% ethanol for disinfection
-
-
Procedure:
-
Formulation Preparation:
-
On the day of injection, weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex until the solution is homogenous.
-
Add saline to the final volume and vortex again.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Prepare a vehicle-only solution following the same procedure without the inhibitor.
-
-
Animal Handling and Dosing:
-
Properly restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the prepared formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
For repeated dosing, alternate between the left and right lower abdominal quadrants.
-
-
Post-Administration Monitoring:
-
Monitor the animals closely for any signs of distress, toxicity, or local irritation at the injection site.
-
Record body weight and any other relevant clinical observations at regular intervals.
-
-
Visualizations
Caption: Experimental workflow for an in vivo study using a UCK2 inhibitor.
Caption: Simplified signaling pathway showing the role of UCK2 and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 3. osti.gov [osti.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing UCK2 Inhibitor-3 Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCK2 Inhibitor-3. The information is designed to help address specific issues related to toxicity in normal cells that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its rationale for use in cancer research?
A1: this compound is a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway.[1] UCK2 catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, which are essential precursors for DNA and RNA synthesis.[2] Many cancer cells exhibit elevated UCK2 expression compared to most normal tissues, making it a promising therapeutic target.[2][3] By inhibiting UCK2, the aim is to selectively disrupt the pyrimidine supply in cancer cells, leading to cell cycle arrest and apoptosis, while sparing normal cells that have lower UCK2 expression and can rely on the de novo pyrimidine synthesis pathway.[4]
Q2: What are the known inhibitory concentrations of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound against its primary target and known off-targets are crucial for designing experiments and interpreting results.
| Target | IC50 Value |
| UCK2 | 16.6 µM |
| DNA polymerase eta (η) | 56 µM |
| DNA polymerase kappa (κ) | 16 µM |
| Data sourced from MedchemExpress. |
Q3: Why am I observing high toxicity in my normal cell line experiments with this compound?
A3: High cytotoxicity in normal cells when using this compound can stem from several factors:
-
On-Target Toxicity: While UCK2 expression is generally low in normal tissues, some cell types may have higher basal levels of UCK2, making them more susceptible to its inhibition. It's crucial to verify the UCK2 expression levels in your specific normal cell model.
-
Off-Target Effects: this compound is known to inhibit DNA polymerase eta and kappa at concentrations close to its IC50 for UCK2. Inhibition of these DNA polymerases can lead to DNA damage and subsequent cell death, irrespective of UCK2 expression.
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 for UCK2 increases the likelihood of engaging off-target kinases and causing general cytotoxicity.
-
Prolonged Exposure: Continuous exposure to the inhibitor may overwhelm the metabolic capacity of normal cells, even at lower concentrations.
-
Cell Line Sensitivity: Different primary cells and cell lines have varying sensitivities to cytotoxic agents due to differences in metabolism, proliferation rate, and expression of drug transporters.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death in normal cells at expected therapeutic concentrations. | 1. High UCK2 expression in the "normal" cell line. 2. Potent off-target effects. 3. Incorrect inhibitor concentration. | 1. Verify UCK2 Expression: Perform Western blot or qPCR to confirm that UCK2 expression is low in your normal cells compared to a positive control cancer cell line. 2. Perform a Dose-Response Curve: Determine the CC50 (50% cytotoxic concentration) for your normal cell line and compare it to the IC50 for UCK2 and the EC50 (50% effective concentration) in your cancer cell line to establish a therapeutic window. 3. Reduce Exposure Time: Conduct pulse-chase experiments where the inhibitor is removed after a shorter duration (e.g., 4, 8, or 12 hours) and assess cell viability at a later time point (e.g., 48 or 72 hours). |
| Inconsistent results between experiments. | 1. Variability in primary cell lots. 2. Inconsistent inhibitor preparation. 3. Cell culture conditions (e.g., cell density, passage number). | 1. Use Pooled Donors: For primary cells, use cells pooled from multiple donors to average out individual variations. 2. Prepare Fresh Inhibitor Stock: Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid freeze-thaw cycles. 3. Standardize Cell Culture: Maintain consistent cell seeding densities, passage numbers, and media conditions for all experiments. |
| Observed phenotype in normal cells does not correlate with UCK2 inhibition. | 1. Phenotype is due to off-target effects. 2. The inhibitor is affecting a downstream signaling pathway indirectly. | 1. Use a Structurally Different UCK2 Inhibitor: If available, confirm the phenotype with a different UCK2 inhibitor to see if the effect is specific to UCK2 inhibition. 2. Genetic Knockdown of UCK2: Use siRNA or shRNA to specifically knockdown UCK2 in your normal cell line. If the phenotype of UCK2 knockdown does not match the phenotype observed with the inhibitor, it is likely an off-target effect. 3. Rescue Experiment: Overexpress a resistant mutant of UCK2. If this rescues the phenotype, it confirms the on-target effect. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using a Resazurin-Based Assay
This protocol determines the viability of cells treated with this compound.
Materials:
-
Normal and cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of the Resazurin solution to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the fluorescence values of treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression to determine the CC50 value.
-
Protocol 2: Western Blot for UCK2 Expression
This protocol is to confirm the expression levels of UCK2 in different cell lines.
Materials:
-
Cell lysates from normal and cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against UCK2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-UCK2 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the UCK2 signal to the loading control to compare expression levels between cell lines.
Visualizations
Caption: UCK2 signaling and inhibition by this compound.
Caption: Troubleshooting workflow for this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 3. Frontiers | Uridine-cytidine kinase 2 is correlated with immune, DNA damage repair and promotion of cancer stemness in pan-cancer [frontiersin.org]
- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
UCK2 Inhibitor Development: Technical Support Center
Welcome to the technical support center for researchers developing selective Uridine-Cytidine Kinase 2 (UCK2) inhibitors. This resource provides answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing selective UCK2 inhibitors?
A1: The development of selective UCK2 inhibitors is primarily driven by its differential expression profile compared to its isoform, UCK1. UCK1 is ubiquitously expressed in healthy tissues, whereas UCK2 expression is largely restricted to placental tissue and is significantly overexpressed in a wide range of cancer cells.[1][2] This tumor-specific expression makes UCK2 an attractive target for anti-cancer therapies, aiming to minimize off-target effects and toxicity in healthy tissues.[3] Furthermore, UCK2 has a much higher catalytic efficiency for uridine and cytidine than UCK1, making it the dominant enzyme for the pyrimidine salvage pathway in cancer cells.[3][4]
Q2: My compound is a potent UCK2 inhibitor in biochemical assays but shows weak or no activity in cell-based assays. What are the potential reasons?
A2: This is a common challenge. Several factors can cause this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Cellular Efflux: The compound could be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound may be rapidly metabolized into an inactive form within the cell.
-
High Intracellular ATP/Substrate Concentration: The high physiological concentrations of ATP and uridine/cytidine in cells can outcompete the inhibitor, especially if it is a competitive inhibitor. This is a key reason why non-competitive inhibitors are highly sought after.
-
Alternative Salvage Pathways: Cells might compensate for UCK2 inhibition by upregulating other pathways for pyrimidine synthesis, such as the de novo pathway.
-
Irrelevant Cell Line: The chosen cell line may not express UCK2 or may not rely on the pyrimidine salvage pathway for survival. It is crucial to use cell lines with confirmed high UCK2 expression.
Q3: How can I ensure my inhibitor is selective for UCK2 over UCK1?
A3: Achieving selectivity is the central challenge. Here are key strategies:
-
Counter-Screening: Routinely screen your compounds against both purified recombinant UCK1 and UCK2 enzymes. A significant potency window (e.g., >100-fold) is desirable.
-
Exploit Kinetic Differences: UCK2 has a much lower Kₘ and higher Vₘₐₓ for its substrates compared to UCK1. Inhibitors that exploit structural differences outside the highly conserved substrate binding pocket may offer better selectivity.
-
Allosteric Inhibition: Target allosteric sites, which are often less conserved between isoforms than the active site. The discovery of non-competitive inhibitors suggests the presence of such sites on UCK2.
-
Cell-Based Selectivity Assays: Use a pair of cell lines: one expressing high levels of UCK2 (e.g., many cancer cell lines) and another engineered to express high levels of UCK1 but not UCK2, to compare cytotoxic or pathway-specific effects.
Q4: What are the known non-catalytic functions of UCK2, and how might they affect my experiments?
A4: Recent studies have shown that UCK2 possesses non-catalytic functions that can promote tumor progression. UCK2 can activate oncogenic signaling pathways, such as STAT3-MMP2/9 and EGFR-AKT, through direct protein-protein interactions. This is a critical consideration because an inhibitor targeting only the catalytic activity of UCK2 might not be sufficient to halt tumor cell proliferation if these non-catalytic functions are the primary drivers. If you observe that your potent catalytic inhibitor has a weaker-than-expected anti-proliferative effect, it may be because the non-catalytic scaffolding function of UCK2 remains intact.
Troubleshooting Guide
Issue 1: High background or false positives in my high-throughput screen (HTS).
-
Problem: High signal in "no enzyme" or "inhibitor" wells in a luminescence-based assay like ADP-Glo™.
-
Possible Causes & Solutions:
-
ATP Contamination: Your compound library or reagents may be contaminated with ATP. Solution: Test library compounds in the absence of kinase to identify those that directly affect the detection reagents.
-
Luciferase Inhibition/Activation: Compounds may directly interact with the luciferase enzyme used in the detection step. Solution: Perform a counter-screen with luciferase alone to identify compounds causing signal interference.
-
Assay Conditions: The kinase concentration may be too high, leading to rapid substrate depletion and non-linear reaction kinetics. Solution: Optimize enzyme concentration and reaction time to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
Issue 2: My inhibitor shows activity against UCK2 but also against other kinases.
-
Problem: Potential off-target effects due to lack of specificity.
-
Possible Causes & Solutions:
-
ATP-Competitive Mechanism: The inhibitor likely targets the highly conserved ATP-binding pocket found in all kinases. Solution: Prioritize hits that demonstrate a non-competitive mode of inhibition with respect to ATP.
-
Structural Similarity to Nucleosides: If your compound is a nucleoside analog, it may be a substrate for other nucleoside kinases or DNA/RNA polymerases. Solution: Screen your compound against a panel of other relevant kinases (e.g., UCK1, deoxycytidine kinase) and polymerases to determine its specificity profile.
-
Issue 3: Difficulty confirming UCK2 knockdown or its effect in cell lines.
-
Problem: Western blot shows no change in UCK2 levels after siRNA/shRNA treatment, or knockdown does not produce the expected phenotype (e.g., reduced proliferation).
-
Possible Causes & Solutions:
-
Inefficient Knockdown: The transfection efficiency may be low, or the siRNA/shRNA sequence may be suboptimal. Solution: Verify knockdown efficiency using qPCR to measure UCK2 mRNA levels. Test multiple different siRNA/shRNA sequences.
-
Antibody Quality: The UCK2 antibody may have poor specificity or sensitivity. Some commercial UCK2 antibodies have shown slight cross-reactivity with UCK1. Solution: Validate your antibody using a positive control (recombinant UCK2) and a negative control (lysate from a UCK2-knockout cell line).
-
Cellular Context: The cells may not be dependent on the pyrimidine salvage pathway. Solution: Confirm pathway dependence by culturing cells in media with and without exogenous uridine. Cells dependent on the salvage pathway will be more sensitive to UCK2 inhibition when uridine is present.
-
Quantitative Data Summary
Table 1: Comparison of Kinetic Parameters for Human UCK1 and UCK2.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Catalytic Efficiency (k_cat/K_m) | Reference |
| UCK1 | Uridine | 1560 | 110 | Low | |
| UCK2 | Uridine | 40 | 2400 | High | |
| UCK1 | Cytidine | 1200 | 100 | Low | |
| UCK2 | Cytidine | 30 | 800 | High |
Note: Absolute values can vary based on assay conditions. The key takeaway is the significant difference in substrate affinity (Kₘ) and maximal velocity (Vₘₐₓ), with UCK2 being markedly more efficient.
Table 2: Example of a Non-Competitive UCK2 Inhibitor.
| Compound | Inhibition Type | Kᵢ vs. Uridine (µM) | Kᵢ vs. ATP (µM) | Known Off-Targets (IC₅₀, µM) | Reference |
| UCK2 Inhibitor-3 | Non-competitive | 13 | 12 | DNA Polymerase eta (56), DNA Polymerase kappa (16) |
Experimental Protocols
Protocol 1: ADP-Glo™ Biochemical Assay for UCK2 Activity
This protocol is adapted from standard luminescence-based kinase assay methodologies.
Objective: To quantify the enzymatic activity of UCK2 by measuring the amount of ADP produced.
Materials:
-
Recombinant human UCK2 enzyme
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Uridine (or other substrate) solution
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Prepare Reagents: Thaw all kit components and equilibrate to room temperature. Prepare the Kinase Detection Reagent by mixing the buffer and substrate as per the manufacturer's instructions.
-
Set up Kinase Reaction:
-
In a 384-well plate, add 1 µL of test compound or DMSO (vehicle control).
-
Add 2 µL of UCK2 enzyme diluted in Kinase Reaction Buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., uridine and ATP) also prepared in Kinase Reaction Buffer. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. Ensure the reaction is within the linear range.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
Read Luminescence: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to UCK2 activity.
Protocol 2: Coupled Enzyme Assay for UCK2 Kinetics (Spectrophotometric)
This assay continuously measures UCK2 activity by coupling ADP production to NADH oxidation.
Objective: To determine the steady-state kinetics of UCK2 inhibition.
Materials:
-
Recombinant human UCK2 enzyme
-
Coupling enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Substrates: ATP, Uridine, Phosphoenolpyruvate (PEP), NADH
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, PEP, NADH, and a non-limiting amount of PK and LDH.
-
Set up the Assay:
-
Aliquot the reaction mix into the wells of a 96-well plate.
-
Add the test inhibitor (dissolved in DMSO) or DMSO vehicle.
-
Add the UCK2 enzyme and mix gently.
-
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and Uridine.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of ADP production by UCK2.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. Use this data to determine kinetic parameters like Kₘ, Vₘₐₓ, and Kᵢ.
Protocol 3: Cellular Uridine Salvage Assay using 5-Ethynyl-Uridine (5-EU)
This assay measures the ability of cells to incorporate an exogenous uridine analog into newly synthesized RNA, which is dependent on UCK2 activity.
Objective: To assess the impact of a UCK2 inhibitor on the pyrimidine salvage pathway in living cells.
Materials:
-
UCK2-expressing cell line (e.g., K562)
-
Cell culture medium and supplements
-
Test inhibitor
-
5-ethynyl-uridine (5-EU)
-
Click-iT™ RNA Imaging Kit (or similar, containing a fluorescent azide)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Plating: Seed cells in a suitable format (e.g., 96-well plate with optically clear bottom) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the UCK2 inhibitor or vehicle (DMSO) for a predetermined period (e.g., 1-4 hours).
-
5-EU Labeling: Add 5-EU to the culture medium at a final concentration of ~1 mM and incubate for 1-2 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the Click-iT™ kit protocol.
-
Click Reaction: Perform the click chemistry reaction by adding the fluorescent azide solution to the cells. This will covalently attach the fluorophore to the 5-EU that has been incorporated into cellular RNA.
-
Staining and Imaging: Wash the cells and, if desired, counterstain nuclei with DAPI.
-
Quantification: Analyze the fluorescence intensity using a microscope with image analysis software or a flow cytometer. A decrease in fluorescence in inhibitor-treated cells compared to the vehicle control indicates inhibition of the uridine salvage pathway.
Visualizations
Caption: Pyrimidine salvage pathway highlighting the roles of UCK1 and UCK2.
Caption: A typical experimental workflow for UCK2 inhibitor screening.
Caption: Catalytic vs. non-catalytic signaling functions of UCK2.
References
refining dose-response curves for UCK2 Inhibitor-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining dose-response curves for UCK2 Inhibitor-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway.[1][2] It has a reported IC50 value of 16.6 μM for UCK2.[1] As a non-competitive inhibitor, it binds to an allosteric site on the UCK2 enzyme, distinct from the ATP and uridine/cytidine binding sites. This binding event alters the enzyme's conformation, leading to a reduction in its catalytic activity.[3][4] Consequently, this compound reduces the maximum rate of the enzymatic reaction (Vmax) without affecting the substrate's binding affinity (Km).
Q2: What are the known off-target effects of this compound?
This compound has been shown to inhibit DNA polymerase eta and kappa with IC50 values of 56 μM and 16 μM, respectively. Researchers should be aware of these off-target activities, especially when working with higher concentrations of the inhibitor, as they could contribute to the observed cellular phenotype.
Q3: What is the expected shape of a dose-response curve for this compound?
As a non-competitive inhibitor, this compound should produce a sigmoidal dose-response curve. A key characteristic of a non-competitive inhibitor is that it decreases the maximal response (Emax or Vmax) of the enzyme. The IC50 value should ideally be independent of the substrate (ATP or uridine/cytidine) concentration.
Q4: How does ATP concentration affect the IC50 of this compound?
For a true non-competitive inhibitor, the IC50 value should not be significantly affected by the concentration of the substrate, in this case, ATP. This is in contrast to ATP-competitive inhibitors, where an increase in ATP concentration will lead to a rightward shift in the dose-response curve and an increase in the apparent IC50 value. If you observe a significant shift in the IC50 of this compound with varying ATP concentrations, it may suggest a mixed-mode of inhibition or an experimental artifact.
Troubleshooting Guide
This guide addresses common issues encountered when generating dose-response curves for this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | Variability in experimental conditions. | - Standardize Protocols: Maintain consistent cell densities, passage numbers, serum concentrations, and incubation times. - Reagent Quality: Use high-quality, fresh reagents and ensure consistency between lots. |
| Compound stability issues. | - Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. - Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier and minimize freeze-thaw cycles. | |
| Shallow or steep dose-response curve | Compound solubility problems. | - Check Solubility: Visually inspect the highest concentrations of the inhibitor in your assay medium for any signs of precipitation. - Use of Solvents: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity or cell viability. |
| Complex biological response or assay artifact. | - Review Assay Window: Ensure your dose range is wide enough to capture the full curve, from no inhibition to maximal inhibition. - Check for Aggregation: At high concentrations, some small molecules can form aggregates that lead to non-specific inhibition and steep curves. Consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt potential aggregates. | |
| Incomplete inhibition at high concentrations | Compound instability or degradation. | - Assess Stability: Test the stability of this compound in your assay buffer over the time course of your experiment. |
| High enzyme concentration. | - Optimize Enzyme Concentration: In biochemical assays, a high enzyme concentration relative to the inhibitor's Ki can lead to stoichiometric inhibition, resulting in a steep and potentially incomplete curve. Try reducing the enzyme concentration. | |
| Off-target effects. | - Consider Off-Targets: At high concentrations, the observed effect may be a combination of UCK2 inhibition and off-target effects on DNA polymerases. | |
| High variability between replicates | Pipetting errors or inconsistent mixing. | - Ensure Proper Mixing: Thoroughly mix all reagents, including inhibitor dilutions, before adding them to the assay plate. - Pipetting Technique: Use calibrated pipettes and consistent technique for all additions. |
| Edge effects in microplates. | - Avoid Outer Wells: Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with buffer or media. |
Experimental Protocols
In Vitro UCK2 Enzymatic Assay (Coupled Assay)
This protocol is adapted from a continuous, coupled enzymatic assay for UCK2.
Principle: The production of ADP by UCK2 is coupled to the reactions of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human UCK2 enzyme
-
This compound
-
Uridine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
-
Prepare a substrate mix containing uridine and ATP in assay buffer.
-
Prepare a coupling enzyme mix containing PEP, NADH, PK, and LDH in assay buffer.
-
-
Assay Setup (96-well UV-transparent plate):
-
Add 10 µL of the this compound serial dilutions or vehicle control (DMSO) to the appropriate wells.
-
Add 20 µL of recombinant UCK2 enzyme to all wells.
-
Add 50 µL of the coupling enzyme mix to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate mix to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each well.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (μM) | Inhibition Mode |
| UCK2 | 16.6 | Non-competitive |
| DNA Polymerase eta | 56 | Not specified |
| DNA Polymerase kappa | 16 | Not specified |
Data compiled from publicly available sources.
Visualizations
Caption: UCK2 signaling in pyrimidine salvage and oncogenesis.
Caption: General workflow for an in vitro UCK2 kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of UCK2 Inhibitor-3
Welcome to the technical support center for UCK2 Inhibitor-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the bioavailability of this compound during preclinical and early-stage drug development.
Frequently Asked Questions (FAQs)
Q1: What is UCK2 and why is it a relevant target?
A1: UCK2, or uridine-cytidine kinase 2, is a key enzyme in the pyrimidine salvage pathway.[1][2][3][4] It catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates.[2] In many cancer cells, this salvage pathway is upregulated to support the increased demand for nucleotides for DNA and RNA synthesis required for rapid proliferation. Therefore, inhibiting UCK2 is a promising strategy for cancer therapy.
Q2: We are observing very low plasma concentrations of this compound in our animal models after oral administration. What are the likely causes?
A2: Low oral bioavailability is a common challenge in drug development and can stem from several factors. The most common causes are poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism in the gut wall and/or liver. It is crucial to systematically investigate each of these potential barriers to devise an effective enhancement strategy.
Q3: How can we determine if solubility is the primary issue limiting the bioavailability of this compound?
A3: A straightforward approach is to conduct kinetic and thermodynamic solubility studies in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). If the solubility is below the concentration required for a therapeutic dose to be dissolved in the volume of fluid available in the gastrointestinal tract, then solubility is likely a limiting factor.
Q4: What are the initial steps to improve the solubility of a poorly soluble compound like this compound?
A4: Initial strategies often focus on modifying the physical form of the active pharmaceutical ingredient (API). Micronization or nanonization, which reduces particle size to increase surface area, is a common starting point. Another effective approach is the creation of amorphous solid dispersions, which disrupt the crystal lattice of the compound, thereby increasing its apparent solubility.
Q5: Our team has improved the solubility of this compound, but in vitro permeability assays still show low transport. What should we do?
A5: If solubility is no longer the rate-limiting factor, the focus should shift to enhancing permeation across the intestinal epithelium. Lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations can help to maintain the drug in a solubilized state and interact with the cell membrane to facilitate absorption.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Low dissolution rate in in vitro tests.
-
High variability in in vivo exposure.
-
Dose-dependent decrease in bioavailability.
Possible Causes:
-
High crystallinity of the compound.
-
Hydrophobic nature of the molecule.
Troubleshooting Steps:
| Strategy | Description | Key Considerations |
| Particle Size Reduction | Micronization or nanosizing increases the surface area-to-volume ratio, enhancing the dissolution rate. | Can be achieved through jet milling, ball milling, or high-pressure homogenization. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in its amorphous, higher-energy state, which improves solubility. | Polymer selection is critical to prevent recrystallization. Common techniques include spray drying and hot-melt extrusion. |
| Salt Formation | If this compound has ionizable functional groups, forming a salt can significantly improve its solubility and dissolution rate. | The pH of the gastrointestinal tract can affect the stability and dissolution of the salt form. |
| Complexation | Using complexing agents like cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its solubility in water. | The stoichiometry of the complex and the binding constant are important parameters to optimize. |
Issue 2: Low Intestinal Permeability
Symptoms:
-
High solubility but low absorption in in vivo studies.
-
Low apparent permeability (Papp) in Caco-2 or PAMPA assays.
Possible Causes:
-
Molecular properties not conducive to passive diffusion (e.g., high molecular weight, high polar surface area).
-
Substrate for efflux transporters like P-glycoprotein (P-gp).
Troubleshooting Steps:
| Strategy | Description | Key Considerations |
| Lipid-Based Formulations | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form and interacting with the intestinal membrane. | The formulation may also facilitate lymphatic transport, bypassing first-pass metabolism. |
| Permeation Enhancers | Co-formulation with excipients that reversibly open tight junctions or fluidize the cell membrane can increase permeability. | The potential for local and systemic toxicity of permeation enhancers must be carefully evaluated. |
| Prodrug Approach | A prodrug is a chemically modified version of the active drug that has improved permeability and is converted to the active form in the body. | The rate and extent of conversion to the active drug are critical for efficacy. |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
Objective: To determine the kinetic and thermodynamic solubility of this compound in biorelevant media.
Methodology:
-
Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
For thermodynamic solubility, add an excess amount of this compound to each medium.
-
Stir the suspensions at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
For kinetic solubility, prepare a concentrated stock solution of the compound in DMSO.
-
Add a small volume of the stock solution to the biorelevant media and monitor for precipitation over time.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify potential interactions with efflux transporters.
Methodology:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, which typically takes 21 days.
-
Prepare a solution of this compound in a transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the compound solution to the apical side and fresh buffer to the basolateral side.
-
Incubate at 37°C and take samples from the basolateral side at various time points.
-
To measure basolateral to apical (B-A) permeability, add the compound to the basolateral side and sample from the apical side.
-
To test for P-gp interaction, repeat the permeability measurements in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Visualizations
Caption: Pyrimidine salvage pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting and enhancing the bioavailability of this compound.
Caption: Logical relationships between bioavailability challenges and formulation strategies.
References
Validation & Comparative
A Comparative Analysis of UCK2 Inhibitor-3 and Other Uridine-Cytidine Kinase 2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of UCK2 Inhibitor-3 against other known inhibitors of Uridine-Cytidine Kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway. UCK2 is a critical target in oncology and virology due to its role in supplying nucleotide precursors for DNA and RNA synthesis in rapidly dividing cells and virus-infected cells. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to aid in the evaluation and selection of UCK2 inhibitors for research and development.
Performance Comparison of UCK2 Inhibitors
The following table summarizes the quantitative data for this compound and other selected UCK2 inhibitors. The inhibitors presented were identified through high-throughput screening and studies on natural compounds.
| Inhibitor | Compound Number | Type | IC50 (µM) | Mechanism of Action | Off-Target Effects |
| This compound | 135416439 | Synthetic | 16.6[1] | Non-competitive with Uridine and ATP[1] | DNA Polymerase η (IC50: 56 µM), DNA Polymerase κ (IC50: 16 µM)[1] |
| UCK2 Inhibitor-2 | 20874830 | Synthetic | 3.8[2] | Non-competitive with Uridine and ATP[3] | Not reported |
| Flavokawain B | N/A | Natural | Not Reported¹ | Downregulates UCK2 expression and inhibits UCK2 activity | Not specified for UCK2 inhibition |
| Alpinetin | N/A | Natural | Not Reported¹ | Downregulates UCK2 expression and inhibits UCK2 activity | Not specified for UCK2 inhibition |
¹Direct enzymatic IC50 values for Flavokawain B and Alpinetin against UCK2 have not been reported in the reviewed literature. The primary findings relate to their ability to downregulate UCK2 expression and inhibit its activity in cellular assays. Flavokawain B has a reported cytotoxic IC50 of 28 μM in HepG2 cells.
Signaling Pathway and Experimental Workflow Visualizations
Pyrimidine Salvage Pathway and UCK2 Inhibition
The following diagram illustrates the role of UCK2 in the pyrimidine salvage pathway and the point of intervention for UCK2 inhibitors.
Caption: UCK2's role in pyrimidine salvage and inhibitor action.
Experimental Workflow for UCK2 Inhibition Assay
This diagram outlines the general workflow for determining the in vitro efficacy of UCK2 inhibitors.
Caption: General workflow for UCK2 inhibitor screening.
Experimental Protocols
The following protocols are based on the methodologies described in the discovery and characterization of the synthetic UCK2 inhibitors mentioned in this guide.
In Vitro UCK2 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is indicative of UCK2 activity.
Materials:
-
Purified recombinant human UCK2 enzyme
-
Uridine
-
ATP
-
UCK2 inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 384-well plate, combine the purified UCK2 enzyme, varying concentrations of the test inhibitor (or DMSO as a vehicle control), and the substrates uridine and ATP in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the UCK2 activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mechanism of Action Determination (Kinetic Analysis)
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the enzymatic assay is performed with varying concentrations of both the inhibitor and one of the substrates (either uridine or ATP) while keeping the other substrate at a constant, saturating concentration.
Procedure:
-
Set up a matrix of reactions with varying concentrations of the UCK2 inhibitor.
-
For each inhibitor concentration, perform a substrate titration by varying the concentration of either uridine or ATP.
-
Measure the reaction rates at each condition using the ADP-Glo™ assay as described above.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Non-competitive inhibition: The Vmax decreases with increasing inhibitor concentration, while the Km remains unchanged. This is the observed mechanism for UCK2 Inhibitor-2 and this compound.
-
Cellular Uridine Salvage Assay
This assay measures the ability of an inhibitor to block the incorporation of a uridine analog into cellular RNA, providing a measure of its activity in a cellular context.
Materials:
-
Human cell line (e.g., K562)
-
5-Ethynyl-uridine (5-EU)
-
UCK2 inhibitor compounds
-
Cell culture reagents
-
Click-iT™ RNA Alexa Fluor™ Imaging Kit (or similar)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Culture the cells in the presence of varying concentrations of the UCK2 inhibitor for a specified period.
-
5-EU Labeling: Add 5-EU to the cell culture medium and incubate to allow for its incorporation into newly synthesized RNA.
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and permeabilize them to allow entry of the detection reagents.
-
Click Reaction: Perform a click chemistry reaction to attach a fluorescent probe to the ethynyl group of the incorporated 5-EU.
-
Analysis: Quantify the fluorescence intensity of the cells using fluorescence microscopy or flow cytometry. A decrease in fluorescence in inhibitor-treated cells compared to control cells indicates inhibition of the uridine salvage pathway. UCK2 Inhibitor-2, for instance, demonstrated a 52% inhibition of uridine salvage in K562 cells at a 50 µM concentration.
References
Confirming UCK2 as the Primary Target of UCK2 Inhibitor-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UCK2 Inhibitor-3 with other alternative inhibitors, supported by experimental data to confirm Uridine-Cytidine Kinase 2 (UCK2) as its primary target. The information is presented to aid researchers in evaluating the utility of this compound for studies on pyrimidine salvage pathways and as a potential therapeutic agent.
Executive Summary
This compound is a non-competitive inhibitor of UCK2 with an IC50 of 16.6 μM.[1] Experimental evidence, including enzymatic assays and cellular uridine salvage assays, coupled with genetic knockdown of UCK2, strongly supports UCK2 as the primary target of this class of inhibitors. While this compound also shows activity against DNA polymerase η and κ, this occurs at higher concentrations, with IC50 values of 56 μM and 16 μM, respectively.[1] This guide provides a comparative analysis of this compound with other known UCK2 inhibitors, detailed experimental protocols for target validation, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparison of UCK2 Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative UCK2 inhibitors. It is important to note that the data has been compiled from various sources and experimental conditions may differ.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Cellular Activity | Source |
| This compound | Non-competitive | 16.6 | Uridine: 13, ATP: 12 | 31.3% inhibition of UCK2 at 50 µM | [1] |
| UCK2 Inhibitor-2 | Non-competitive | 3.8 | - | 52% inhibition of uridine salvage in K562 cells at 50 µM | |
| Compound 135546734 | Non-competitive | - | Uridine: 50 ± 7, ATP: 31 ± 10 | ~40% inhibition of 5-EU salvage in K562 cells at 50 µM | [2] |
| Flavokawain B | - | - | 0.618 (nM) | Reduces ADP production in HT29 cell lysate | [3] |
| Alpinetin | - | - | 1.15 | Reduces ADP production in HT29 cell lysate |
Mandatory Visualization
Pyrimidine Salvage Pathway
The following diagram illustrates the central role of UCK2 in the pyrimidine salvage pathway, which is crucial for the synthesis of nucleotides, especially in rapidly dividing cells.
Caption: UCK2's role in the pyrimidine salvage pathway.
Experimental Workflow for UCK2 Target Validation
This diagram outlines the key experimental steps to confirm that UCK2 is the primary target of an inhibitor.
References
Unveiling the Selectivity Profile of UCK2 Inhibitor-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UCK2 Inhibitor-3 with other known inhibitors of Uridine-Cytidine Kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway and a target of interest in oncology and virology. Understanding the cross-reactivity of UCK2 inhibitors is paramount for predicting potential off-target effects and ensuring the development of safe and effective therapeutics. This document summarizes key quantitative data, outlines experimental methodologies for assessing inhibitor selectivity, and provides visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of UCK2 Inhibitors
The landscape of potent and selective UCK2 inhibitors is still evolving, with few compounds having undergone extensive characterization. This compound has emerged as a tool compound for studying the biological functions of UCK2. However, its selectivity is not absolute. The following table provides a comparative summary of the inhibitory activity of this compound and other reported UCK2 inhibitors.
| Inhibitor | Target | IC50 (µM) | Off-Targets | Off-Target IC50 (µM) | Mode of Inhibition |
| This compound | UCK2 | 16.6[1] | DNA Polymerase η | 56[1] | Non-competitive[1] |
| DNA Polymerase κ | 16[1] | ||||
| UCK2 Inhibitor-2 | UCK2 | 3.8[2] | Not specified | Not specified | Non-competitive |
| Flavokawain B | UCK2 | - | Not specified | Not specified | Potential inhibitor |
| Alpinetin | UCK2 | - | Not specified | Not specified | Potential inhibitor |
Note: Flavokawain B and alpinetin have been identified as potential natural UCK2 inhibitors through in silico and in vitro studies measuring ADP production, but specific IC50 values have not been reported.
Experimental Protocols for Assessing Cross-Reactivity
The determination of an inhibitor's selectivity is a critical step in its preclinical development. A variety of biochemical and cell-based assays are employed to identify on-target and off-target interactions.
Biochemical Kinase Assays
High-throughput screening against a panel of kinases is a standard method for assessing the selectivity of a kinase inhibitor. These assays typically measure the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase.
Generalized Protocol:
-
Assay Setup: In a multi-well plate, the kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the engagement of a drug with its target within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Generalized Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor at various concentrations and incubated to allow for compound uptake.
-
Heat Challenge: The cell suspension is aliquoted and heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (UCK2) in the supernatant is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizing the Molecular Context and Experimental Design
To better understand the role of UCK2 and the methods used to study its inhibitors, the following diagrams are provided.
Caption: The pyrimidine salvage pathway, highlighting the role of UCK2 and the point of action for this compound.
Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.
References
UCK2 Inhibitor-3 Versus UCK1: A Comparative Selectivity Guide
In the landscape of pyrimidine salvage pathway research, the development of selective inhibitors for uridine-cytidine kinases (UCKs) presents a promising avenue for therapeutic intervention, particularly in oncology. UCKs catalyze the phosphorylation of uridine and cytidine, a critical step in nucleotide metabolism. The two primary isoforms, UCK1 and UCK2, exhibit distinct expression profiles and kinetic properties, making isoform-selective inhibition a key goal for targeted therapy. This guide provides a detailed comparison of UCK2 Inhibitor-3, a known UCK2 inhibitor, with a focus on its selectivity profile against UCK1, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a non-competitive inhibitor of human uridine-cytidine kinase 2 (UCK2) with an IC50 of 16.6 μM.[1] While direct inhibitory activity against UCK1 has not been reported in the primary literature, the known biochemical differences between the two isoforms suggest a rationale for targeting UCK2. UCK1 is ubiquitously expressed in healthy tissues, whereas UCK2 expression is largely restricted to the placenta and is notably upregulated in various tumor cell lines.[2] Furthermore, UCK2 displays a significantly higher catalytic efficiency compared to UCK1, making it a more critical enzyme for pyrimidine salvage in rapidly proliferating cancer cells.[2] This guide will delve into the available data for this compound, provide a detailed protocol for assessing UCK1/UCK2 inhibitor selectivity, and present a logical framework for understanding the potential for selective inhibition.
Data Presentation: Inhibitor Activity
The following table summarizes the known inhibitory activities of this compound. It is important to note the absence of data for UCK1, highlighting a key area for future investigation.
| Inhibitor | Target | Inhibition Metric | Value (μM) | Mode of Inhibition | Reference |
| This compound | UCK2 | IC50 | 16.6 | Non-competitive | [1] |
| This compound | UCK2 | Ki (vs. Uridine) | 13 | Non-competitive | [1] |
| This compound | UCK2 | Ki (vs. ATP) | 12 | Non-competitive | |
| This compound | UCK1 | - | Not Reported | - | - |
| This compound | DNA Polymerase η | IC50 | 56 | - | |
| This compound | DNA Polymerase κ | IC50 | 16 | - |
Signaling Pathways and Experimental Workflow
To visualize the roles of UCK1 and UCK2 and the process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: Pyrimidine salvage pathway and points of inhibition.
Caption: Experimental workflow for determining inhibitor selectivity.
Experimental Protocols
A robust assessment of inhibitor selectivity requires a well-defined and controlled experimental setup. The following is a detailed protocol for a continuous, coupled-enzyme kinase assay to determine the IC50 values of an inhibitor against UCK1 and UCK2. This method is based on the assay described for UCK2 in the primary literature.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified human UCK1 and UCK2 enzymes.
Materials:
-
Purified, recombinant human UCK1 and UCK2 enzymes
-
This compound (or other test compound)
-
Uridine
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
384-well, clear bottom microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in DMSO.
-
Prepare a reaction mixture containing assay buffer, uridine, ATP, PEP, NADH, PK, and LDH at their final desired concentrations.
-
-
Assay Protocol:
-
Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the UCK1 or UCK2 enzyme to each well. The final reaction volume should be consistent across all wells (e.g., 50 µL).
-
Immediately place the microplate in a spectrophotometer pre-heated to the optimal reaction temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD+ and is proportional to the rate of ADP production by the UCK enzyme.
-
Record the initial reaction velocity (linear phase) for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both UCK1 and UCK2.
-
-
Selectivity Determination:
-
The selectivity index is calculated by dividing the IC50 value for UCK1 by the IC50 value for UCK2. A higher ratio indicates greater selectivity for UCK2.
-
Conclusion
While this compound has been identified as a non-competitive inhibitor of UCK2, its selectivity profile against UCK1 remains to be experimentally determined. The significant differences in tissue expression and catalytic activity between UCK1 and UCK2 provide a strong rationale for the development of UCK2-selective inhibitors for cancer therapy. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the selectivity of this compound and other potential UCK inhibitors. Such studies are crucial for advancing our understanding of the therapeutic potential of targeting the pyrimidine salvage pathway and for the development of more effective and less toxic anti-cancer agents.
References
Validating the Allosteric Inhibition Mechanism of UCK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Uridine-Cytidine Kinase 2 (UCK2) has emerged as a significant therapeutic target, particularly in oncology, due to its overexpression in various cancers and its critical role in the pyrimidine salvage pathway.[1][2][3] While traditional competitive inhibitors have been explored, there is growing interest in allosteric inhibitors that offer potential for greater selectivity and a differentiated mechanism of action. This guide provides a comparative overview of known allosteric UCK2 inhibitors, detailed experimental protocols for validating their mechanism, and visualizations of relevant biological pathways.
Comparison of Allosteric UCK2 Inhibitors
Recent drug discovery efforts have identified several non-competitive, and therefore potentially allosteric, inhibitors of UCK2. These compounds represent distinct chemical scaffolds and offer a basis for further development.
| Inhibitor Class/Name | Chemical Scaffold | IC50 | Ki | Mechanism of Action | Reference |
| Pyrazolo[3,4-d]pyrimidine Analogs | Pyrazolo[3,4-d]pyrimidine | ~10-100 µM (initial screen) | Not Reported | Non-competitive with respect to uridine and ATP; reduces kcat without altering KM. Binds to a novel allosteric site at the inter-subunit interface of the UCK2 homotetramer. | [1][4] |
| Thiophene-2-carboxylate Analogs | Thiophene-2-carboxylate | ~10-100 µM (initial screen) | Not Reported | Non-competitive with respect to uridine and ATP. | |
| UCK2 Inhibitor-2 | Not specified in detail | 3.8 µM | Not Reported | Non-competitive inhibitor. | |
| UCK2 Inhibitor-3 | Not specified in detail | 16.6 µM | 13 µM (vs Uridine), 12 µM (vs ATP) | Non-competitive with respect to Uridine and ATP. | |
| Flavokawain B | Chalcone | Not Reported | 618.12 nM (in silico) | Predicted to bind to the ATP-binding site, suggesting competitive inhibition, though presented as a potential inhibitor. | |
| Alpinetin | Flavanone | Not Reported | Not Reported | Predicted to bind to the ATP-binding site, suggesting competitive inhibition, though presented as a potential inhibitor. |
Experimental Protocols for Validating Allosteric Inhibition
Validating an allosteric mechanism requires a multi-faceted approach employing biochemical and biophysical techniques. Here are detailed protocols for key experiments.
Enzyme Kinetics Assay
This assay is fundamental to determining the mode of inhibition. A non-competitive or mixed-inhibition profile is indicative of an allosteric mechanism.
Protocol: A continuous spectrophotometric assay can be employed by coupling the production of ADP from the UCK2 reaction to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Reagents:
-
Assay Buffer: 50 mM TRIS-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 5 mM DTT, 0.5 mg/ml BSA.
-
Recombinant human UCK2 (1-5 ng).
-
ATP (5 mM).
-
Uridine or Cytidine (0.8 mM for UCK2).
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add recombinant UCK2 and the test inhibitor (or DMSO as a vehicle control) to the reaction mixture and incubate for a defined period.
-
Initiate the reaction by adding ATP and uridine/cytidine.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, in real-time using a plate reader.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (uridine/ATP) and the inhibitor.
-
Plot the reaction rates against substrate concentration and analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the effect of the inhibitor on Vmax and Km. A decrease in Vmax with no change in Km is characteristic of non-competitive inhibition.
-
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining the mode of UCK2 inhibition using a coupled enzyme kinetics assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding affinity and kinetics between an inhibitor and UCK2. It can help confirm direct binding to a site other than the active site.
Protocol:
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Reagents:
-
Recombinant human UCK2.
-
Test inhibitor.
-
Immobilization Buffer: e.g., 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Amine coupling kit (EDC, NHS).
-
Sensor Chip: CM5 chip is commonly used for amine coupling.
-
-
Procedure:
-
Immobilize recombinant UCK2 onto the surface of a CM5 sensor chip via amine coupling. A reference flow cell should be prepared similarly but without UCK2 immobilization.
-
Inject a series of concentrations of the test inhibitor over the sensor surface.
-
Monitor the change in response units (RU) in real-time to measure association and dissociation.
-
To confirm allosteric binding, perform a competition experiment. Inject the inhibitor in the presence and absence of a saturating concentration of a known active site binder (e.g., a non-hydrolyzable ATP analog and uridine). If the inhibitor still binds, it suggests an allosteric site.
-
Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to UCK2, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
Protocol:
-
Instrumentation: MicroCal ITC200 or similar instrument.
-
Reagents:
-
Purified, aggregate-free recombinant UCK2.
-
Test inhibitor.
-
Dialysis Buffer: The protein and inhibitor should be in identical, degassed buffer to minimize heats of dilution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Procedure:
-
Thoroughly dialyze the UCK2 protein against the chosen ITC buffer. Dissolve the inhibitor in the final dialysis buffer.
-
Load the UCK2 solution (typically 5-50 µM) into the sample cell.
-
Load the inhibitor solution (typically 10-20 fold higher concentration than UCK2) into the injection syringe.
-
Perform a series of injections of the inhibitor into the UCK2 solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
A control titration of the inhibitor into buffer alone should be performed to subtract the heat of dilution.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Reagents:
-
Intact cells expressing UCK2.
-
Test inhibitor.
-
Lysis Buffer (e.g., PBS with protease inhibitors).
-
Anti-UCK2 antibody for Western blotting.
-
-
Procedure:
-
Treat intact cells with the test inhibitor or vehicle control for a specified time.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble UCK2 at each temperature by Western blotting using a specific anti-UCK2 antibody.
-
A positive thermal shift (i.e., more soluble UCK2 at higher temperatures in the presence of the inhibitor) indicates target engagement. An isothermal dose-response format can also be used to determine the cellular EC50.
-
UCK2 Signaling Pathways
UCK2 has been implicated in promoting tumor progression through both its catalytic and non-catalytic functions. Understanding these pathways is crucial for developing effective therapeutic strategies.
Pyrimidine Salvage Pathway
UCK2 is a rate-limiting enzyme in the pyrimidine salvage pathway, which recycles uridine and cytidine to synthesize nucleotides required for DNA and RNA synthesis.
Caption: UCK2's role in the pyrimidine salvage pathway and its inhibition.
Non-Catalytic Signaling: EGFR-AKT and STAT3 Pathways
UCK2 can promote tumor cell proliferation and metastasis through mechanisms independent of its kinase activity by interacting with and activating key oncogenic signaling pathways.
-
EGFR-AKT Pathway: UCK2 can interact with the Epidermal Growth Factor Receptor (EGFR), inhibiting its ubiquitination and degradation. This leads to sustained activation of the downstream PI3K/AKT signaling pathway, promoting cell survival and proliferation.
-
STAT3 Pathway: UCK2 can activate the STAT3 signaling pathway, leading to the upregulation of downstream targets like MMP2 and MMP9, which are involved in extracellular matrix remodeling and metastasis.
References
A Comparative Analysis of UCK2 Inhibitors in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Uridine-Cytidine Kinase 2 (UCK2) has emerged as a compelling target in oncology. This enzyme, a key player in the pyrimidine salvage pathway, is overexpressed in a multitude of cancer types, correlating with poor prognosis and tumor progression.[1][2] Its role extends beyond metabolic functions, influencing oncogenic signaling pathways.[1][2] This guide provides a comparative overview of prominent UCK2 inhibitors, presenting their efficacy across different cancer cell lines, detailing relevant experimental protocols, and visualizing the underlying biological mechanisms.
Performance of UCK2 Inhibitors: A Quantitative Comparison
The efficacy of various UCK2 inhibitors, along with compounds activated by UCK2, has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several key UCK2-targeting compounds across a range of cancer types.
| Inhibitor/Prodrug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| RX-3117 | Breast Cancer | MDA-MB-231 | 0.18 | [3] |
| MCF7 | 0.34 | |||
| Colon Cancer | HCT-116 | 0.19 - 0.39 | ||
| Lung Cancer | A549 | 0.34 - 0.5 | ||
| NCI-H226 | 0.25 | |||
| Pancreatic Cancer | PANC-1 | 0.62 | ||
| Kidney Cancer | Caki-1 | 0.84 | ||
| Stomach Cancer | MKN45 | 0.50 | ||
| Glioblastoma | U251 | 0.83 | ||
| TAS-106 | Various Human Tumors | - | Nanomolar to subnanomolar levels | |
| UCK2 Inhibitor-1 (20874830-2) | - | - | 4.7 | |
| UCK2 Inhibitor-2 (20874830) | - | - | 3.8 | |
| UCK2 Inhibitor-3 (135416439) | - | - | 16.6 | |
| Flavokawain B | Colon Cancer | HT-29 | 29.84 | |
| Alpinetin | Colon Cancer | HT-29 | 48.58 |
UCK2-Associated Signaling Pathways in Cancer
UCK2's role in cancer is multifaceted, involving both its catalytic activity in nucleotide metabolism and its non-metabolic functions in regulating key oncogenic signaling pathways. Understanding these pathways is crucial for the rational design of therapeutic strategies.
Caption: UCK2's dual role in cancer progression.
Experimental Workflow for Evaluating UCK2 Inhibitors
A systematic approach is necessary to characterize the efficacy and mechanism of action of novel UCK2 inhibitors. The following workflow outlines a standard experimental pipeline.
Caption: A typical workflow for preclinical evaluation of UCK2 inhibitors.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the UCK2 inhibitor and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Clonogenic Assay
This assay evaluates the long-term survival and proliferative capacity of cancer cells following treatment.
-
Cell Seeding: Seed a known number of cells into 6-well plates.
-
Treatment: Treat the cells with the UCK2 inhibitor for a specified duration.
-
Incubation: Culture the cells for 1-3 weeks to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Fixation and Staining: Fix the colonies with a solution like 6% glutaraldehyde and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies to determine the surviving fraction compared to untreated controls.
3. Western Blot Analysis
This technique is used to detect changes in the expression and activation of proteins within signaling pathways.
-
Cell Lysis: Treat cells with the UCK2 inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against UCK2 and relevant signaling proteins (e.g., p-AKT, total AKT, p-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of UCK2 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nu/nu).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the UCK2 inhibitor via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, sacrifice the animals, and excise the tumors for further analysis (e.g., immunohistochemistry). Body weight should be monitored as an indicator of toxicity.
References
Unveiling the Impact of UCK2 Inhibition on Ribosomal Biogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of targeting Uridine-Cytidine Kinase 2 (UCK2) as a strategy to modulate ribosomal biogenesis, a critical process for cell growth and proliferation. We present supporting experimental data, detailed protocols for key validation assays, and a comparative overview of alternative pathways.
The Central Role of UCK2 in Pyrimidine Metabolism and Ribosome Production
Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1][2] This function is crucial for the synthesis of RNA and DNA. Notably, UCK2 is overexpressed in various cancer types, correlating with poor prognosis, which positions it as an attractive target for anti-cancer therapies.[1][2]
Inhibition of UCK2 directly impacts ribosomal biogenesis by limiting the nucleotide precursors required for rRNA synthesis.[1] This disruption leads to nucleolar stress, characterized by a reduction in 18S rRNA expression, and can trigger p53-mediated apoptosis.
Comparative Analysis of UCK2 Inhibitors
Several small molecule inhibitors targeting UCK2 have been identified and characterized. This section provides a comparative summary of their performance based on available experimental data.
| Inhibitor Class | Example Compound(s) | IC50 (UCK2 enzymatic activity) | Cellular Effect on Ribosomal Biogenesis | Key Features |
| Pyrazolo[3,4-d]pyrimidine derivatives | Compound 135546734 | 50 µM | Inhibition of 5-EU (5-ethynyluridine) salvage by ~40% at 50 µM | Non-competitive with both uridine and ATP. |
| Chromeno[2,3-d]pyrimidine derivatives | Compound 20874830 | 3.8 µM | 52% inhibition of uridine salvage at 50 µM | Primarily non-competitive with both ATP and uridine. |
| Allosteric Inhibitors | Compounds 12 and 13 | Kᵢ = 24.9 µM and 36.5 µM | Reduce the kcat of UCK2 without altering its KM. | Bind to a novel allosteric site at the inter-subunit interface. |
| Ribonucleoside Analogs (Prodrugs activated by UCK2) | TAS-106, RX-3117 | Not applicable (prodrugs) | Sensitivity correlates with UCK2 expression levels. | Tumor-selective cytotoxicity due to higher UCK2 expression in cancer cells. |
Signaling Pathway of UCK2 Inhibition and Ribosomal Biogenesis
The inhibition of UCK2 initiates a cascade of events culminating in the disruption of ribosome production and induction of apoptosis.
References
A Comparative Analysis of Synthetic and Natural UCK2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of UCK2 inhibitors is crucial for advancing cancer therapeutics. Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, which is often upregulated in cancer cells to meet their high demand for nucleotides for DNA and RNA synthesis.[1][2][3] Inhibition of UCK2 presents a promising strategy to selectively target cancer cell proliferation. This guide provides a detailed comparison of synthetic and natural inhibitors of UCK2, presenting available quantitative data, experimental methodologies, and outlining the relevant biological pathways.
Quantitative Comparison of UCK2 Inhibitors
Direct comparison of the potency of synthetic and natural UCK2 inhibitors is challenging due to the different assays employed in their evaluation. Synthetic inhibitors are often characterized using direct enzymatic assays that measure the 50% inhibitory concentration (IC50) against the purified UCK2 enzyme. In contrast, the available data for natural inhibitors primarily consists of IC50 values obtained from cell viability or proliferation assays, which reflect the overall effect on cancer cell growth and may not solely be due to UCK2 inhibition.
| Inhibitor Class | Inhibitor Name | Type | IC50 (µM) | Assay Type | Reference |
| Synthetic | UCK2 Inhibitor-3 | Non-competitive | 16.6 | Enzymatic (ADP-Glo) | [4] |
| Compound 20874830 | Non-competitive | 3.8 | Enzymatic (NADH-coupled) | N/A | |
| Natural | Flavokawain B | N/A | 29.84 | Cell Viability (MTT) | [5] |
| 28 | Cell Proliferation (Neutral Red) | ||||
| Alpinetin | N/A | 48.58 | Cell Viability (MTT) |
Note: The IC50 values for Flavokawain B and Alpinetin reflect their effect on cell survival and proliferation, which is influenced by UCK2 inhibition but also potentially by other cellular effects. The Ki of Alpinetin was estimated to be 321.38 nM through in silico molecular docking studies. While an in vitro kinase assay measuring ADP production has been performed for Flavokawain B and Alpinetin, showing a reduction in UCK2 activity, specific enzymatic IC50 values from these direct assays are not currently available in the cited literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of UCK2 and the approaches to its study, the following diagrams illustrate the key signaling pathways involving UCK2 and a general workflow for inhibitor screening.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the performance data of UCK2 inhibitors. Below are summaries of the key assays cited in the literature.
Continuous Coupled Enzymatic Assay (NADH-Coupled)
This assay is a common method for determining the enzymatic activity of kinases like UCK2 in a continuous manner.
-
Principle: The production of ADP by UCK2 is coupled to the oxidation of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm. This is achieved through two coupling enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH). PK uses the ADP generated by UCK2 to convert phosphoenolpyruvate (PEP) to pyruvate, regenerating ATP. LDH then reduces pyruvate to lactate while oxidizing NADH to NAD+. The rate of NADH disappearance is directly proportional to the UCK2 activity.
-
Reaction Mixture:
-
Recombinant human UCK2 enzyme
-
Uridine (substrate)
-
ATP (co-substrate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., HEPES, KCl, MgCl2)
-
Test inhibitor at various concentrations
-
-
Procedure:
-
The reaction is initiated by adding ATP to a mixture of the other components.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Kinase Assay (ADP Measurement)
This endpoint assay quantifies the amount of ADP produced by the kinase reaction.
-
Principle: The amount of ADP generated by UCK2 is measured, often using a commercial kit such as ADP-Glo™. In the ADP-Glo™ assay, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used by a luciferase to generate a luminescent signal. The intensity of the light is proportional to the initial UCK2 activity.
-
Reaction Mixture:
-
Cell lysate containing UCK2 or purified UCK2 enzyme
-
5-fluorouridine (substrate)
-
ATP (co-substrate)
-
Assay Buffer
-
Test inhibitor at various concentrations (e.g., 12.5, 25, and 50 µM for Flavokawain B and Alpinetin)
-
-
Procedure:
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The amount of ADP produced is then measured using a detection reagent and a luminometer or fluorometer.
-
The percentage of inhibition is calculated by comparing the signal from the inhibitor-treated reactions to that of a control (e.g., DMSO).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells (e.g., HT-29) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test inhibitor (e.g., Flavokawain B or Alpinetin) for a specified period (e.g., 72 hours).
-
After incubation, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Conclusion
Both synthetic and natural compounds have been identified as inhibitors of UCK2, a promising target in cancer therapy. Synthetic inhibitors, identified through high-throughput screening, have shown potency in direct enzymatic assays. Natural products like Flavokawain B and Alpinetin have demonstrated the ability to reduce cancer cell viability and are suggested to act, at least in part, through the inhibition of UCK2. However, a direct comparison of their inhibitory potency is hampered by the lack of direct enzymatic IC50 values for the natural compounds. Future studies should aim to evaluate both synthetic and natural inhibitors in standardized enzymatic and cell-based assays to enable a more direct and meaningful comparison. This will be crucial for guiding the selection and development of the most promising UCK2-targeted therapies for clinical applications.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 3. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica [mdpi.com]
Evaluating UCK2 Inhibitor-3 in Combination with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly focused on combination strategies that can overcome resistance to single-agent treatments and enhance anti-tumor immunity. One promising avenue of investigation is the combination of targeted therapies with immune checkpoint inhibitors. This guide provides a comprehensive evaluation of UCK2 Inhibitor-3, a novel targeted agent, in combination with immunotherapy. We will objectively compare its proposed mechanism and potential performance with alternative therapeutic strategies, supported by available preclinical data.
Introduction to UCK2 Inhibition and Immunotherapy
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication. In many cancer cells, this pathway is upregulated to support rapid proliferation. This compound is a non-competitive inhibitor of UCK2 with an IC50 of 16.6 μM.[1][2] By blocking this pathway, UCK2 inhibitors can impede tumor growth.
Recent research has unveiled a compelling link between UCK2 and the tumor immune microenvironment. Studies in hepatocellular carcinoma (HCC) have shown that elevated UCK2 expression is associated with a poorer response to immune checkpoint inhibitors.[3] Targeting UCK2 has been shown to inhibit HCC progression and improve the immune response, suggesting that UCK2 inhibitors could be ideal partners for immunotherapy.[3] Downregulation of UCK2 can lead to an improved immunosuppressive microenvironment, making tumors more susceptible to immune-mediated killing.[3]
This guide will explore the potential of this compound in combination with immunotherapy, compare it with other emerging combination therapies, and provide detailed experimental protocols for preclinical evaluation.
This compound in Combination with Immunotherapy: Preclinical Rationale
The primary rationale for combining this compound with immunotherapy is to create a synergistic anti-tumor effect. By inhibiting UCK2, this compound is hypothesized to induce metabolic stress in cancer cells, potentially leading to the release of tumor-associated antigens and a more immunogenic tumor microenvironment. This, in turn, could enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies, which work by unleashing the body's own immune system to attack cancer cells.
dot
Caption: Proposed synergistic mechanism of this compound and immunotherapy.
Comparison with Alternative Combination Immunotherapies
While the combination of this compound with immunotherapy is a novel and promising strategy, it is important to evaluate it in the context of other emerging combination therapies. The following table provides a comparison with two other classes of targeted therapies currently being investigated in combination with immune checkpoint inhibitors in preclinical models.
| Therapeutic Strategy | Target | Proposed Synergistic Mechanism with Immunotherapy | Key Preclinical Findings (in relevant models) |
| UCK2 Inhibition | Uridine-Cytidine Kinase 2 (UCK2) | Induces metabolic stress and enhances tumor immunogenicity, potentially overcoming resistance to checkpoint inhibitors. | Downregulation of UCK2 in HCC models improves the immune microenvironment and sensitivity to immunotherapy. (Specific data for this compound is not yet available). |
| DHODH Inhibition | Dihydroorotate Dehydrogenase (DHODH) | Disrupts pyrimidine synthesis, leading to increased antigen presentation by cancer cells and enhanced efficacy of immune checkpoint blockade. | The DHODH inhibitor Brequinar, in combination with anti-PD-1, showed enhanced tumor growth inhibition in a melanoma mouse model. |
| MEK Inhibition | Mitogen-activated protein kinase kinase (MEK) | Enhances CD8+ T cell infiltration into tumors and synergizes with PD-L1 blockade to improve anti-tumor responses. | The combination of a MEK inhibitor (trametinib) and anti-PD-1 reduced tumor burden and improved survival in intrahepatic cholangiocarcinoma mouse models. |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments relevant to evaluating this compound in combination with immunotherapy.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general framework for assessing the in vivo efficacy of this compound in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
1. Cell Line and Animal Model:
-
Cell Line: Select a murine cancer cell line with known UCK2 expression and sensitivity to immunotherapy (e.g., Hepa 1-6 for hepatocellular carcinoma).
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) to allow for a functional immune system to assess the effects of immunotherapy.
2. Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody) alone
-
Group 4: this compound in combination with the immune checkpoint inhibitor
4. Dosing and Administration:
-
This compound: Administer daily via oral gavage or intraperitoneal (IP) injection at a predetermined dose based on tolerability studies.
-
Immune Checkpoint Inhibitor: Administer via IP injection (e.g., 200 µ g/mouse ) every 3-4 days.
5. Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions twice weekly and calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Survival: Monitor survival until a predetermined endpoint.
6. Data Analysis:
-
Compare tumor growth inhibition and survival rates between the treatment groups using appropriate statistical methods.
dot
Caption: General workflow for an in vivo anti-tumor efficacy study.
Immune Cell Profiling by Flow Cytometry
To understand the immunological mechanisms underlying the combination therapy, flow cytometry can be used to analyze the immune cell populations within the tumor microenvironment.
1. Sample Preparation:
-
At the end of the in vivo study, excise tumors and spleens from each mouse.
-
Prepare single-cell suspensions from the tissues.
2. Staining:
-
Stain the cells with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8 for T cells; F4/80 for macrophages; Gr-1 for myeloid-derived suppressor cells).
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell subsets in the tumor and spleen of each treatment group.
Conclusion and Future Directions
The combination of this compound with immunotherapy represents a scientifically compelling strategy for cancer treatment, particularly for tumors like hepatocellular carcinoma where UCK2 is implicated in immune evasion. The preclinical rationale is strong, suggesting that by targeting a key metabolic pathway in cancer cells, it may be possible to render them more susceptible to immune-mediated destruction.
However, it is crucial to acknowledge that direct preclinical evidence for the efficacy of "this compound" in combination with specific immunotherapies is currently lacking in the public domain. The information presented in this guide is based on the broader concept of targeting UCK2. Therefore, further preclinical studies are essential to validate this specific combination, determine optimal dosing and scheduling, and identify predictive biomarkers for patient selection.
Future research should focus on:
-
In vivo efficacy studies: Directly testing this compound with immune checkpoint inhibitors in relevant syngeneic and patient-derived xenograft models.
-
Mechanistic studies: Elucidating the precise molecular mechanisms by which UCK2 inhibition modulates the tumor immune microenvironment.
-
Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to this combination therapy.
By addressing these key questions, the full therapeutic potential of combining this compound with immunotherapy can be realized, potentially offering a new and effective treatment option for patients with cancer.
References
Safety Operating Guide
Prudent Disposal of UCK2 Inhibitor-3: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals utilizing UCK2 Inhibitor-3, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to the absence of a publicly available Safety Data Sheet (SDS), specific disposal protocols for this compound cannot be definitively provided. However, by adhering to established best practices for chemical waste management and by obtaining the compound-specific SDS from the supplier, a safe and compliant disposal process can be ensured.
It is imperative to recognize that this compound, as a bioactive small molecule, may possess properties requiring specialized handling and disposal. General laboratory chemical disposal procedures should be considered a baseline, to be augmented by the specific guidance found in the manufacturer's SDS.
Immediate Steps for Safe Disposal
Before proceeding with any disposal method, the following actions are essential:
-
Obtain the Safety Data Sheet (SDS): The most critical step is to acquire the SDS for this compound from the supplier (e.g., MedchemExpress, Immunomart). This document will contain a dedicated section on disposal considerations, providing explicit instructions tailored to the compound's chemical and toxicological properties.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your local EHS office is the definitive authority on chemical waste management within your organization. They will provide guidance on the appropriate waste streams and disposal procedures in accordance with local, state, and federal regulations.
-
Wear Appropriate Personal Protective Equipment (PPE): When handling this compound for any purpose, including disposal, appropriate PPE must be worn. This typically includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
-
General Guidelines for Chemical Waste Disposal
In the absence of a specific SDS, the following general principles for the disposal of research chemicals should be applied, pending specific instructions from the SDS and your EHS office:
-
Do Not Dispose Down the Drain: Never dispose of this compound, or solutions containing it, down the sanitary sewer. This can disrupt wastewater treatment processes and harm aquatic life.
-
Solid Waste:
-
Unused or expired pure this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated materials, such as pipette tips, tubes, and gloves, should also be collected in a designated solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a compatible, leak-proof, and clearly labeled liquid waste container.
-
Be mindful of solvent compatibility. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should typically be segregated.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any other components of the waste mixture. The label should also include the date and the primary hazard associated with the waste (e.g., "Chemical Waste for Incineration").
Quantitative Data
As no public Safety Data Sheet was identified, quantitative data regarding the physical and chemical properties of this compound are not available. This information will be detailed in the SDS provided by the manufacturer.
Experimental Protocols
Specific, validated experimental protocols for the disposal of this compound are not publicly available. The disposal procedure is a safety and regulatory compliance activity, not an experimental one. The precise steps will be dictated by the compound's properties as outlined in the SDS and by institutional and regulatory requirements.
Logical Workflow for Safe Disposal
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
By prioritizing the acquisition of the Safety Data Sheet and consulting with institutional safety experts, researchers can ensure the responsible and safe disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guide for Handling UCK2 Inhibitor-3
Physicochemical and Hazard Information
Proper storage and handling are critical to maintain the stability and activity of UCK2 Inhibitor-3.
| Property | Value |
| Molecular Formula | C₁₉H₁₃BrFN₅O₂S |
| CAS Number | 2376687-49-7 |
| Molecular Weight | 502.31 g/mol |
| Storage | Store at -20°C. |
| Hazard Profile | Potent kinase inhibitor. Handle with caution as with all chemicals of unknown toxicity. |
Personal Protective Equipment (PPE) and Engineering Controls
The use of appropriate PPE is the primary defense against chemical exposure. The following PPE is mandatory for all stages of handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned to protect against contamination of personal clothing. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize exposure and maintain compound integrity.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
It is recommended to store this compound at -20°C.
2. Preparation of Stock Solutions:
-
Objective: To accurately prepare a stock solution for experimental use.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile, chemical-resistant vials
-
Calibrated pipettes and sterile, filtered tips
-
-
Procedure:
-
Ensure all work is conducted within a certified chemical fume hood.
-
Don all required PPE as specified in the table above.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the compound. Handle the solid form gently to avoid generating dust.
-
Slowly add the desired solvent to the vial containing the solid this compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store stock solutions at -20°C or as recommended to maintain stability.
-
3. Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, absorb it with an inert material such as vermiculite or sand.
-
Clean: Use appropriate cleaning agents and decontaminate the area.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for safe handling of this compound.
Caption: Inhibition of the pyrimidine salvage pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
